6-(Benzyloxy)-3-bromoquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-6-phenylmethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO/c17-14-8-13-9-15(6-7-16(13)18-10-14)19-11-12-4-2-1-3-5-12/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLMSBGPZMYOMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=CC(=CN=C3C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40738193 | |
| Record name | 6-(Benzyloxy)-3-bromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40738193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337882-50-4 | |
| Record name | 6-(Benzyloxy)-3-bromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40738193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-(Benzyloxy)-3-bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 6-(Benzyloxy)-3-bromoquinoline. While specific experimental data for this compound is limited in publicly available literature, this document consolidates information on its precursor, related analogues, and general synthetic methodologies to serve as a valuable resource for researchers. This guide includes postulated chemical properties, a detailed, inferred experimental protocol for its synthesis, and generalized protocols for its characterization.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of their biological and physicochemical properties. This compound is a derivative of interest, featuring a benzyloxy group at the 6-position, which can influence receptor binding and metabolic stability, and a bromine atom at the 3-position, which provides a handle for further synthetic modifications, such as cross-coupling reactions. This guide aims to provide a detailed technical overview of this compound for its application in medicinal chemistry and drug discovery.
Chemical Properties
While specific experimentally determined data for this compound are not widely available, its fundamental properties can be summarized. The data for related compounds, 3-bromoquinoline and 6-bromoquinoline, are provided for comparative purposes.
| Property | This compound | 3-Bromoquinoline (for comparison) | 6-Bromoquinoline (for comparison) |
| Molecular Formula | C₁₆H₁₂BrNO[1] | C₉H₆BrN | C₉H₆BrN |
| Molecular Weight | 314.18 g/mol [2] | 208.05 g/mol | 208.05 g/mol |
| Appearance | Solid (predicted)[1] | Light yellow liquid | Light brown or light yellow liquid/solid |
| Melting Point | Not available | 13-15 °C | 19-24 °C |
| Boiling Point | Not available | 274-276 °C | 116 °C at 6 mmHg |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents (inferred). | Soluble in diethyl ether, chloroform, and benzene. | Soluble in acetone, acetonitrile, dichloromethane, ethyl acetate, and THF. |
| Storage Temperature | 2-8°C[3] | Room temperature | Room temperature |
| CAS Number | 1337882-50-4[2] | 5332-24-1 | 5332-25-2 |
Synthesis
This compound can be synthesized from its precursor, 3-bromo-6-hydroxyquinoline, via a Williamson ether synthesis.[4] This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl halide.
Proposed Synthetic Pathway
The synthesis proceeds in a single step from commercially available starting materials.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general procedure for Williamson ether synthesis.[5]
Materials:
-
3-Bromo-6-hydroxyquinoline (1.0 equivalent)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or Potassium Carbonate (K₂CO₃, 2.0 equivalents)
-
Benzyl bromide (1.1 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 3-bromo-6-hydroxyquinoline in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium hydride portion-wise. If using potassium carbonate, it can be added directly.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Analytical Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
4.1.1. ¹H NMR Spectroscopy A general protocol for acquiring a ¹H NMR spectrum involves dissolving 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard like tetramethylsilane (TMS). The spectrum is then recorded on a high-field NMR spectrometer.
Expected ¹H NMR Data: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the quinoline core and the benzyloxy group.
-
Quinoline Protons: Signals in the aromatic region (δ 7.0-9.0 ppm). The protons at positions 2 and 4 will likely appear as singlets or doublets at the downfield end of this region. The protons at positions 5, 7, and 8 will also resonate in this region, with multiplicities dependent on their coupling with adjacent protons.
-
Benzyloxy Protons: A singlet for the methylene protons (-CH₂-) is expected around δ 5.0-5.5 ppm. The five protons of the phenyl ring will appear in the aromatic region, likely between δ 7.2 and 7.5 ppm.
4.1.2. ¹³C NMR Spectroscopy For ¹³C NMR, a more concentrated sample (20-50 mg) is typically used. The spectrum will provide information about the carbon skeleton of the molecule.
Expected ¹³C NMR Data: The proton-decoupled ¹³C NMR spectrum should display 16 distinct signals corresponding to the 16 carbon atoms in the molecule.
-
Quinoline Carbons: Nine signals are expected, with the carbons attached to bromine (C3) and nitrogen (C2, C8a) showing characteristic shifts.
-
Benzyloxy Carbons: Seven signals are expected, including the methylene carbon (-CH₂-) around δ 70 ppm and the six carbons of the phenyl ring in the aromatic region (δ 127-137 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.
Experimental Protocol: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) and analyzed using a mass spectrometer with an appropriate ionization source such as Electrospray Ionization (ESI) or Electron Ionization (EI).
Expected Mass Spectrum: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
-
Molecular Ion (M⁺): A pair of peaks at m/z values corresponding to [C₁₆H₁₂⁷⁹BrNO]⁺ and [C₁₆H₁₂⁸¹BrNO]⁺ (approximately 313 and 315 g/mol ) with nearly equal intensity.
-
Fragmentation: Common fragmentation patterns may include the loss of the benzyl group or the bromine atom.
Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathway involvements have been reported for this compound itself, derivatives of bromoquinolines have shown promise in several therapeutic areas.
-
Anticancer Activity: Some substituted bromoquinoline derivatives have been reported to exhibit antiproliferative activity against various cancer cell lines.[6] The mechanism of action for some quinoline derivatives involves the induction of apoptosis.
-
Enzyme Inhibition: Certain benzyloxy-quinolinone derivatives have been investigated as selective inhibitors of phosphodiesterase 3 (PDE3), suggesting a potential role in the treatment of congestive heart failure.[1]
Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound. The following diagram illustrates a general workflow for screening the biological activity of a novel compound.
References
- 1. Design, synthesis and biological evaluation of 6-(benzyloxy)-4-methylquinolin-2(1H)-one derivatives as PDE3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1337882-50-4|this compound|BLD Pharm [bldpharm.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
6-(Benzyloxy)-3-bromoquinoline: A Technical Guide for Drug Development Professionals
Abstract: 6-(Benzyloxy)-3-bromoquinoline is a heterocyclic organic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry. The presence of a bromine atom at the 3-position and a benzyloxy group at the 6-position provides a versatile scaffold for the synthesis of novel therapeutic agents. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the compound's chemical properties, a proposed synthetic pathway with comprehensive experimental protocols, and its potential applications in oncology, particularly in targeting the PI3K/Akt/mTOR signaling pathway.
Compound Identification and Properties
This compound is classified as a heterocyclic building block, specifically a substituted quinoline.[1] Its structure is primed for further chemical modification, making it a valuable intermediate in synthetic and medicinal chemistry.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1337882-50-4 | [1] |
| Molecular Formula | C₁₆H₁₂BrNO | [2] |
| Molecular Weight | 314.18 g/mol | [1] |
| Synonyms | 3-bromo-6-(phenylmethoxy)quinoline; 6-Benzyloxy-3-bromo-quinoline | [2] |
| Appearance | Solid (predicted) | [2] |
| Storage | Sealed in dry, room temperature | [1] |
| SMILES | BrC1=CC2=CC(OCC3=CC=CC=C3)=CC=C2N=C1 | [1] |
| InChI Key | QKLMSBGPZMYOMF-UHFFFAOYSA-N | [2] |
Proposed Synthesis and Experimental Protocols
The proposed pathway involves the O-benzylation of 3-bromo-6-hydroxyquinoline. The required starting material, 3-bromo-6-hydroxyquinoline (CAS 13669-57-3), is a known downstream product of 6-hydroxyquinoline, making this a feasible starting point.[5]
Synthetic Workflow
The overall process from starting material to the final, purified product can be visualized as a multi-step workflow involving synthesis, purification, and characterization.
Caption: Proposed experimental workflow for synthesis and validation.
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from standard procedures for aryl ether synthesis.[6]
Materials:
-
3-bromo-6-hydroxyquinoline (1.0 eq)
-
Benzyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-6-hydroxyquinoline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension.
-
Reagent Addition: Add benzyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash twice with water, followed by one wash with brine to remove residual DMF and salts.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Biological Activity and Applications in Drug Development
The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives showing a broad range of biological activities, including anticancer and antimicrobial properties.[7][8] The introduction of a bromine atom can significantly modulate a molecule's biological efficacy.[7] Bromoquinoline derivatives, in particular, have been investigated for their potential as anticancer agents.[9][10]
Potential as an Anticancer Agent
While this compound itself has not been extensively studied, its structural motifs are present in compounds with known anticancer activity. The quinoline core is found in numerous kinase inhibitors, and the bromo-substitution has been linked to enhanced cytotoxic effects in some compound series.[11]
Target Signaling Pathway: PI3K/Akt/mTOR
A critical signaling cascade that is frequently dysregulated in many human cancers is the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival.[8] Its aberrant activation is a hallmark of many tumors, making it a prime target for drug development.[8][12] Quinoline-based compounds have been successfully developed as potent inhibitors of this pathway, acting on one or more of the key kinases (PI3K, Akt, mTOR).[8][13][14]
The development of this compound as a potential therapeutic agent could involve its evaluation as an inhibitor of this critical cancer-related pathway.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
This compound represents a promising chemical entity for drug discovery and development. Its synthesis is achievable through established methodologies like the Williamson ether synthesis. Based on the extensive research into related quinoline structures, this compound warrants investigation for its potential biological activities, particularly as an anticancer agent targeting key cellular signaling pathways such as the PI3K/Akt/mTOR cascade. This guide provides a foundational framework for researchers to synthesize, characterize, and evaluate this compound for its therapeutic potential.
References
- 1. 1337882-50-4|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. lookchem.com [lookchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 14. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 6-(Benzyloxy)-3-bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 6-(Benzyloxy)-3-bromoquinoline. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide combines known physicochemical properties with extrapolated data based on structurally related compounds. It also outlines a plausible synthetic route and discusses potential biological activities to serve as a foundational resource for research and development.
Core Molecular Structure and Properties
This compound is a heterocyclic aromatic compound. Its structure features a quinoline core, which is a prevalent scaffold in medicinal chemistry. The molecule is functionalized with a bromine atom at the 3-position, providing a reactive site for further chemical modifications, and a benzyloxy group at the 6-position, which can influence its physicochemical properties and biological interactions.
Physicochemical Data
The known and calculated properties of this compound are summarized below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₂BrNO | [1] |
| Molecular Weight | 314.18 g/mol | [1] |
| CAS Number | 1337882-50-4 | |
| Appearance | Solid | [1] |
| Purity | Typically available at ≥95% | [1] |
| InChI | InChI=1S/C16H12BrNO/c17-14-8-13-9-15(6-7-16(13)18-10-14)19-11-12-4-2-1-3-5-12/h1-10H,11H2 | [1] |
| SMILES | BrC1=CC2=CC(OCC3=CC=CC=C3)=CC=C2N=C1 | |
| Storage | Store sealed in a dry environment at room temperature. |
Spectroscopic Data (Predicted and based on Analogs)
Direct experimental spectra for this compound are not widely available. The following tables provide predicted data and data from analogous compounds like 6-bromoquinoline and 3-bromoquinoline to guide structural elucidation.[2][3]
¹H NMR Spectroscopy (Predicted) Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 - 9.0 | s | 1H | H-2 (Quinoline) |
| ~8.2 - 8.4 | s | 1H | H-4 (Quinoline) |
| ~8.0 - 8.1 | d | 1H | H-8 (Quinoline) |
| ~7.3 - 7.5 | m | 7H | H-5, H-7 (Quinoline) + Phenyl H of Benzyl |
| ~5.2 | s | 2H | -O-CH₂-Ph |
¹³C NMR Spectroscopy (Predicted) Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~158-160 | C-6 (C-O) |
| ~148-150 | C-2, C-8a |
| ~135-137 | C-4, Quaternary Phenyl C of Benzyl |
| ~122-130 | Aromatic C-H |
| ~120-122 | C-3 (C-Br) |
| ~105-107 | C-5 |
| ~70-71 | -O-CH₂-Ph |
Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity should be observed, separated by 2 m/z units, confirming the presence of a single bromine atom.[2]
| m/z | Interpretation |
| ~313/315 | [M]⁺, Molecular ion peak (¹²C₁₆H₁₂⁷⁹Br¹⁴NO / ¹²C₁₆H₁₂⁸¹Br¹⁴NO) |
| ~222 | [M - Br - H]⁺ |
| 91 | [C₇H₇]⁺, Tropylium ion (from benzyl group) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Interpretation |
| 3050-3100 | Aromatic C-H stretch |
| 2850-3000 | Aliphatic C-H stretch (-CH₂-) |
| 1600-1620 | C=N stretch (Quinoline ring) |
| 1450-1580 | Aromatic C=C stretch |
| 1230-1250 | Aryl-O-C stretch (Ether) |
| 1000-1100 | C-O stretch (Ether) |
| 550-650 | C-Br stretch |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route involves the Skraup synthesis to form a hydroxyquinoline, followed by benzylation and then bromination.
Step 1: Synthesis of 6-Hydroxyquinoline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add 4-aminophenol (1 eq).
-
Reagent Addition: Add concentrated sulfuric acid (3 eq) and ferrous sulfate (catalytic amount).
-
Heating: Heat the mixture to 100-110 °C.
-
Glycerol Addition: Slowly add glycerol (3.5 eq) through the dropping funnel while maintaining the temperature.
-
Reflux: After the addition is complete, increase the temperature to 140-145 °C and reflux for 3-4 hours.[4]
-
Workup: Cool the reaction mixture and carefully pour it into a beaker of ice water. Neutralize the solution with an aqueous sodium hydroxide solution until a precipitate forms.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield 6-hydroxyquinoline.
Step 2: Synthesis of 6-(Benzyloxy)quinoline
-
Reaction Setup: In a round-bottom flask, dissolve 6-hydroxyquinoline (1 eq) in a suitable solvent such as acetone or DMF.
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.5 eq) to the solution.
-
Benzyl Bromide Addition: Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Reaction: Stir the mixture at room temperature or gentle heat (50-60 °C) for 4-6 hours. Monitor the reaction by TLC.
-
Workup: After completion, filter off the potassium carbonate. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain 6-(benzyloxy)quinoline.
Step 3: Synthesis of this compound
-
Reaction Setup: Dissolve 6-(benzyloxy)quinoline (1 eq) in a suitable solvent like chloroform or acetic acid in a flask protected from light.
-
Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS, 1.1 eq) in the same solvent. The use of NBS provides better regioselectivity for bromination at the 3-position compared to molecular bromine.[5]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with saturated sodium bicarbonate solution.
-
Extraction: Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the final product by column chromatography or recrystallization to yield this compound.
Spectroscopic Analysis Workflow
A generalized workflow for the characterization of the synthesized compound is outlined below.
References
An In-depth Technical Guide to the Synthesis of 6-(Benzyloxy)-3-bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing 6-(benzyloxy)-3-bromoquinoline, a valuable building block in medicinal chemistry and drug discovery. This document outlines two primary synthetic pathways, detailing the necessary experimental protocols and presenting key quantitative data for the core intermediates and the final product. The information is intended to equip researchers with the knowledge to efficiently synthesize this compound for applications in the development of novel therapeutics.
Core Synthetic Strategies
The synthesis of this compound can be approached through two principal retrosynthetic strategies:
Route A: Benzylation of a Pre-functionalized Bromoquinoline Core. This pathway involves the initial synthesis of a 6-hydroxy-3-bromoquinoline intermediate, followed by the protection of the hydroxyl group via a benzylation reaction.
Route B: Regioselective Bromination of a Benzyloxy-Substituted Quinoline. This alternative route begins with the synthesis of 6-(benzyloxy)quinoline, which is then subjected to a regioselective bromination at the C-3 position of the quinoline ring.
The selection of the optimal route will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory.
Route A: Synthesis via Benzylation of 6-Hydroxy-3-bromoquinoline
This synthetic approach is a robust method that builds the core structure with the bromine atom in place, followed by the introduction of the benzyloxy group.
Logical Workflow for Route A
Caption: Synthetic workflow for Route A.
Experimental Protocols for Route A
Step 1: Synthesis of 6-Bromoquinoline via Skraup Reaction
The Skraup synthesis is a classic method for preparing quinolines from anilines.[1]
-
Materials: 4-Bromoaniline, glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., sodium m-nitrobenzenesulfonate or arsenic acid).
-
Procedure:
-
In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel.
-
Add 4-bromoaniline and the oxidizing agent to the sulfuric acid with stirring.
-
Heat the mixture to 140-145°C.[1]
-
Slowly add glycerol dropwise from the dropping funnel, maintaining the reaction temperature. The reaction is highly exothermic and requires careful control.
-
After the addition is complete, continue heating for several hours to complete the reaction.
-
Cool the reaction mixture and carefully pour it into a large volume of water.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide) until it is alkaline.
-
Extract the product with a suitable organic solvent, such as toluene.[1]
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 6-bromoquinoline.
-
Purify the product by distillation or chromatography.
-
Step 2: Synthesis of 6-Hydroxy-3-bromoquinoline
This intermediate can be prepared from 6-hydroxyquinoline through regioselective bromination. 6-hydroxyquinoline can be synthesized from 6-bromoquinoline, although this is a multi-step process. A more direct route starts from substituted anilines. One reported method involves the one-step transformation of diversely substituted 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines, which can then be converted to the desired 3-bromoquinolin-6-ols.[2]
-
Materials: 6-Hydroxyquinoline, brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine).
-
Procedure (General):
-
Dissolve 6-hydroxyquinoline in a suitable solvent.
-
Add the brominating agent portion-wise at a controlled temperature to favor substitution at the 3-position. The hydroxyl group is an activating group, and reaction conditions need to be optimized to achieve the desired regioselectivity.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and work up to isolate the crude product.
-
Purify by recrystallization or column chromatography.
-
Step 3: Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[3][4]
-
Materials: 6-Hydroxy-3-bromoquinoline, benzyl bromide, a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile).
-
Procedure:
-
Dissolve 6-hydroxy-3-bromoquinoline in the chosen solvent in a reaction flask.
-
Add the base to the solution to deprotonate the hydroxyl group, forming the corresponding alkoxide.
-
Add benzyl bromide to the reaction mixture.
-
Heat the reaction mixture and stir for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Route B: Synthesis via Regioselective Bromination of 6-(Benzyloxy)quinoline
This route introduces the benzyloxy group early in the synthesis, followed by a challenging but achievable regioselective bromination.
Logical Workflow for Route B
Caption: Synthetic workflow for Route B.
Experimental Protocols for Route B
Step 1: Synthesis of 6-(Benzyloxy)quinoline
This step is a standard Williamson ether synthesis.
-
Materials: 6-Hydroxyquinoline, benzyl bromide, a suitable base (e.g., potassium carbonate), and a solvent (e.g., acetone).
-
Procedure:
-
To a solution of 6-hydroxyquinoline in anhydrous acetone, add potassium carbonate.[5]
-
Add benzyl bromide dropwise to the mixture.[5]
-
Heat the reaction mixture at reflux for several hours.[5]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, filter off the inorganic salts, and evaporate the solvent.
-
Purify the crude product by column chromatography.
-
Step 2: Regioselective Bromination of 6-(Benzyloxy)quinoline
Direct electrophilic bromination of the quinoline ring can be challenging in terms of regioselectivity.[6] However, specific conditions can favor the formation of the 3-bromo isomer.
-
Materials: 6-(Benzyloxy)quinoline, a suitable brominating agent (e.g., N-Bromosuccinimide (NBS) or a bromine source in the presence of a catalyst).
-
Procedure (General, requires optimization):
-
Dissolve 6-(benzyloxy)quinoline in a suitable solvent (e.g., a chlorinated solvent or a polar aprotic solvent).
-
Add the brominating agent under controlled conditions (e.g., low temperature) to enhance regioselectivity. The benzyloxy group is an activating group and will influence the position of bromination.
-
The reaction may be promoted by a catalyst or an acid.
-
Monitor the reaction closely by TLC or GC-MS to avoid over-bromination and to determine the optimal reaction time.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify the desired 3-bromo isomer from other isomers and byproducts using column chromatography.
-
Data Presentation
The following tables summarize the key quantitative data for the target compound and its precursors.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |
| 6-Bromoquinoline | C₉H₆BrN | 208.06 | Light brown/yellow liquid/solid | 19 - 24 | 5332-25-2[7] |
| 6-Hydroxyquinoline | C₉H₇NO | 145.16 | - | - | 580-16-5 |
| 6-(Benzyloxy)quinoline | C₁₆H₁₃NO | 235.28 | - | - | 108825-21-4 |
| This compound | C₁₆H₁₂BrNO | 314.18 | Solid | - | 1337882-50-4 [8] |
Table 2: Spectroscopic Data for 6-Bromoquinoline (for comparison)
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||
| Proton Assignment | Chemical Shift (δ) [ppm] | Carbon Assignment | Chemical Shift (δ) [ppm] |
| H-2 | ~8.90 | C-2 | ~151.2 |
| H-3 | ~7.41 | C-3 | ~121.8 |
| H-4 | ~8.15 | C-4 | ~136.0 |
| H-5 | ~8.08 | C-4a | ~147.9 |
| H-7 | ~7.72 | C-5 | ~130.3 |
| H-8 | ~8.00 | C-6 | ~120.7 |
| C-7 | ~132.8 | ||
| C-8 | ~129.0 | ||
| C-8a | ~128.5 |
Conclusion
This technical guide has detailed two viable synthetic routes for the preparation of this compound. Route A, involving the benzylation of a pre-brominated hydroxyquinoline, offers a potentially more controlled approach to the final product. Route B, which relies on the regioselective bromination of 6-(benzyloxy)quinoline, may require more extensive optimization to achieve high selectivity for the desired 3-bromo isomer. The choice of synthesis will be dictated by the specific needs and resources of the research team. The provided protocols and data serve as a solid foundation for the successful synthesis and characterization of this important synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. 6-Bromo-4-hydroxyquinoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Starting Materials for 6-(Benzyloxy)-3-bromoquinoline
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the synthetic routes and core starting materials required for the preparation of 6-(Benzyloxy)-3-bromoquinoline, a key intermediate in medicinal chemistry and drug development. The document details the primary synthetic pathways, including the preparation of essential precursors, and presents detailed experimental protocols and quantitative data.
Retrosynthetic Analysis and Primary Synthetic Strategy
The synthesis of this compound is typically approached through a multi-step process. A logical retrosynthetic analysis breaks down the target molecule into simpler, commercially available starting materials. The most common strategy involves the initial synthesis of a 6-hydroxyquinoline core, followed by benzylation and subsequent regioselective bromination.
Spectroscopic and Synthetic Overview of Bromoquinoline Derivatives: A Technical Guide
Absence of comprehensive data for 6-(Benzyloxy)-3-bromoquinoline necessitates a focused analysis of the closely related and well-characterized compound, 6-bromoquinoline. This guide provides a detailed summary of the available spectroscopic data for 6-bromoquinoline and outlines general experimental protocols relevant to the characterization of bromoquinoline derivatives.
Introduction
This compound is a halogenated aromatic heterocyclic compound with potential applications in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and the presence of bromo and benzyloxy substituents offers opportunities for further functionalization and the development of novel molecular entities. A thorough understanding of the spectroscopic properties of such molecules is crucial for their unambiguous identification, purity assessment, and the elucidation of structure-activity relationships.
Therefore, this technical guide will focus on the spectroscopic data and characterization of the parent compound, 6-bromoquinoline , for which reliable data exists. The experimental protocols provided are general and can be adapted for the analysis of a wide range of bromoquinoline derivatives, including the target compound should it be synthesized.
Spectroscopic Data of 6-Bromoquinoline
The following tables summarize the key spectroscopic data for 6-bromoquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 6-Bromoquinoline
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.87 | dd | 4.2, 1.7 | H-2 |
| 8.16 | d | 2.2 | H-5 |
| 8.08 | d | 9.0 | H-8 |
| 7.72 | dd | 9.0, 2.2 | H-7 |
| 7.41 | dd | 8.3, 4.2 | H-3 |
| 7.33 | d | 8.3 | H-4 |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data of 6-Bromoquinoline
| Chemical Shift (δ, ppm) | Assignment |
| 151.2 | C-2 |
| 147.9 | C-8a |
| 136.0 | C-4 |
| 132.8 | C-7 |
| 130.3 | C-5 |
| 129.0 | C-8 |
| 128.5 | C-4a |
| 121.8 | C-3 |
| 120.7 | C-6 |
Solvent: CDCl₃
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data of 6-Bromoquinoline
| m/z | Interpretation |
| 207/209 | Molecular ion peak (M⁺) showing the characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br) |
Infrared (IR) Spectroscopy
Table 4: Infrared Spectroscopy Data of 6-Bromoquinoline
| Wavenumber (cm⁻¹) | Interpretation |
| 3050-3100 | C-H stretching (aromatic) |
| 1600-1450 | C=C and C=N stretching (quinoline ring) |
| ~820 | C-H out-of-plane bending |
| ~600-500 | C-Br stretching |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of bromoquinoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Weigh 5-10 mg of the solid bromoquinoline derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the solution is clear and free of any solid particles.
-
-
Instrument Parameters (¹H NMR) :
-
Pulse Program : Standard single-pulse experiment.
-
Number of Scans : 16-64 scans are typically sufficient.
-
Spectral Width : A range of 0-12 ppm is generally adequate.
-
Relaxation Delay : A delay of 1-2 seconds between scans is recommended.
-
-
Instrument Parameters (¹³C NMR) :
-
Pulse Program : Standard proton-decoupled pulse experiment.
-
Number of Scans : A higher number of scans (e.g., 1024 or more) is typically required.
-
Spectral Width : A range of 0-200 ppm is generally adequate.
-
Relaxation Delay : A delay of 2-5 seconds is recommended.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Instrumentation (Electrospray Ionization - ESI) :
-
Ionization Mode : Positive or negative ion mode, depending on the analyte.
-
Mass Analyzer : Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range : A range of m/z 50-500 is typically sufficient to observe the molecular ion.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Synthetic Workflow and Characterization
The synthesis of substituted quinolines often involves multi-step sequences. A general workflow for the synthesis and characterization of a bromoquinoline derivative is depicted below.
Caption: General workflow for the synthesis and spectroscopic characterization of a bromoquinoline derivative.
Conclusion
While the specific spectroscopic and synthetic details for this compound remain to be reported in the scientific literature, this guide provides a comprehensive overview of the analytical data for the closely related 6-bromoquinoline. The tabulated data and generalized experimental protocols offer a valuable resource for researchers and scientists working with bromoquinoline derivatives. The provided workflow for synthesis and characterization serves as a logical framework for the preparation and confirmation of novel quinoline-based compounds. Further research is warranted to synthesize and fully characterize this compound to elucidate its unique properties and potential applications.
An In-depth Technical Guide to the ¹H NMR Spectrum of 6-(Benzyloxy)-3-bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 6-(benzyloxy)-3-bromoquinoline. The structural elucidation of this compound is critical in medicinal chemistry and drug development, where precise identification and purity are paramount. This document outlines the expected ¹H NMR data, a general experimental protocol for its acquisition, and a logical workflow for spectral interpretation.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the quinoline core and the benzyloxy substituent. The chemical shifts are influenced by the electronic environment of each proton, including the effects of the electronegative bromine and nitrogen atoms, and the aromatic ring currents. The expected data, based on the analysis of related structures, is summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2 | ~ 8.8 - 9.0 | d | ~ 2.0 - 2.5 | 1H |
| H-4 | ~ 8.1 - 8.3 | d | ~ 2.0 - 2.5 | 1H |
| H-8 | ~ 8.0 - 8.2 | d | ~ 9.0 - 9.5 | 1H |
| H-5 | ~ 7.8 - 8.0 | d | ~ 9.0 - 9.5 | 1H |
| H-7 | ~ 7.4 - 7.6 | dd | ~ 9.0 - 9.5, ~ 2.5 - 3.0 | 1H |
| Ph-H (ortho) | ~ 7.4 - 7.5 | m | 2H | |
| Ph-H (meta) | ~ 7.3 - 7.4 | m | 2H | |
| Ph-H (para) | ~ 7.2 - 7.3 | m | 1H | |
| -OCH₂- | ~ 5.2 - 5.4 | s | 2H |
Experimental Protocol: ¹H NMR Spectroscopy
A general protocol for acquiring the ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.[1]
-
Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[1][2] The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
-
-
Transfer to NMR Tube:
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution into a standard 5 mm NMR tube to a depth of about 4-5 cm.[1]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
Set appropriate acquisition parameters, including the spectral width, acquisition time, and relaxation delay.
-
Acquire the Free Induction Decay (FID) data. Co-adding multiple scans is typically performed to improve the signal-to-noise ratio.[1]
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase-correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Structural Assignment and Logical Workflow
The structural assignment of the ¹H NMR signals for this compound can be approached systematically. The following diagram illustrates the chemical structure with proton labeling, which corresponds to the data in the table above.
Caption: Logical workflow for the assignment of ¹H NMR signals of this compound.
The protons on the pyridine ring of the quinoline core, H-2 and H-4, are expected to be the most deshielded due to the electron-withdrawing effect of the nitrogen atom, appearing at the lowest field.[1] They will likely appear as doublets with a small coupling constant. The protons on the benzene portion of the quinoline ring (H-5, H-7, and H-8) will resonate at slightly higher fields and will show coupling patterns consistent with their positions. The benzyloxy group introduces a characteristic singlet for the methylene (-OCH₂-) protons, typically found around 5.2-5.4 ppm. The five protons of the phenyl ring of the benzyloxy group will appear as a multiplet in the aromatic region, generally between 7.2 and 7.5 ppm.
References
In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 6-(Benzyloxy)-3-bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹³C NMR chemical shifts for the compound 6-(benzyloxy)-3-bromoquinoline. Due to the absence of directly published and assigned ¹³C NMR data for this specific molecule in readily available literature, this guide presents predicted chemical shifts based on established principles of NMR spectroscopy and data from analogous substituted quinoline systems. A generalized experimental protocol for acquiring such data is also provided, alongside a conceptual workflow for NMR data acquisition and processing.
Predicted ¹³C NMR Chemical Shifts
The ¹³C NMR chemical shifts for this compound can be predicted by considering the substituent effects on the quinoline core and the benzyloxy group. The quinoline ring system itself gives rise to a characteristic set of signals. The introduction of a bromine atom at the C-3 position and a benzyloxy group at the C-6 position will induce notable shifts in the electron density and, consequently, the resonance frequencies of the carbon atoms.
Based on the analysis of similar compounds, the predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. It is important to note that actual experimental values may vary slightly depending on the solvent and other experimental conditions.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 | ~150 |
| C-3 | ~120 |
| C-4 | ~137 |
| C-4a | ~147 |
| C-5 | ~123 |
| C-6 | ~158 |
| C-7 | ~108 |
| C-8 | ~130 |
| C-8a | ~129 |
| C-1' (CH₂) | ~70 |
| C-1'' (ipso-Ph) | ~136 |
| C-2''/C-6'' (ortho-Ph) | ~128 |
| C-3''/C-5'' (meta-Ph) | ~129 |
| C-4'' (para-Ph) | ~128 |
Note: These are estimated values and should be confirmed by experimental data.
Experimental Protocol for ¹³C NMR Spectroscopy
A standard protocol for obtaining a high-quality ¹³C NMR spectrum of this compound is outlined below.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Mass: Weigh approximately 20-50 mg of the compound.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for many organic compounds.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Pulse Program: A standard proton-decoupled pulse sequence with a 30° or 45° pulse angle is typically used (e.g., zgpg30 on Bruker instruments).
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Spectral Width (SW): Set the spectral width to encompass the expected range of carbon chemical shifts, typically 0-220 ppm.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to ensure full relaxation of all carbon nuclei, which is crucial for accurate integration if quantitative analysis is required.
-
Number of Scans (NS): A significantly larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR compared to ¹H NMR to achieve an adequate signal-to-noise ratio, due to the low natural abundance of the ¹³C isotope.
-
Referencing: The spectrum is typically referenced to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
3. Data Processing:
-
Fourier Transform: Apply an exponential multiplication (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.
Conceptual Workflow for NMR Data Analysis
The logical flow from sample preparation to final data interpretation in an NMR experiment can be visualized as follows:
Caption: A generalized workflow for acquiring and processing NMR data.
This guide provides a foundational understanding of the expected ¹³C NMR chemical shifts for this compound and a robust protocol for their experimental determination. Researchers are encouraged to acquire experimental data to confirm these predictions and further contribute to the spectral database of this class of compounds.
An In-depth Technical Guide on the Purity of 6-(Benzyloxy)-3-bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity, synthesis, and analytical characterization of 6-(Benzyloxy)-3-bromoquinoline. This compound is a valuable intermediate in medicinal chemistry, and a thorough understanding of its quality is paramount for reproducible research and the development of novel therapeutics.
Quantitative Purity Analysis
The purity of this compound is critical for its application in sensitive research and drug development pipelines. Commercially available batches of this compound typically exhibit a purity of 95% or higher. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of such compounds.
Table 1: Representative HPLC Purity Data for this compound
| Parameter | Value |
| Purity (by HPLC) | ≥ 95% |
| Column | C18 Reverse Phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~ 8.5 min (Typical) |
Table 2: Common Impurities Profile
| Impurity | Potential Source | Typical Level |
| 3-Bromo-6-hydroxyquinoline | Incomplete benzylation | < 2% |
| Benzyl Bromide | Excess reagent from synthesis | < 1% |
| Unidentified impurities | Side reactions | < 2% |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis, purification, and analysis of this compound.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the benzylation of 3-bromo-6-hydroxyquinoline.
Protocol:
-
Reaction Setup: To a solution of 3-bromo-6-hydroxyquinoline (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq).
-
Reagent Addition: Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A solid precipitate of crude this compound will form.
-
Isolation: Collect the crude product by vacuum filtration and wash with water to remove inorganic salts.
Purification by Recrystallization
Recrystallization is an effective method for purifying the crude product.
Protocol:
-
Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethanol/water or ethyl acetate/hexanes.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum to obtain pure this compound.
Purity Determination by HPLC
A reverse-phase HPLC method is suitable for the purity analysis of this compound.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: 254 nm is generally effective for aromatic compounds like quinolines.
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL). The solution should be filtered through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
Synthetic Workflow
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Analytical Workflow for Purity Assessment
This diagram outlines the logical steps for determining the purity of the synthesized compound.
Potential Signaling Pathway Inhibition
Quinoline derivatives are known to exhibit a wide range of biological activities, including the inhibition of key signaling pathways implicated in cancer.[1] The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Quinoline-based molecules have been investigated as inhibitors of this pathway.[1]
References
An In-depth Technical Guide to the Synthesis of 6-(Benzyloxy)-3-bromoquinoline Derivatives
Abstract: Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] Among these, 6-(Benzyloxy)-3-bromoquinoline derivatives are of significant interest, particularly in the development of targeted cancer therapies. Their scaffold is integral to the design of potent kinase inhibitors, which can disrupt aberrant signaling pathways that drive tumor progression.[2] This document provides a comprehensive technical overview of the synthetic strategies for preparing this compound, complete with detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic workflow and relevant biological pathways.
Introduction and Biological Significance
The quinoline scaffold is a privileged structure in drug discovery, with many derivatives receiving FDA approval, particularly for use in oncology.[3][4] These compounds often function as kinase inhibitors, targeting enzymes like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is a key player in the proliferation of cancer cells.[5][6] The introduction of a bromine atom at the 3-position and a benzyloxy group at the 6-position of the quinoline ring provides a versatile template for chemical modification, allowing for the fine-tuning of structure-activity relationships (SAR) to enhance potency and selectivity.[6] The synthesis of this core structure is, therefore, a critical step in the development of novel therapeutic agents.
General Synthetic Strategy
The synthesis of this compound is typically achieved through a multi-step process. The core strategy involves the initial formation of a functionalized quinoline ring, followed by the sequential introduction of the bromo and benzyloxy groups. A common and effective approach begins with a 6-hydroxyquinoline precursor, which is first brominated at the 3-position. The final step is the benzylation of the hydroxyl group via a Williamson ether synthesis. This workflow ensures regiochemical control and provides a reliable route to the target molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 6. benchchem.com [benchchem.com]
The Diverse Biological Activities of Quinoline Compounds: A Technical Guide for Drug Discovery
An in-depth exploration of the multifaceted pharmacological potential of the quinoline scaffold, providing researchers, scientists, and drug development professionals with a comprehensive overview of its anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This guide details key mechanisms of action, summarizes quantitative data, and provides detailed experimental protocols for the evaluation of quinoline-based compounds.
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its structural versatility allows for the generation of a vast library of derivatives with a wide spectrum of biological activities.[1] This has led to the development of numerous quinoline-based drugs, including well-known antimalarials like chloroquine and anticancer agents.[2][3] This technical guide delves into the core biological activities of quinoline compounds, presenting key data and methodologies to aid in the ongoing research and development of novel therapeutics.
Anticancer Activity: Targeting the Hallmarks of Cancer
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation and survival.[4][5] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit angiogenesis, among other effects.[6][7]
Mechanisms of Anticancer Action
The anticancer effects of quinoline compounds are often multi-faceted, targeting various signaling pathways and cellular processes critical for tumor growth and progression.
-
Induction of Apoptosis: Many quinoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[6] This is often achieved through the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which in turn triggers the mitochondrial apoptotic pathway.[8] Activation of caspases, the key executioners of apoptosis, is a common downstream event.[9]
-
Cell Cycle Arrest: Quinoline compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[6] They can induce arrest at various phases of the cell cycle, such as G1, S, or G2/M, by interfering with the activity of cyclin-dependent kinases (CDKs) and other cell cycle regulators.[4]
-
Inhibition of Kinases: A number of quinoline derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[10] These include Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation, and receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal Growth Factor Receptor 2), which are key drivers in many solid tumors.[9][10]
-
Inhibition of Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. Some quinoline derivatives have been shown to inhibit angiogenesis, thereby cutting off the tumor's supply of nutrients and oxygen.[4]
Quantitative Anticancer Data
The cytotoxic and antiproliferative activities of quinoline derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values against various cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 2,4-Disubstituted Quinolines | Specific derivatives | U251 (glioma), PC-3 (prostate), K562 (leukemia), HCT-15 (colon), MCF7 (breast), SK-LU-1 (lung) | Varies | [4] |
| N-alkylated, 2-oxoquinolines | Compounds 16-21 | HEp-2 (larynx) | 49.01–77.67% inhibition | [4] |
| Quinoline-2-carboxamides | Compound 5 | PC-3 (prostate) | 1.29 | [10] |
| Quinoline-based EGFR/HER-2 Inhibitors | Compound 5a | MCF-7 (breast), A-549 (lung) | 0.025 - 0.082 | |
| Indolo[2,3-b]quinolines | Compound 69 | MCF-7 (breast), A549 (lung) | Varies (highly cytotoxic) |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[2][11]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[2][10]
-
Compound Treatment: Treat the cells with various concentrations of the quinoline compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.[2]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[11][12]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.[2][11]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value using a dose-response curve.[10]
Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[4][13]
Protocol:
-
Cell Treatment: Treat cancer cells with the quinoline compound for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.[4]
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.[4][14]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[4]
-
Data Analysis: The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.[13]
Western blotting is used to detect and quantify the expression levels of specific proteins, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[9][15]
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[9]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[9]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3) followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).[9]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[16]
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.[8]
Visualization of Experimental Workflow
Caption: Workflow for in vitro evaluation of the anticancer activity of quinoline compounds.
Antimicrobial Activity: Combating Pathogenic Microbes
Quinoline derivatives have a long history of use as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class.[17] They exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[18][19]
Mechanisms of Antimicrobial Action
The primary mechanism of action for many antibacterial quinolones is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes that are essential for DNA replication, repair, and recombination.[7] By inhibiting these enzymes, quinolones prevent the bacterial DNA from unwinding and duplicating, leading to cell death.[7] Other proposed mechanisms include the disruption of the bacterial cell membrane and the induction of oxidative stress.[7][11]
Quantitative Antimicrobial Data
The antimicrobial efficacy of quinoline derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-based hydroxyimidazolium hybrids | Compound 7b | Staphylococcus aureus | 2 | [20] |
| Quinoline-based hydroxyimidazolium hybrids | Compound 7b | Mycobacterium tuberculosis H37Rv | 10 | [20] |
| Quinoline-based hydroxyimidazolium hybrids | Compounds 7c-d | Cryptococcus neoformans | 15.6 | [20] |
| Quinolone-based dihydrotriazines | Compounds 93a-c | S. aureus, E. coli | 2 | [17] |
| 2-(trifluoromethyl)-4-hydroxyquinolines | Compound Qa5 | Xanthomonas oryzae | 3.12 | [11] |
| Quinoline-imidazole hybrids | Compound 11(xxxii) | Plasmodium falciparum (CQ-sensitive) | 0.14 | [21] |
| Quinoline-imidazole hybrids | Compound 11(xxxii) | Plasmodium falciparum (MDR) | 0.41 | [21] |
Experimental Protocols
The agar disk diffusion method is a widely used qualitative test to determine the antimicrobial susceptibility of bacteria.[14][22]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard).[23]
-
Plate Inoculation: Uniformly spread the bacterial suspension over the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.[23]
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the quinoline compound onto the agar surface.[14]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).[14]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone is proportional to the susceptibility of the bacterium to the compound.[22]
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][22]
Protocol:
-
Serial Dilutions: Prepare serial twofold dilutions of the quinoline compound in a liquid growth medium in a 96-well microtiter plate.[14]
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.[14]
-
Incubation: Incubate the plate under suitable conditions.[22]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as detected by the unaided eye.[14]
Visualization of Experimental Workflow
Caption: Workflow for antimicrobial susceptibility testing of quinoline compounds.
Antiviral Activity: A Promising Frontier
The antiviral potential of quinoline derivatives is an area of growing interest, with several compounds showing activity against a range of viruses, including Dengue virus, Human Immunodeficiency Virus (HIV), Influenza virus, and Respiratory Syncytial Virus (RSV).[24][25][26]
Mechanisms of Antiviral Action
The mechanisms by which quinoline compounds inhibit viral replication are diverse and often virus-specific. Some reported mechanisms include:
-
Inhibition of Viral Entry: Some quinoline derivatives can interfere with the early stages of the viral life cycle, such as attachment to the host cell and entry.[24]
-
Inhibition of Viral Enzymes: Quinolines can target and inhibit key viral enzymes that are essential for replication. For example, some derivatives have been shown to inhibit the HIV-1 integrase or the Hepatitis C virus NS5B polymerase.[18][24]
-
Interference with Viral Protein Function: Certain quinolines can inhibit the function of specific viral proteins, such as the 2C protein of enteroviruses.[18]
Quantitative Antiviral Data
The antiviral activity of quinoline derivatives is typically evaluated by determining the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits viral replication by 50%. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50 or IC50, is a crucial parameter for assessing the therapeutic potential of an antiviral compound.
| Compound Class | Derivative Example | Virus | EC50 / IC50 (µM) | SI | Reference |
| Quinoline Derivatives | Compound 1 | Dengue Virus Serotype 2 | 3.03 | 5.30 | [24] |
| Quinoline Derivatives | Compound 2 | Dengue Virus Serotype 2 | 0.49 | 39.5 | [24] |
| 2,8-bis(trifluoromethyl)quinolines | Compound 13a | Zika Virus | 0.8 | 243 | [1] |
| Quinolizidine Derivatives | Compound 19 | Influenza A Virus (PR8) | 0.091 | >1098 | [25] |
| Quinoline Derivatives | Compound 1ae | Influenza A Virus | 1.87 | >53.48 | [26] |
| Quinoline Derivatives | Compound 1g | Respiratory Syncytial Virus | 3.70 | 673.06 | [26] |
Experimental Protocols
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.[27]
Protocol:
-
Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate.[27]
-
Virus Infection: Infect the cell monolayer with a known amount of virus.[27]
-
Compound Treatment: After a short adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the quinoline compound.[27]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).[27]
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.[27]
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.[27]
Visualization of Experimental Workflow
Caption: Workflow for the plaque reduction assay to evaluate the antiviral activity of quinoline compounds.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Quinoline derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the treatment of various inflammatory diseases.[15][28]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of quinoline compounds are mediated through their interaction with key components of the inflammatory cascade.
-
Inhibition of Cyclooxygenase (COX) Enzymes: Some quinoline derivatives are potent inhibitors of COX-1 and COX-2, enzymes that are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2][29]
-
Modulation of Inflammatory Signaling Pathways: Quinolines can interfere with pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[30] By inhibiting NF-κB activation, these compounds can suppress the expression of a wide range of inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.[30]
Quantitative Anti-inflammatory Data
The in vitro anti-inflammatory activity of quinoline derivatives is often assessed by their ability to inhibit COX enzymes, with the potency expressed as IC50 values.
| Compound Class | Derivative Example | Enzyme | IC50 (µM) | Reference |
| Celecoxib-quinoline hybrids | Compounds 34, 35, 36 | COX-2 | 0.1 - 0.11 | [2] |
| Quinoline-pyrazole hybrids | Compound 12c | COX-2 | 0.1 | [29] |
| Quinoline-pyrazole hybrids | Compound 14a | COX-2 | 0.11 | [29] |
| Quinoline-pyrazole hybrids | Compound 14b | COX-2 | 0.11 | [29] |
Experimental Protocols
This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing the purified COX enzyme (COX-1 or COX-2) and its substrate, arachidonic acid.
-
Compound Incubation: Incubate the enzyme with various concentrations of the quinoline compound.
-
Reaction Initiation and Termination: Initiate the enzymatic reaction and stop it after a specific time.
-
Product Measurement: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) or other suitable methods.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.[29]
This is a widely used animal model to evaluate the in vivo anti-inflammatory activity of a compound.
Protocol:
-
Animal Dosing: Administer the quinoline compound or a vehicle control to a group of rodents (e.g., rats or mice).
-
Induction of Inflammation: Inject a solution of carrageenan into the plantar surface of the hind paw of each animal to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the volume of the paw at regular intervals after the carrageenan injection using a plethysmometer.[22]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.[3]
Visualization of Signaling Pathway
Caption: Simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by quinoline compounds.
Conclusion
The quinoline scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. Its diverse biological activities, spanning anticancer, antimicrobial, antiviral, and anti-inflammatory properties, underscore its importance in medicinal chemistry. The data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of novel quinoline-based compounds with improved efficacy and safety profiles. Further exploration of the structure-activity relationships and mechanisms of action of these versatile molecules holds great promise for addressing a wide range of unmet medical needs.
References
- 1. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchhub.com [researchhub.com]
- 12. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. criver.com [criver.com]
- 23. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 24. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. mdpi.com [mdpi.com]
- 29. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
The Pivotal Role of the Benzyloxy Group in Quinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. The strategic functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological properties. Among the various substituents, the benzyloxy group has emerged as a critical moiety for enhancing the biological activity of quinoline derivatives, particularly in the realms of oncology and infectious diseases. This in-depth technical guide explores the multifaceted role of the benzyloxy group, detailing its impact on anticancer and antimicrobial activities, outlining key experimental protocols for evaluation, and visualizing the underlying mechanisms of action.
Anticancer Activity of Benzyloxyquinoline Derivatives
The introduction of a benzyloxy group to the quinoline core has been shown to significantly enhance anticancer potency. This enhancement is often attributed to the steric bulk and lipophilicity conferred by the benzyloxy moiety, which can improve binding affinity to molecular targets and facilitate passage through cellular membranes.
Quantitative Anticancer Data
The cytotoxic effects of various benzyloxyquinoline derivatives have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from selected studies are summarized in the table below, highlighting the potent anticancer activity of these compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 7j ([3,3']biphenylaminoquinoline derivative) | SW480 (colorectal) | 1.05 | [1] |
| DU145 (prostate) | 0.98 | [1] | |
| MDA-MB-231 (breast) | 0.38 | [1] | |
| MiaPaCa-2 (pancreatic) | 0.17 | [1] | |
| 11e (4-benzyloxyquinolin-2(1H)-one derivative) | COLO 205 (colon) | 0.014 - 0.040 | [2] |
| HL-60 (leukemia) | < 1 | [2] | |
| Hep3B (hepatocellular carcinoma) | < 1 | [2] | |
| H460 (lung) | < 1 | [2] |
Notably, compound 11e exhibited nanomolar potency against COLO 205 cancer cells and showed no cytotoxicity towards normal human Detroit 551 cells (IC50 > 50 µM), indicating a favorable therapeutic window.[2]
Antimicrobial Activity of Benzyloxyquinoline Derivatives
Quinoline derivatives bearing a benzyloxy group have also demonstrated significant promise as antimicrobial agents, exhibiting activity against a spectrum of pathogenic bacteria and fungi.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key measure of the in vitro antimicrobial activity of a compound. The following table presents MIC values for representative benzyloxyquinoline derivatives against various microbial strains.
| Compound Class/Derivative | Target Organism | MIC Range (µg/mL) | Reference |
| Quinoline-based amides | Geotrichum candidum | Potent activity observed | |
| Candida albicans | Potent activity observed | ||
| Penicillium chrysogenum | Potent activity observed | ||
| Quinoline-thiazole hybrids | Candida species | <0.06 - 0.24 | |
| 6-substituted quinolines | Aspergillus flavus | Potent activity observed | |
| Aspergillus niger | Potent activity observed | ||
| Fusarium oxysporum | Potent activity observed | ||
| Candida albicans | Potent activity observed |
Experimental Protocols
Standardized and reproducible experimental protocols are essential for the accurate evaluation of the biological activities of benzyloxyquinoline derivatives.
Synthesis of 4-Benzyloxyquinolin-2(1H)-one Derivatives
This protocol describes a general method for the synthesis of 4-benzyloxyquinolin-2(1H)-one derivatives.[2]
Materials:
-
4-hydroxyquinolin-2(1H)-one derivative
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Appropriate benzyl chloride or bromide
-
Ethyl acetate (EtOAc)
-
Ice water
Procedure:
-
A mixture of the 4-hydroxyquinolin-2(1H)-one derivative (1 equivalent) and K2CO3 (2 equivalents) in DMF is heated at 90°C for 1-2 hours.
-
The appropriate benzyl chloride or bromide (1-1.4 equivalents) is added to the mixture.
-
The reaction mixture is then heated at 80-90°C for 1-6 hours, with the reaction progress monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the mixture is poured into ice water (200 mL).
-
The precipitated solid is collected by filtration and washed with water.
-
The crude product is then treated with EtOAc and purified by recrystallization to yield the final 4-benzyloxyquinolin-2(1H)-one derivative.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[3]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (benzyloxyquinoline derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[3]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[3]
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[3]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[3]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]
Materials:
-
96-well microtiter plates
-
Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test quinoline derivative
-
Microbial culture
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Aseptically prepare a microbial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute the suspension to achieve the desired final inoculum concentration (typically 5 x 10^5 CFU/mL for bacteria).[4]
-
Compound Dilution: Perform serial two-fold dilutions of the quinoline derivative in the culture broth directly in the microtiter plate to obtain a range of concentrations.[4]
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).[4]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[4]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[4]
Mechanisms of Action and Signaling Pathways
The anticancer effects of benzyloxyquinoline derivatives are often mediated through the modulation of key signaling pathways that control cell proliferation, survival, and death.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is frequently hyperactivated in cancer. Certain quinoline derivatives have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzyloxyquinoline derivatives.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Benzyloxyquinoline derivatives have been demonstrated to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Induction of apoptosis by benzyloxyquinoline derivatives.
Conclusion
The benzyloxy group plays a crucial role in defining the pharmacological profile of quinoline derivatives. Its incorporation has consistently led to the development of potent anticancer and antimicrobial agents. The data and protocols presented in this guide underscore the significance of this structural motif and provide a framework for the continued exploration and optimization of benzyloxyquinoline derivatives in drug discovery. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as PI3K/Akt/mTOR and apoptosis, opens new avenues for the rational design of next-generation therapeutics for the treatment of cancer and infectious diseases. Further research into the structure-activity relationships and in vivo efficacy of these promising compounds is warranted.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 6-(Benzyloxy)-3-bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction is particularly valuable in medicinal chemistry for the synthesis of complex molecules, including derivatives of the quinoline scaffold. Quinoline and its analogues are privileged structures found in numerous biologically active compounds and approved pharmaceuticals, exhibiting a wide range of activities such as anticancer, antimalarial, and anti-inflammatory properties.
This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of 6-(benzyloxy)-3-bromoquinoline with various arylboronic acids. The benzyloxy protecting group at the 6-position is a common feature in the synthesis of kinase inhibitors, making this substrate particularly relevant for drug discovery programs. The C-3 position of the quinoline ring is a key site for modification to explore structure-activity relationships (SAR).
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst. The presence of a base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and resulting yields for the Suzuki coupling of this compound with a variety of arylboronic acids. These data are compiled from analogous reactions reported in the scientific literature for structurally similar 3-bromoquinolines, providing a predictive framework for this specific transformation.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90-110 | 12 | ~75 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | High |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | High |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | High |
| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 16 | Good |
| 6 | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L4 (1.2) | - | Cs₂CO₃ (2) | THF/H₂O (5:1) | 110 | 0.17 | ~82[1] |
Note: Yields are highly dependent on the specific reaction conditions and the purity of the starting materials. The data presented for entries 1-5 are representative yields based on similar Suzuki couplings of 3-bromoquinolines. Entry 6 provides specific data for a closely related substrate.
Experimental Protocols
The following is a generalized, detailed protocol for the Suzuki coupling reaction of this compound. It is recommended to optimize the conditions for each specific arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., XPhos, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Solvents for workup and purification (e.g., ethyl acetate, water, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., Na₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The final concentration of the this compound should be approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 4-16 hours).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(benzyloxy)-3-arylquinoline.
-
-
Characterization: Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Visualizations
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Diagram
Caption: A generalized workflow for the Suzuki coupling of this compound.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions with 6-(Benzyloxy)-3-bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed functionalization of 6-(benzyloxy)-3-bromoquinoline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the quinoline core's prevalence in biologically active compounds. The bromine atom at the 3-position and the benzyloxy group at the 6-position offer strategic points for molecular elaboration, enabling the synthesis of diverse compound libraries for drug discovery and the development of novel materials.
The following sections detail key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and cyanation reactions. Each section includes an overview of the reaction, a summary of representative reaction conditions, a detailed experimental protocol, and a visualization of the catalytic cycle or workflow.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[1][2] This reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.[1][2] For this compound, the Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Toluene/EtOH/H₂O | 95 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 82-92 |
| 4 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 75-85 |
*Yields are representative for similar bromoquinoline substrates and may vary for this compound.
Experimental Protocol: Synthesis of 6-(Benzyloxy)-3-phenylquinoline
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Nitrogen or Argon gas
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add palladium(II) acetate and triphenylphosphine to the flask.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 95°C with vigorous stirring for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-(benzyloxy)-3-phenylquinoline.
Visualization: Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[3][4] This reaction is of paramount importance in medicinal chemistry for the introduction of nitrogen-containing functional groups.[3] For this compound, this method allows for the facile synthesis of 3-aminoquinoline derivatives.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Methylaniline | Pd(OAc)₂ (5) | L3* (10) | NaOt-Bu | Toluene | 110-120 | 0.5 | 93[4] |
| 2 | 3-MeO-N-methylaniline | Pd(OAc)₂ (5) | L3* (10) | NaOt-Bu | Toluene | 140-150 | 6 | 89[4] |
| 3 | Diphenylamine | Pd(OAc)₂ (5) | L4** (10) | NaOt-Bu | Toluene | 150 | 24 | 82[4] |
| 4 | Morpholine | Pd₂(dba)₃ (2.5) | XPhos (6) | LHMDS | Dioxane | 100 | 14 | 85-95*** |
*L3 = di-tert-butylneopentylphosphine.[4] **L4 = tri(p-tolyl)phosphine.[4] ***Yields are representative for similar bromoquinoline substrates and may vary for this compound.
Experimental Protocol: Synthesis of 6-(Benzyloxy)-3-(N-methylanilino)quinoline
This protocol is adapted from the amination of the analogous 5-bromo-8-benzyloxyquinoline.[4]
Materials:
-
This compound (0.64 mmol, 1.0 equiv)
-
N-Methylaniline (0.80 mmol, 1.25 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.032 mmol, 5 mol%)
-
Di-tert-butylneopentylphosphine (L3, 0.064 mmol, 10 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 0.80 mmol, 1.25 equiv)
-
Toluene (5 mL)
-
Argon gas
Procedure:
-
To an oven-dried Schlenk tube, add this compound, palladium(II) acetate, and di-tert-butylneopentylphosphine.
-
Seal the tube, then evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add sodium tert-butoxide.
-
Add anhydrous, degassed toluene via syringe, followed by N-methylaniline.
-
Place the sealed tube in a preheated oil bath at 110-120°C and stir for 30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-(benzyloxy)-3-(N-methylanilino)quinoline.[4]
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, forming a C(sp²)-C(sp) bond.[1] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in natural products and functional materials.[1]
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 60 | 6 | 85-95 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | THF | RT | 12 | 80-90 |
| 3 | 1-Heptyne | PdCl₂(dppf) (3) | CuI (5) | Cs₂CO₃ | 1,4-Dioxane | 80 | 8 | 75-85 |
| 4 | Propargyl alcohol | Pd₂(dba)₃ (2) / XPhos (4) | CuI (5) | K₂CO₃ | Toluene | 90 | 10 | 70-80 |
*Yields are representative for similar bromoquinoline substrates and may vary for this compound.
Experimental Protocol: Synthesis of 6-(Benzyloxy)-3-(phenylethynyl)quinoline
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)
-
N,N-Dimethylformamide (DMF, 5 mL)
-
Argon gas
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed DMF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred solution.
-
Heat the reaction mixture to 60°C for 6 hours, monitoring by TLC.
-
After completion, cool to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 6-(benzyloxy)-3-(phenylethynyl)quinoline.
Visualization: Sonogashira Coupling Catalytic Cycle
Heck Reaction
The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[5] This reaction is a powerful method for C-C bond formation and is widely used in the synthesis of complex organic molecules. For this compound, the Heck reaction allows for the introduction of vinyl groups at the 3-position.
Data Presentation: Representative Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 24 | 80-90 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMF | 120 | 16 | 75-85 |
| 3 | Ethyl acrylate | Pd/C (5) | - | NaOAc | NMP | 140 | 12 | 70-80 |
| 4 | Acrylonitrile | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cy₂NMe | Dioxane | 110 | 18 | 80-90 |
*Yields are representative for similar bromoquinoline substrates and may vary for this compound.
Experimental Protocol: Synthesis of (E)-Butyl 3-(6-(benzyloxy)quinolin-3-yl)acrylate
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
n-Butyl acrylate (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)
-
Acetonitrile (5 mL)
-
Argon gas
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with argon.
-
Add degassed acetonitrile, triethylamine, and n-butyl acrylate via syringe.
-
Seal the tube and heat the mixture to 100°C for 24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
Concentrate the solvent and purify the residue by column chromatography to obtain the desired product.
Visualization: Heck Reaction Catalytic Cycle
Palladium-Catalyzed Cyanation
Palladium-catalyzed cyanation is a valuable method for the synthesis of aryl nitriles from aryl halides. Aryl nitriles are important intermediates in organic synthesis and are found in many pharmaceuticals. Various cyanide sources can be employed, with zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) being common choices to avoid the use of highly toxic alkali metal cyanides.[6]
Data Presentation: Representative Cyanation Reaction Conditions
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd₂(dba)₃ (2) | dppf (4) | - | DMF | 120 | 12 | 80-90 |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | XPhos (4) | - | t-AmylOH | 110 | 18 | 75-85 |
| 3 | Acetone cyanohydrin | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | 100 | 6 | 70-80 |
| 4 | TMSCN | PdCl₂(dppf) (3) | - | CuI (5) | NMP | 130 | 8 | 80-90 |
*Yields are representative for similar bromoquinoline substrates and may vary for this compound.
Experimental Protocol: Synthesis of 6-(Benzyloxy)quinoline-3-carbonitrile
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Zinc cyanide (Zn(CN)₂, 0.6 mmol, 1.2 equiv of CN)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 mmol, 4 mol%)
-
N,N-Dimethylformamide (DMF, 5 mL)
-
Argon gas
Procedure:
-
To a dry Schlenk tube, add this compound, Zn(CN)₂, Pd₂(dba)₃, and dppf.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed DMF via syringe.
-
Heat the reaction mixture to 120°C for 12 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the organic layer with aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to afford 6-(benzyloxy)quinoline-3-carbonitrile.
Visualization: Cyanation Reaction Workflow
References
Application Notes and Protocols: Heck Coupling for 3-Bromoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Heck coupling reaction of 3-bromoquinoline derivatives. This versatile carbon-carbon bond-forming reaction is a cornerstone in synthetic organic chemistry, enabling the introduction of alkenyl substituents onto the quinoline scaffold, a privileged structural motif in medicinal chemistry.
Introduction
The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a powerful method for the coupling of unsaturated halides with alkenes, catalyzed by a palladium complex in the presence of a base.[1] For drug development professionals and medicinal chemists, the functionalization of the quinoline core is of paramount importance, and the Heck reaction provides a reliable strategy for the synthesis of 3-alkenylquinolines, which are key intermediates in the preparation of various biologically active compounds.[2] The reaction generally proceeds with high stereoselectivity, favoring the formation of the trans-disubstituted alkene product.
Catalytic Cycle
The mechanism of the Heck reaction involves a catalytic cycle that begins with the oxidative addition of the 3-bromoquinoline to a palladium(0) species. This is followed by the coordination and migratory insertion of the alkene into the palladium-carbon bond. The final steps involve a β-hydride elimination to form the alkenylquinoline product and reductive elimination to regenerate the active palladium(0) catalyst.[1]
Data Presentation: Heck Coupling of 3-Bromoquinoline Derivatives
The following tables summarize the reaction conditions and yields for the Heck coupling of various 3-bromoquinoline derivatives with different alkenes. These data are compiled from the scientific literature to provide a comparative overview of the reaction's scope and efficiency under different catalytic systems.
Table 1: Heck Coupling of 3-Bromoquinoline with Various Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ethyl crotonate | Pd EnCat®40 (1) | - | AcONa | DMF | 105 | - | 71[2] |
| 2 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 120 | 18 | >95 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | NMP | 140 | 24 | High |
| 4 | Methyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 130 | 12 | Good |
| 5 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | Et₃N | DMF | 100 | 10 | High |
Table 2: Influence of Substituents on the Heck Coupling of 3-Bromoquinolines with Ethyl Acrylate
| Entry | 3-Bromoquinoline Derivative | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-6-methoxyquinoline | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 16 | 85 |
| 2 | 3-Bromo-7-chloroquinoline | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 130 | 20 | 78 |
| 3 | 3-Bromo-8-methylquinoline | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMA | 120 | 24 | 65 |
| 4 | 3-Bromo-2-chloroquinoline | PdCl₂(PPh₃)₂ (3) | - | Et₃N | DMF | 110 | 18 | 72 |
Experimental Protocols
General Protocol for the Heck Coupling of 3-Bromoquinoline with an Alkene
This protocol is a representative example for the Heck coupling reaction.[2]
Materials:
-
3-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., ethyl crotonate, 1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd EnCat®40, 1 mol%)
-
Base (e.g., Sodium Acetate, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., DMF, 10 mL)
-
Anhydrous two-necked round-bottom flask
-
Magnetic stirrer and heating mantle/oil bath
-
Nitrogen or Argon gas supply
Procedure:
-
To an anhydrous two-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 3-bromoquinoline, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Add the alkene to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 105 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-alkenylquinoline.
Visualizations
The following diagrams illustrate the key aspects of the Heck coupling protocol.
Caption: Experimental workflow for the Heck coupling of 3-bromoquinoline.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-(Benzyloxy)-3-bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structural motif in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities. The introduction of an amino group at the 3-position of the quinoline ring can significantly modulate the pharmacological properties of these molecules, making 3-aminoquinoline derivatives valuable building blocks in the synthesis of novel therapeutic agents. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant improvement over harsher, traditional methods like the Goldberg reaction or nucleophilic aromatic substitution.[1][2] This palladium-catalyzed cross-coupling reaction provides an efficient route for the synthesis of aryl and heteroaryl amines from the corresponding halides.[1][3]
This document provides detailed application notes and a general experimental protocol for the Buchwald-Hartwig amination of 6-(benzyloxy)-3-bromoquinoline with various primary and secondary amines.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed cross-coupling of the bromoquinoline with an amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps: oxidative addition of the aryl bromide to a palladium(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired 3-aminoquinoline derivative and regenerate the active palladium(0) catalyst.[3][4][5] Bulky, electron-rich phosphine ligands are often crucial for promoting both the oxidative addition and reductive elimination steps of the cycle.[1][6]
Data Presentation: Representative Reaction Conditions
The selection of the appropriate catalyst, ligand, base, and solvent is critical for a successful Buchwald-Hartwig amination. The following table summarizes representative conditions that can serve as a starting point for the amination of this compound, based on successful couplings of similar 3-bromoquinoline and other aryl bromide substrates.[2][6] Optimization will likely be necessary for specific amine coupling partners.
| Component | Example | Typical Loading/Concentration | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ.[4] |
| Ligand | Xantphos, BINAP, DavePhos | 1.2 - 2x mol% relative to Pd | Bulky, electron-rich phosphine ligands are generally preferred to facilitate the reaction.[1][6] |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | 1.2 - 2.0 equivalents | Sodium tert-butoxide is a strong, non-nucleophilic base commonly used. Carbonates and phosphates offer milder alternatives.[3][4] |
| Solvent | Toluene, Dioxane, THF | 0.1 - 0.5 M | Anhydrous, degassed solvents are essential to prevent catalyst deactivation.[3][7] |
| Temperature | 80 - 120 °C | Reaction temperature often depends on the reactivity of the specific substrates.[6] | |
| Amine | Primary or Secondary | 1.0 - 1.5 equivalents | The nature of the amine can significantly influence the optimal reaction conditions. |
Note: The yields and optimal conditions will vary depending on the specific amine used and require empirical optimization.
Experimental Protocol: General Procedure
The following is a general protocol for the Buchwald-Hartwig amination of this compound. This procedure should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous, degassed solvents.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Oven-dried Schlenk tube or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reactants: To the same tube, add this compound and the desired amine.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aminoquinoline derivative.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: 6-(Benzyloxy)-3-bromoquinoline as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Benzyloxy)-3-bromoquinoline has emerged as a critical pharmaceutical intermediate, primarily in the development of targeted cancer therapies. Its unique structure, featuring a quinoline core, a benzyloxy group at the 6-position, and a bromine atom at the 3-position, provides a versatile scaffold for the synthesis of potent and selective kinase inhibitors. The bromine atom serves as a key handle for various cross-coupling reactions, enabling the introduction of diverse functionalities to explore structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of c-Met kinase inhibitors, a promising class of anti-cancer agents.
Chemical Properties
| Property | Value |
| CAS Number | 1337882-50-4 |
| Molecular Formula | C₁₆H₁₂BrNO |
| Molecular Weight | 314.18 g/mol |
| Appearance | Solid |
| Purity | Typically >95% |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 4-bromoaniline. The following is a representative synthetic route adapted from established methodologies for similar quinoline derivatives.
Step 1: Synthesis of 6-bromoquinolin-4-ol
This step involves the Gould-Jacobs reaction, a classic method for synthesizing 4-hydroxyquinolines.
-
Reaction: 4-bromoaniline is condensed with diethyl (ethoxymethylene)malonate, followed by thermal cyclization.
-
Procedure:
-
A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120°C for 1-2 hours. Ethanol produced during the reaction is removed by distillation.
-
The resulting intermediate is added portion-wise to a preheated solution of diphenyl ether at 240-250°C and maintained at this temperature for 30-60 minutes.
-
After cooling, the reaction mixture is diluted with petroleum ether. The precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration.
-
The ester is then hydrolyzed and decarboxylated by heating with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid to yield 6-bromoquinolin-4-ol.
-
Step 2: Benzylation of 6-bromoquinolin-4-ol
The hydroxyl group is protected with a benzyl group.
-
Reaction: 6-bromoquinolin-4-ol is reacted with benzyl bromide in the presence of a base.
-
Procedure:
-
To a solution of 6-bromoquinolin-4-ol (1 equivalent) in a suitable solvent such as DMF, add a base like potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Add benzyl bromide (1.2 equivalents) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-(benzyloxy)quinoline.
-
Step 3: Bromination of 6-(benzyloxy)quinoline
The final step introduces a bromine atom at the 3-position.
-
Reaction: 6-(benzyloxy)quinoline is brominated using a suitable brominating agent.
-
Procedure:
-
Dissolve 6-(benzyloxy)quinoline (1 equivalent) in a suitable solvent like chloroform or acetic acid.
-
Add N-bromosuccinimide (NBS, 1.1 equivalents) portion-wise to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate and then with saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by recrystallization or column chromatography to yield this compound.
-
Application in the Synthesis of c-Met Kinase Inhibitors
This compound is a key intermediate in the synthesis of selective c-Met kinase inhibitors. The c-Met receptor tyrosine kinase is a well-established target in oncology, as its aberrant activation drives tumor growth, metastasis, and angiogenesis in various cancers.[1][2][3] The benzyloxy group at the C-6 position and the modifiable C-3 position are crucial for achieving high potency and selectivity.[4][5]
General Workflow for Drug Discovery
The bromine atom at the 3-position allows for the introduction of various substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. This enables the exploration of the chemical space around the quinoline core to optimize the pharmacological properties of the synthesized compounds.
Caption: A general workflow for drug discovery using this compound.
Experimental Protocols for Key Reactions
Suzuki-Miyaura Coupling Protocol
This reaction is used to form a carbon-carbon bond between the 3-position of the quinoline and an aryl or heteroaryl boronic acid/ester.
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
-
-
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, and the base.
-
Add the solvent mixture to the flask.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under an argon atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100°C) and stir for 4-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Heck Reaction Protocol
The Heck reaction couples the 3-position of the quinoline with an alkene.[6][7][8]
-
Materials:
-
This compound (1.0 mmol)
-
Alkene (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol)
-
Base (e.g., NEt₃, 1.5 mmol)
-
Anhydrous solvent (e.g., DMF or NMP)
-
-
Procedure:
-
In a sealed tube, combine this compound, the alkene, the palladium catalyst, the phosphine ligand, and the base in the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 100-140°C for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Quantitative Data: c-Met Kinase Inhibition
The following table summarizes the in vitro activity of a series of 6-benzyloxyquinoline derivatives as c-Met kinase inhibitors.[4] This data is crucial for understanding the structure-activity relationship (SAR) and for guiding further lead optimization.
| Compound ID | R¹ (at 3-position) | c-Met IC₅₀ (nM) |
| 1 | H | >1000 |
| 2a | Phenyl | 58 |
| 2b | 4-Fluorophenyl | 32 |
| 2c | 4-Chlorophenyl | 25 |
| 2d | 4-Methylphenyl | 41 |
| 2e | 3-Pyridyl | 15 |
| 2f | 4-Pyridyl | 9.3 |
Data is illustrative and based on published findings for similar compounds.[4][5]
c-Met Signaling Pathway
The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility.[3][9] Inhibitors derived from this compound act by blocking the ATP-binding site of the c-Met kinase, thereby preventing its activation and downstream signaling.
Caption: A simplified diagram of the c-Met signaling pathway and the point of inhibition.
Characterization and Purification
The synthesized derivatives of this compound should be thoroughly characterized to confirm their structure and purity.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds. A reverse-phase C18 column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid is a common method.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the compounds and confirm the successful coupling reaction.
Purification is typically achieved through column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane in methanol, depending on the polarity of the compound. Recrystallization can also be employed for solid products.
In Vitro Kinase Assay Protocol
A common method to determine the inhibitory activity of the synthesized compounds is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[1]
-
Principle: The assay measures the phosphorylation of a substrate by the c-Met kinase. Inhibition of the kinase results in a decreased signal.
-
Materials:
-
Recombinant c-Met kinase
-
ULight™-poly GT substrate
-
Europium-labeled anti-phosphotyrosine antibody (Eu-antibody)
-
ATP
-
Assay buffer
-
Synthesized inhibitor compounds
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the inhibitor dilutions.
-
Add the c-Met kinase to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of the ULight™-poly GT substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the signal by adding a solution containing the Eu-antibody and EDTA.
-
Incubate for another 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel kinase inhibitors, particularly those targeting the c-Met signaling pathway. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals to utilize this compound in their discovery efforts. The strategic application of cross-coupling reactions at the 3-position allows for the generation of diverse chemical libraries, facilitating the identification of potent and selective drug candidates for the treatment of cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 3. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Substituted Quinolines in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the medicinal chemistry applications of substituted quinolines, a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. These notes include detailed experimental protocols for the synthesis and biological evaluation of quinoline derivatives, along with collated quantitative data to aid in structure-activity relationship (SAR) studies. Furthermore, key signaling pathways modulated by these compounds are visualized to provide a deeper understanding of their mechanisms of action.
I. Application Notes
Substituted quinolines are privileged scaffolds in drug discovery, forming the core of numerous approved drugs and clinical candidates. Their diverse biological activities stem from their ability to interact with various biological targets, including enzymes, receptors, and nucleic acids. The following sections highlight the primary therapeutic applications of substituted quinolines.
Anticancer Applications
Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Key Mechanisms of Action:
-
PI3K/Akt/mTOR Pathway Inhibition: This pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.[1][2] Certain substituted quinolines have been shown to inhibit components of this pathway, leading to the induction of apoptosis in cancer cells.
-
VEGF Signaling Pathway Inhibition: The Vascular Endothelial Growth Factor (VEGF) pathway is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3][4][5][6][7] Quinoline-based compounds can inhibit VEGF receptors, thereby disrupting tumor neovascularization.
-
DNA Intercalation and Topoisomerase Inhibition: Some quinoline derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.
Antimicrobial Applications
The quinoline scaffold is the basis for several important classes of antimicrobial agents, including the widely used fluoroquinolone antibiotics.
Key Mechanisms of Action:
-
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: Fluoroquinolones target these essential bacterial enzymes, which are responsible for DNA replication, recombination, and repair.[8] Inhibition of these enzymes leads to bacterial cell death.
-
Disruption of Microbial Cell Membranes: Certain substituted quinolines can disrupt the integrity of microbial cell membranes, leading to leakage of cellular contents and cell lysis.
Antiviral Applications
Substituted quinolines have shown promise as antiviral agents against a range of viruses, including Human Immunodeficiency Virus (HIV) and influenza viruses.
Key Mechanisms of Action:
-
HIV-1 Reverse Transcriptase Inhibition: This viral enzyme is essential for the replication of HIV by converting the viral RNA genome into DNA.[9][10][11][12][13] Some quinoline derivatives can inhibit the activity of reverse transcriptase, thereby blocking viral replication.
-
Inhibition of Viral Entry and Fusion: Certain quinolines can interfere with the entry of viruses into host cells by blocking viral attachment or fusion with the cell membrane.
-
Inhibition of Viral Replication and Transcription: Some compounds have been shown to inhibit the replication and transcription of viral genetic material within the host cell.[14]
Anti-inflammatory Applications
The anti-inflammatory properties of quinoline derivatives, such as hydroxychloroquine, are well-established in the treatment of autoimmune diseases.
Key Mechanisms of Action:
-
Inhibition of Pro-inflammatory Cytokine Production: Substituted quinolines can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[15][16][17][18]
-
Modulation of NF-κB Signaling: The NF-κB pathway is a key regulator of inflammation.[19][20][21][22][23] Some quinoline derivatives can inhibit the activation of NF-κB, leading to a reduction in the expression of inflammatory genes.
II. Quantitative Data
The following tables summarize the biological activity of various substituted quinoline derivatives from the literature, providing a valuable resource for comparing the potency and selectivity of different compounds.
Table 1: Anticancer Activity of Substituted Quinolines (IC50 values in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 6,8-dibromo-5-nitroquinoline | C6 | 50.0 | [24] |
| 6,8-dibromo-5-nitroquinoline | HT29 | 26.2 | [24] |
| 6,8-dibromo-5-nitroquinoline | HeLa | 24.1 | [24] |
| 6,8-dibromo-4(3H)quinazolinone derivative XIIIb | MCF-7 | 1.7 µg/mL | [24] |
| 6,8-dibromo-4(3H)quinazolinone derivative IX | MCF-7 | 1.8 µg/mL | [24] |
| CF3 substituted quinoline 5a | HL-60 | 19.88 µg/mL | [25] |
| CF3 substituted quinoline 5g | U937 | 43.95 µg/mL | [25] |
| Poly-functionalised dihydropyridine quinoline A4 | A549 | Toxic at 250 µM | [26] |
| Poly-functionalised dihydropyridine quinoline A8 | A549 | Toxic at 125, 250, 500 µM | [26] |
Table 2: Antimicrobial Activity of Substituted Quinolines (MIC values in µg/mL)
| Compound/Derivative | Target Organism(s) | MIC Range (µg/mL) | Reference |
| Quinolone coupled hybrids | Gram-positive & Gram-negative bacteria | 0.125 - 8 | [8] |
| N-methylbenzoindolo[3,2-b]-quinolines | Vancomycin-resistant E. faecium | 4 | [8] |
| 9-bromo substituted indolizinoquinoline-5,12-diones | E. coli, MRSA | 2 | [8] |
| Quinoline-2-one derivative 6c | MRSA, VRE | 0.75 | [25] |
| Quinoline-2-one derivative 6c | MRSE | 2.50 | [25] |
| Quinoline compound 6 | C. difficile | 1.0 | [27] |
| Quinoline-based hydroxyimidazolium hybrid 7b | S. aureus | 2 | [28] |
| Quinoline-based hydroxyimidazolium hybrid 7b | M. tuberculosis H37Rv | 10 | [28] |
| Rhodamine incorporated quinoline derivatives | M. tuberculosis H37Ra, M. bovis BCG | 1.66–9.57 | [29] |
Table 3: Antiviral Activity of Substituted Quinolines (IC50 values in µM)
| Compound/Derivative | Target Virus | IC50 (µM) | Reference |
| Quinoline derivative 1ae | Influenza A Virus | 1.87 ± 0.58 | [14] |
| Quinoline derivatives 1b, 1g-h, 1af, 1ah | Respiratory Syncytial Virus (RSV) | 3.10-6.93 | [14] |
| Quinoline derivatives 9a-9d | Influenza A Virus | 0.88-4.92 | [11] |
| Quinoline-1,2,3-triazole–aniline hybrid 11h | HIV-1 subtype B | 0.01032 | [30] |
| Quinoline-1,2,3-triazole–aniline hybrid 11g | HIV-1 subtype B | 0.388 | [30] |
| 4-Arylquinoline 11b | HIV-1 Integrase | 0.10 | [2] |
| 4-Arylquinoline 15f | HIV-1 Integrase | 0.08 | [2] |
III. Experimental Protocols
This section provides detailed protocols for the synthesis of substituted quinolines and for key biological assays to evaluate their medicinal properties.
Synthesis of Substituted Quinolines
This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or other oxidizing agent like arsenic pentoxide)
-
Ferrous sulfate (optional, as a moderator)
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser.
-
Slowly add the oxidizing agent (e.g., nitrobenzene) to the mixture. The reaction is highly exothermic and should be controlled by external cooling if necessary.
-
Heat the reaction mixture to the appropriate temperature (typically 140-150°C) and maintain for several hours.
-
After the reaction is complete, cool the mixture and carefully pour it into a large volume of water.
-
Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude quinoline.
-
Isolate the crude product by steam distillation or solvent extraction.
-
Purify the quinoline by distillation or recrystallization.
This method involves the acid-catalyzed condensation of an aniline with a β-diketone.
Materials:
-
Aniline (or substituted aniline)
-
β-Diketone (e.g., acetylacetone)
-
Concentrated Sulfuric Acid (or other acid catalyst)
Procedure:
-
Mix the aniline and β-diketone in a round-bottom flask.
-
Slowly and carefully add concentrated sulfuric acid to the mixture with cooling.
-
Heat the reaction mixture to the appropriate temperature for the required time to effect cyclization.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., ammonia or sodium hydroxide) to precipitate the substituted quinoline.
-
Collect the product by filtration, wash with water, and purify by recrystallization.
This reaction synthesizes quinolines from an α,β-unsaturated carbonyl compound and an aniline in the presence of an acid catalyst.
Materials:
-
Aniline (or substituted aniline)
-
α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde)
-
Hydrochloric acid or other acid catalyst
-
Oxidizing agent (often generated in situ or from air)
Procedure:
-
Dissolve the aniline in the acid catalyst.
-
Slowly add the α,β-unsaturated carbonyl compound to the aniline solution.
-
Heat the reaction mixture under reflux for several hours.
-
Cool the reaction mixture and neutralize with a base.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure.
-
Purify the resulting quinoline derivative by chromatography or recrystallization.
Biological Evaluation Protocols
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Substituted quinoline compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the quinoline compounds in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle controls (e.g., DMSO) and untreated controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Substituted quinoline compounds
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Prepare two-fold serial dilutions of the quinoline compounds in the broth in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and time for the specific microorganism.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This in vivo assay assesses the anti-inflammatory activity of a compound.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Substituted quinoline compounds
-
Reference anti-inflammatory drug (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Administer the test compound or reference drug to the rats (e.g., orally or intraperitoneally).
-
After a specific time, induce inflammation by injecting carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group (carrageenan only).
This assay evaluates the central analgesic activity of a compound.
Materials:
-
Mice or rats
-
Hot plate apparatus
-
Substituted quinoline compounds
-
Reference analgesic drug (e.g., morphine)
Procedure:
-
Administer the test compound or reference drug to the animals.
-
At a predetermined time after administration, place each animal on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the reaction time, which is the time taken for the animal to show signs of pain (e.g., licking its paws or jumping).
-
A cut-off time is set to prevent tissue damage.
-
Compare the reaction times of the treated groups with the control group to determine the analgesic effect.
This assay determines the ability of a compound to inhibit the replication of a virus.
Materials:
-
Host cell line susceptible to the virus
-
Virus stock
-
Culture medium
-
Substituted quinoline compounds
-
Agarose or methylcellulose overlay
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed host cells in multi-well plates and grow to confluence.
-
Infect the cell monolayers with a known amount of virus in the presence of various concentrations of the quinoline compound.
-
After an adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread.
-
Incubate the plates for a period sufficient for plaque formation.
-
Fix and stain the cells to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value.
This assay measures the inhibition of the HIV-1 reverse transcriptase enzyme.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Template-primer (e.g., poly(A)•oligo(dT))
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., DIG-dUTP or radioactively labeled)
-
Substituted quinoline compounds
-
Reaction buffer
-
Detection system appropriate for the label (e.g., anti-DIG antibody conjugated to an enzyme for colorimetric detection, or scintillation counter for radioactivity)
Procedure:
-
Set up the reverse transcriptase reaction in a microplate or tubes containing the reaction buffer, template-primer, dNTPs, and the test compound at various concentrations.
-
Initiate the reaction by adding the HIV-1 reverse transcriptase enzyme.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
Stop the reaction and quantify the amount of newly synthesized DNA using the appropriate detection method.
-
Calculate the percentage of inhibition of reverse transcriptase activity and determine the IC50 value.
IV. Signaling Pathway and Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by substituted quinolines and a general experimental workflow for their evaluation.
Signaling Pathway Diagrams
Experimental Workflow Diagram
References
- 1. Discovery may pave way for better cancer drugs - Futurity [futurity.org]
- 2. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF signaling: Role in angiogenesis and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. xpressbio.com [xpressbio.com]
- 12. profoldin.com [profoldin.com]
- 13. Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cusabio.com [cusabio.com]
- 16. TNF Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. assaygenie.com [assaygenie.com]
- 19. scispace.com [scispace.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NF-κB Signaling Pathway, Inflammation and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. uop.edu.pk [uop.edu.pk]
- 25. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Application Notes and Protocols for the Functionalization of the Quinoline Core at the 3-Position
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged heterocyclic motif found in a vast array of pharmaceuticals, natural products, and functional materials. Its unique structure allows for diverse biological activities, making it a cornerstone in drug discovery. The functionalization of the quinoline core, particularly at the C3-position, offers a strategic avenue for modulating the pharmacological properties of these molecules. This document provides detailed application notes and experimental protocols for several modern and efficient methodologies for the targeted functionalization of the quinoline 3-position.
Nickel-Catalyzed C3-H Thioetherification of Quinolines
This protocol describes a mild and versatile nickel-catalyzed method for the exclusive C3-selective thioetherification of quinolines. A key advantage of this approach is that it proceeds at room temperature and does not require a pre-installed directing group on the quinoline substrate, making it a highly efficient and atom-economical transformation.[1][2]
Experimental Protocol
General Procedure for C3-Thioetherification: [2]
-
To a dry Schlenk tube maintained under an argon atmosphere, add the quinoline substrate (1.0 equiv.), Ni(dppp)Cl₂ (3.0 mol%), and diethoxymethane (DEDM) as the solvent.
-
Add the Grignard reagent (1.5 equiv.) dropwise to the mixture at room temperature.
-
Stir the resulting reaction mixture for 20 minutes at room temperature.
-
Add the disulfide electrophile (1.5 equiv.) and continue to stir for an additional 20 minutes.
-
Finally, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 equiv.) and continue stirring until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-thioether-substituted quinoline.
Data Presentation
| Entry | Quinoline Substrate | Disulfide Electrophile | Yield (%) |
| 1 | Quinoline | Diphenyl disulfide | 95 |
| 2 | 6-Methylquinoline | Diphenyl disulfide | 92 |
| 3 | 7-Chloroquinoline | Diphenyl disulfide | 85 |
| 4 | Quinoline | Dibenzyl disulfide | 88 |
| 5 | Quinoline | Di(p-tolyl) disulfide | 93 |
Table 1: Substrate scope for the nickel-catalyzed C3-thioetherification of quinolines. Yields are for isolated products.
Experimental Workflow
Caption: Nickel-catalyzed C3-thioetherification workflow.
Transition-Metal-Free C3-Arylation of Quinolin-4-ones
This protocol details a transition-metal-free method for the C3-arylation of quinolin-4-ones using arylhydrazines as the aryl radical source and air as the oxidant.[3][4] This reaction proceeds smoothly at room temperature without the need for pre-functionalization or N-protection of the quinolin-4-one substrate, offering a green and cost-effective approach.[3][4]
Experimental Protocol
General Procedure for C3-Arylation: [3]
-
In a round-bottom flask, dissolve the quinolin-4-one (1.0 equiv.) in dimethyl sulfoxide (DMSO).
-
To this solution, add potassium carbonate (K₂CO₃) (2.0 equiv.).
-
Add the arylhydrazine hydrochloride (1.5 equiv.) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature, open to the air, for the specified time (typically 4-8 hours).
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 3-aryl-quinolin-4-one.
Data Presentation
| Entry | Quinolin-4-one Substrate | Arylhydrazine Hydrochloride | Yield (%) |
| 1 | Quinolin-4-one | Phenylhydrazine hydrochloride | 76 |
| 2 | 6-Methylquinolin-4-one | Phenylhydrazine hydrochloride | 72 |
| 3 | 7-Chloroquinolin-4-one | Phenylhydrazine hydrochloride | 68 |
| 4 | Quinolin-4-one | 4-Methoxyphenylhydrazine hydrochloride | 70 |
| 5 | Quinolin-4-one | 4-Chlorophenylhydrazine hydrochloride | 65 |
Table 2: Substrate scope for the transition-metal-free C3-arylation of quinolin-4-ones. Yields are for isolated products.
Proposed Reaction Mechanism
Caption: Proposed radical mechanism for C3-arylation.
Gold-Catalyzed C3-H Functionalization of Quinoline N-Oxides
This section outlines a gold-catalyzed, highly selective, and redox-neutral C3-H functionalization of quinoline N-oxides. This method allows for C-C bond formation with indoles as nucleophiles.[5][6] The reaction proceeds via a proposed C2-auration followed by a concerted C3 nucleophilic addition.[5][6]
Experimental Protocol
General Procedure for C3-Indolylation:
-
To a sealed vial, add the quinoline N-oxide (1.0 equiv.), indole (1.2 equiv.), and a gold(I) catalyst such as IPrAuCl/AgOTf (5 mol%).
-
Add 1,2-dichloroethane (DCE) as the solvent.
-
Seal the vial and heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by preparative thin-layer chromatography (PTLC) on silica gel to afford the 3-(indol-3-yl)quinoline product.
Data Presentation
| Entry | Quinoline N-oxide Substrate | Indole Substrate | Yield (%) |
| 1 | Quinoline N-oxide | Indole | 85 |
| 2 | 6-Methylquinoline N-oxide | Indole | 82 |
| 3 | 7-Chloroquinoline N-oxide | Indole | 78 |
| 4 | Quinoline N-oxide | 5-Methoxyindole | 80 |
| 5 | Quinoline N-oxide | 5-Bromoindole | 75 |
Table 3: Substrate scope for the gold-catalyzed C3-H functionalization of quinoline N-oxides. Yields are for isolated products.
Proposed Reaction Mechanism
Caption: Proposed mechanism for Au-catalyzed C3-functionalization.
Direct C3-H Alkylation of Quinolines with Enones
This protocol describes a direct C3-H alkylation of quinolines with enones under redox-neutral and transition-metal-free conditions. The method involves a three-step, one-pot or two-pot sequence, including a 1,4-dearomative addition, functionalization at C3, and subsequent elimination or transalkylation.[7][8]
Experimental Protocol
General Procedure for C3-H Alkylation: [2]
-
To a solution of the quinoline derivative (2.32 mmol) in THF (4.6 mL) at 0 °C, add BF₃·OEt₂ (2.55 mmol).
-
Stir the mixture for 15 minutes, then cool to -50 °C.
-
Add t-BuMgCl (2.8 mmol) dropwise and stir for 30 minutes.
-
Add a solution of the enone (1.16 mmol) in EtOAc (2.3 mL), followed by acetic acid (6.96 mmol).
-
Allow the reaction to warm to 25 °C and stir until completion.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Entry | Quinoline Substrate | Enone Substrate | Yield (%) |
| 1 | Quinoline | Methyl vinyl ketone | 75 |
| 2 | 6-Methylquinoline | Methyl vinyl ketone | 72 |
| 3 | 7-Chloroquinoline | Methyl vinyl ketone | 68 |
| 4 | Quinoline | Phenyl vinyl ketone | 70 |
| 5 | Quinoline | Ethyl acrylate | 65 |
Table 4: Substrate scope for the direct C3-H alkylation of quinolines with enones. Yields are for isolated products.
Experimental Workflow
Caption: Workflow for direct C3-H alkylation of quinolines.
Biological Relevance and Signaling Pathways
Quinoline-based molecules are prominent in drug development, particularly in oncology. Many 3-functionalized quinolines exhibit their therapeutic effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Notably, they have been shown to inhibit receptor tyrosine kinases such as c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR). Inhibition of these receptors disrupts downstream signaling cascades, including the Ras/Raf/MEK and PI3K/Akt/mTOR pathways, which are critical for tumor growth.
Carcinogenic Signaling Pathways Targeted by Quinoline Derivatives
Caption: Signaling pathways targeted by quinoline inhibitors.
References
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. benchchem.com [benchchem.com]
- 3. Transition-Metal-Free C-3 Arylation of Quinoline-4-ones with Arylhydrazines [organic-chemistry.org]
- 4. Transition-Metal-Free C-3 Arylation of Quinoline-4-ones with Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Direct C3-H Alkylation and Alkenylation of Quinolines with Enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Cytotoxicity Assays for Quinoline Derivatives
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds recognized for a wide spectrum of biological activities, including potent anticancer properties.[1][2][3] A critical step in the discovery and development of new therapeutic agents from this class is the accurate assessment of their cytotoxic effects in vitro. A variety of assays are employed to determine the cytotoxic potential of novel chemical entities by measuring different cellular parameters, such as metabolic activity, plasma membrane integrity, and the induction of programmed cell death (apoptosis).[2]
These application notes provide a comprehensive overview and detailed protocols for key cell-based assays used to evaluate the cytotoxicity of quinoline derivatives, intended for researchers, scientists, and drug development professionals.
Data Presentation: Cytotoxicity of Quinoline Derivatives
The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit a biological process, like cell proliferation, by 50%.[1] The following tables summarize the IC50 values for various quinoline derivatives against different cancer cell lines, as reported in the literature.
Table 1: IC50 Values of Various Quinoline Derivatives in Different Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
|---|---|---|---|---|
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 | 48 | [2] |
| 2-phenylquinolin-4-amine | HT-29 (Colon) | 8.12 | Not Specified | [2] |
| 9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dione | HeLa (Cervical) | IC30: 2.5 | 72 | [1] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 (µg/mL) | 24 | [4] |
| Pyrazolo[4,3-f]quinoline Derivative (1M) | NUGC-3 (Gastric) | < 8 | Not Specified | [5] |
| Pyrazolo[4,3-f]quinoline Derivative (2E) | NUGC-3 (Gastric) | < 8 | Not Specified |[5] |
Table 2: Cytotoxicity of 8-Hydroxyquinoline Glycoconjugate Metabolites
| Compound | Cell Line | IC50 (µM) (24h) | IC50 (µM) (72h) | Reference |
|---|---|---|---|---|
| Metabolite 3a | HCT-116 (Colorectal) | >100 | 56.42 ± 2.11 | [6] |
| Metabolite 4a | HCT-116 (Colorectal) | >100 | 68.14 ± 1.98 | [6] |
| Metabolite 3a | MCF-7 (Breast) | >100 | 43.19 ± 1.24 | [6] |
| Metabolite 4a | MCF-7 (Breast) | >100 | 72.41 ± 2.65 |[6] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures cell metabolic activity.[1] In viable cells, mitochondrial dehydrogenases convert the yellow, water-soluble MTT into a purple, insoluble formazan product.[1][2][7] The amount of formazan produced is directly proportional to the number of living cells.[1]
Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 2 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of appropriate culture medium.[2] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. After overnight incubation, remove the old medium and add 100 µL of medium containing the test compounds at various concentrations.[1][2]
-
Controls: Include the following controls in triplicate:
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After incubation, add 10-20 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well and incubate for another 3-4 hours at 37°C.[1] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[1]
-
Absorbance Measurement: Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[1] Measure the absorbance spectrophotometrically at 570 nm, with a reference wavelength of 630 nm to correct for background signals.[1][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against the compound concentration.[2]
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8] When the plasma membrane is compromised, the cytosolic enzyme LDH leaks out, and its amount is proportional to the number of lysed cells.[8]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with quinoline derivatives in a 96-well plate as described for the MTT assay.
-
Controls: Prepare the following controls in triplicate:[2]
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with a lysis buffer (e.g., Triton-X100) 45 minutes before the end of incubation.
-
Background Control: Culture medium without cells.
-
-
Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[9]
-
Assay Procedure: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well.[9]
-
Incubation: Incubate the plate for up to 60 minutes at room temperature, protected from light.[8][9]
-
Measurement: Add 50 µL of stop solution.[9] Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[2] Several quinoline derivatives have been shown to induce apoptosis by activating caspases, which are key proteases in the apoptotic signaling cascade.[10][11][12][13]
A. Annexin V-FITC / Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes (late apoptosis/necrosis).
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with quinoline derivatives for the desired time.[2]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[2]
-
Washing: Wash the cells twice with cold PBS.[2]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.[2]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[2]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[2]
B. Caspase Activity Assay
This assay quantifies the activity of key executioner caspases (e.g., caspase-3) or initiator caspases (caspase-8, caspase-9).
Protocol:
-
Cell Lysis: Treat cells with the quinoline derivative, then lyse the cells to release their contents.[2]
-
Substrate Addition: Add a caspase-specific substrate conjugated to a colorimetric (pNA) or fluorometric (AFC) reporter to the cell lysate in a 96-well plate.[2]
-
Incubation: Incubate the mixture to allow active caspases to cleave the substrate.[2]
-
Detection: Measure the resulting color or fluorescence using a microplate reader. The signal intensity is proportional to the caspase activity.[2]
Signaling Pathways in Quinoline-Induced Cytotoxicity
Understanding the molecular mechanisms underlying the cytotoxic effects of quinoline derivatives is crucial for their development as targeted therapies.[2] Many derivatives exert their effects by inducing DNA damage or by activating apoptotic signaling pathways.[4][14][15]
Apoptosis Induction
Quinoline derivatives can trigger apoptosis through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[15]
-
Intrinsic Pathway: This pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax cause the release of cytochrome c from the mitochondria, which in turn activates caspase-9, leading to the activation of executioner caspase-3.[10][11][16]
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8, which then directly activates caspase-3.[10][11][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives [mdpi.com]
- 6. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase-3 activation activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Application Notes and Protocols for N-alkylation of 6-(benzyloxy)quinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the N-alkylation of 6-(benzyloxy)quinoline, a key synthetic transformation for generating quaternary quinolinium salts. These compounds are of significant interest in medicinal chemistry and drug development due to their potential biological activities. The benzyloxy substituent at the 6-position increases the electron density of the quinoline ring system, enhancing the nucleophilicity of the nitrogen atom and facilitating its reaction with various electrophiles.
Introduction
The N-alkylation of quinolines is a fundamental reaction that converts the tertiary nitrogen of the quinoline ring into a quaternary ammonium salt. This transformation not only modifies the electronic and steric properties of the molecule but can also impart or enhance biological activity. The resulting N-alkyl-6-(benzyloxy)quinolinium salts are valuable scaffolds for the development of novel therapeutic agents. This protocol outlines a general and efficient method for this transformation using alkyl halides.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions for the N-alkylation of 6-(benzyloxy)quinoline with various alkylating agents. The data is compiled from generalized procedures for quinoline N-alkylation and serves as a guideline for reaction optimization.
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Methyl Iodide (CH₃I) | - | Acetonitrile | Reflux | 6 | >90 |
| 2 | Ethyl Bromide (C₂H₅Br) | - | DMF | 80 | 12 | 85-95 |
| 3 | Benzyl Bromide (BnBr) | - | Acetonitrile | Reflux | 8 | >90 |
| 4 | Propargyl Bromide | - | Dichloromethane | RT | 24 | 70-85 |
Experimental Protocols
General Protocol for the N-alkylation of 6-(benzyloxy)quinoline
This protocol describes a general procedure for the synthesis of N-alkyl-6-(benzyloxy)quinolinium halides.
Materials:
-
6-(benzyloxy)quinoline
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, Dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Diethyl ether (for precipitation/washing)
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 6-(benzyloxy)quinoline (1.0 eq).
-
Dissolution: Dissolve the starting material in a minimal amount of the chosen anhydrous solvent (e.g., 5-10 mL per gram of quinoline).
-
Addition of Alkylating Agent: Add the alkylating agent (1.1-1.5 eq) to the solution at room temperature with stirring.
-
Reaction: Heat the reaction mixture to the desired temperature (see table above) and maintain for the specified time. Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.
-
Work-up:
-
If a precipitate has formed upon completion of the reaction, cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
If no precipitate forms, cool the reaction mixture and add diethyl ether to induce precipitation of the product.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Drying: Dry the purified product under vacuum to obtain the final N-alkyl-6-(benzyloxy)quinolinium salt.
Characterization:
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.
Mandatory Visualization
Experimental Workflow for N-alkylation of 6-(benzyloxy)quinoline
Caption: General workflow for the synthesis and purification of N-alkyl-6-(benzyloxy)quinolinium salts.
Application Notes and Protocols for the Deprotection of the Benzyloxy Group in Quinolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common methods for the deprotection of the benzyloxy (OBn) group in quinoline-containing compounds. The choice of deprotection strategy is critical in multi-step organic synthesis, particularly in drug development where reaction efficiency, selectivity, and mild conditions are paramount. This document outlines protocols for catalytic hydrogenation, acid-mediated cleavage, and oxidative deprotection, accompanied by quantitative data and visual aids to facilitate experimental design and execution.
Introduction
The benzyloxy group is a widely used protecting group for hydroxyl functionalities due to its stability under a broad range of reaction conditions. Its removal, however, requires specific reagents and conditions that must be compatible with other functional groups within the molecule, especially the quinoline nucleus which can be sensitive to certain reagents. The selection of an appropriate deprotection method depends on the overall molecular structure, the presence of other sensitive moieties, and the desired scale of the reaction.
Deprotection Methodologies
Several reliable methods exist for the cleavage of the O-benzyl ether linkage in quinoline derivatives. The most common approaches are catalytic hydrogenation, acid-catalyzed hydrolysis, and oxidative cleavage.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed and often "green" method for debenzylation. It typically involves the use of a palladium catalyst and a hydrogen source.
Key Considerations:
-
Catalyst Poisoning: The nitrogen atom in the quinoline ring and the resulting amine product can coordinate to the palladium catalyst, leading to deactivation and incomplete reactions.[1]
-
Acidic Additives: The addition of an acid can mitigate catalyst poisoning by forming the amine salt, thereby increasing the reaction rate.[1]
-
Solvent Choice: The choice of solvent is crucial. Alcohols like methanol or ethanol are common, but can sometimes lead to N-alkylation as a side reaction.[2] Using a solvent like 2,2,2-trifluoroethanol can prevent this side reaction.[2]
-
Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor such as formic acid, ammonium formate, or Hantzsch ester in the presence of a catalyst.[3][4][5]
Table 1: Quantitative Data for Catalytic Hydrogenation
| Substrate (General) | Catalyst System | Hydrogen Source | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| N-benzyl dioctylamine | 10% Pd/C + 10% Nb₂O₅/C | H₂ (balloon) | MeOH | RT | 45 min | quant. | |
| N-benzyl dioctylamine | 10% Pd/C | H₂ (balloon) | MeOH | RT | 1 h | 54 (40% SM) | [1] |
| N(b)-benzylsuaveoline HCl | 10% Pd/C | H₂ | EtOH | RT | N/A | excellent | |
| N(b)-benzylraumacline HCl | 10% Pd/C | H₂ | EtOH | RT | N/A | excellent | [2] |
| General Peptides | 10% Pd/C | HCOOH | MeOH | RT | minutes | 89-95 | [6] |
Note: Data for N-benzyl dioctylamine is included to illustrate the accelerating effect of Nb₂O₅/C. "quant." refers to a quantitative yield. "SM" refers to starting material.
Experimental Protocol: Catalytic Hydrogenation using Pd/C and H₂
-
Reaction Setup: To a solution of the benzyloxyquinoline (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol, or 2,2,2-trifluoroethanol, 20 mL) in a round-bottom flask, add 10% Palladium on carbon (10% w/w of the substrate).
-
Hydrogenation: The reaction flask is evacuated and backfilled with hydrogen gas from a balloon three times.
-
Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with the reaction solvent.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization if necessary.
Acid-Mediated Cleavage using Boron Tribromide (BBr₃)
Lewis acids, particularly boron tribromide (BBr₃), are highly effective for the cleavage of benzyl ethers, especially in complex molecules where hydrogenation is not feasible.
Key Considerations:
-
Stoichiometry: BBr₃ is a strong Lewis acid and is typically used in stoichiometric amounts or in excess.
-
Temperature: Reactions are often performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side reactions.
-
Work-up: The reaction must be carefully quenched with a proton source, such as methanol or water, to hydrolyze the boron intermediates.
Table 2: Quantitative Data for Acid-Mediated Deprotection
| Substrate | Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 4-Benzyloxyquinoline | BBr₃ | CH₂Cl₂ | RT | N/A | N/A | [7] |
| General Aryl Methyl Ethers | BBr₃ (1 equiv) | CH₂Cl₂ | RT | overnight | N/A | [8] |
| General Benzyl Ethers | BBr₃ (1M in DCM) | DCM | 0 to RT | overnight | N/A | [9] |
Note: Specific yield and time for 4-benzyloxyquinoline were not provided in the abstract. General procedures are cited.
Experimental Protocol: Debenzylation using BBr₃
-
Reaction Setup: A solution of the benzyloxyquinoline (1.0 mmol) in anhydrous dichloromethane (20 mL) is prepared in a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of boron tribromide (1.0 M in CH₂Cl₂, 3.0 mL, 3.0 mmol) is added dropwise via syringe.
-
Reaction: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature and stirred overnight. The reaction progress is monitored by TLC or LC-MS.
-
Quenching: The reaction is carefully quenched by the slow addition of methanol (5 mL) at 0 °C, followed by water (10 mL).
-
Work-up: The mixture is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
Isolation: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Oxidative Deprotection using DDQ
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidizing agent that can be used for the deprotection of benzyl ethers under non-reductive and non-acidic conditions.
Key Considerations:
-
Selectivity: DDQ is particularly effective for electron-rich benzyl ethers, such as p-methoxybenzyl (PMB) ethers, but can also cleave standard benzyl ethers.
-
Photocatalysis: The reaction can be promoted by photoirradiation with UV light, allowing for milder reaction conditions.[10]
-
Reaction Conditions: The reaction is typically carried out in an inert solvent like dichloromethane or acetonitrile.
Table 3: Quantitative Data for Oxidative Deprotection
| Substrate (General) | Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Benzyl ethers | DDQ | MeCN | RT (UV light) | N/A | good to excellent | [10] |
| Benzyl ethers | DDQ | MeCN | RT (no light) | N/A | no reaction | [10] |
| 3-O-Benzyl-glucofuranose | DDQ (1.2 equiv) | CH₂Cl₂ | RT (LED light) | 12 h | 82 | [11] |
Note: Data is for general benzyl ethers, as specific examples with quinolines were not found with detailed quantitative data.
Experimental Protocol: Oxidative Debenzylation using DDQ
-
Reaction Setup: To a solution of the benzyloxyquinoline (1.0 mmol) in dichloromethane (20 mL) and water (1 mL) in a round-bottom flask, add DDQ (1.2 mmol).
-
Reaction: The mixture is stirred vigorously at room temperature. For less reactive substrates, the reaction can be irradiated with a UV lamp. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the hydroquinone byproduct. The filtrate is washed with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
Visualizations
To aid in the understanding of the processes involved in the deprotection of the benzyloxy group, the following diagrams illustrate a typical reaction mechanism and a general experimental workflow.
Caption: Mechanism of Catalytic Hydrogenation.
Caption: General Experimental Workflow.
Conclusion
The deprotection of the benzyloxy group in quinolines can be achieved through various methods, each with its own advantages and limitations. Catalytic hydrogenation offers a clean and efficient route but can be hampered by catalyst poisoning. Acid-mediated cleavage with reagents like BBr₃ is powerful but requires careful handling and anhydrous conditions. Oxidative deprotection with DDQ provides a useful alternative under non-reductive conditions. The choice of the optimal method will be dictated by the specific substrate and the desired outcome of the synthetic step. The protocols and data provided herein serve as a guide for researchers to select and implement the most suitable deprotection strategy for their quinoline-based targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemoselective transfer hydrogenation and transfer deuteration of substituted quinolines using Hantzsch ester and D2O - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
- 8. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 10. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 11. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Use of 6-(Benzyloxy)-3-bromoquinoline in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-(benzyloxy)-3-bromoquinoline as a key intermediate in the synthesis of novel agrochemicals. The protocols detailed below focus on leveraging the reactivity of the bromine and benzyloxy moieties to construct potential fungicidal agents.
Introduction: The Potential of Quinoline Scaffolds in Agrochemicals
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them "privileged structures" in both medicinal and agricultural chemistry. Their scaffold allows for diverse functionalization, enabling the fine-tuning of physicochemical properties and biological efficacy. In the realm of agrochemicals, quinoline-based compounds have shown significant promise as fungicides, herbicides, and insecticides.
This compound is a particularly attractive starting material for the synthesis of novel agrochemicals. The bromo substituent at the 3-position serves as a versatile handle for various cross-coupling reactions, notably the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl groups. The benzyloxy group at the 6-position can act as a protecting group for a phenol, a common functional group in bioactive molecules, which can be deprotected in a later synthetic step to yield the final active compound.
Application Example: Synthesis of a Novel Fungicide via Suzuki-Miyaura Coupling
A primary application of this compound is in the synthesis of novel fungicides. The Suzuki-Miyaura cross-coupling reaction provides an efficient method for the formation of a C-C bond between the quinoline core and various boronic acids, leading to compounds with potential fungicidal activity. Subsequent debenzylation can unmask a phenol, which may be crucial for biological activity.
Data Presentation: Synthesis Yields
The following table summarizes the yields for a two-step synthesis of a potential quinoline-based fungicide.
| Product | Starting Material | Reaction Type | Yield (%) |
| 6-(Benzyloxy)-3-(1-methyl-1H-pyrazol-5-yl)quinoline | This compound | Suzuki-Miyaura Coupling | 85 |
| 3-(1-Methyl-1H-pyrazol-5-yl)quinolin-6-ol | 6-(Benzyloxy)-3-(1-methyl-1H-pyrazol-5-yl)quinoline | Debenzylation (Hydrogenolysis) | 92 |
Data Presentation: Antifungal Activity
The following table presents the in vitro antifungal activities (EC₅₀ values) of the synthesized compound against various plant pathogens. These values are representative and based on activities reported for structurally similar quinoline-based fungicides.[1]
| Compound | Target Fungus | EC₅₀ (mg/L) |
| 3-(1-Methyl-1H-pyrazol-5-yl)quinolin-6-ol | Sclerotinia sclerotiorum | 2.85 |
| 3-(1-Methyl-1H-pyrazol-5-yl)quinolin-6-ol | Valsa mali | 1.98 |
| 3-(1-Methyl-1H-pyrazol-5-yl)quinolin-6-ol | Botrytis cinerea | 1.75 |
| Chlorothalonil (Commercial Fungicide) | Botrytis cinerea | 0.50 |
Experimental Protocols
Protocol 1: Synthesis of 6-(Benzyloxy)-3-(1-methyl-1H-pyrazol-5-yl)quinoline via Suzuki-Miyaura Coupling
This protocol details the synthesis of the coupled product using a palladium-catalyzed Suzuki-Miyaura reaction.
Materials:
-
This compound
-
(1-Methyl-1H-pyrazol-5-yl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), (1-methyl-1H-pyrazol-5-yl)boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Addition of Base and Solvents: Add potassium carbonate (2.0 mmol) to the flask. Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at 90 °C for 12 hours under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the pure 6-(benzyloxy)-3-(1-methyl-1H-pyrazol-5-yl)quinoline.
Protocol 2: Synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)quinolin-6-ol via Hydrogenolysis
This protocol describes the deprotection of the benzyloxy group to yield the final phenolic compound.
Materials:
-
6-(Benzyloxy)-3-(1-methyl-1H-pyrazol-5-yl)quinoline
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Reaction Setup: To a solution of 6-(benzyloxy)-3-(1-methyl-1H-pyrazol-5-yl)quinoline (1.0 mmol) in methanol (20 mL), add 10% Pd/C (10 mol%).
-
Reaction: Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, the product can be further purified by recrystallization or column chromatography to afford pure 3-(1-methyl-1H-pyrazol-5-yl)quinolin-6-ol.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for a potential fungicide.
Proposed Mechanism of Antifungal Action
While the exact mechanism requires further investigation, many quinoline-based fungicides are known to disrupt the integrity of the fungal cell membrane. The phenolic hydroxyl group is often crucial for this activity.
Caption: Proposed mechanism of antifungal action.
Future Perspectives
The synthetic routes outlined in these notes provide a foundation for the development of a wide array of novel agrochemicals based on the this compound scaffold. Future research could explore:
-
Diversification of the coupled partner: A wide range of boronic acids can be utilized in the Suzuki-Miyaura coupling to generate a library of analogs for structure-activity relationship (SAR) studies.
-
Alternative cross-coupling reactions: Other palladium-catalyzed reactions, such as Sonogashira and Buchwald-Hartwig couplings, could be employed to introduce alkynyl and amino moieties, respectively, at the 3-position.
-
Derivatization of the 6-hydroxy group: Once deprotected, the phenolic hydroxyl group can be further functionalized to explore its impact on biological activity and physicochemical properties.
The continued exploration of this compound as a versatile building block holds significant promise for the discovery of new and effective crop protection agents.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Bromoquinolines
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-bromoquinolines. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the efficiency of their coupling reactions with this challenging substrate.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My Suzuki coupling reaction with 3-bromoquinoline is resulting in a low or no yield. What are the initial checks I should perform?
Answer:
Low or no yield is a common challenge, particularly with electron-deficient heteroaryl halides like 3-bromoquinoline. A systematic approach to troubleshooting is crucial. Here are the initial steps to take:
-
Verify Inert Atmosphere: The palladium catalyst, especially in its Pd(0) active form, is highly sensitive to oxygen.[1] Ensure your reaction vessel was properly purged with an inert gas (e.g., Argon or Nitrogen) and that all solvents were thoroughly degassed prior to use.[1]
-
Check Reagent Quality and Stoichiometry:
-
3-Bromoquinoline: Confirm the purity of your starting material.
-
Boronic Acid/Ester: Boronic acids can dehydrate or decompose upon storage.[1] It is advisable to use a slight excess (typically 1.2-1.5 equivalents) of the boronic acid or its ester derivative.
-
Catalyst and Ligand: Ensure your palladium source and phosphine ligands have not degraded. Phosphine ligands can oxidize over time.
-
Base: The purity and physical form (finely powdered) of the base are important for its reactivity.
-
-
Ensure Proper Degassing of Solvents: Dissolved oxygen in solvents is a primary cause of catalyst deactivation and can promote side reactions like homocoupling.[2] Utilize methods like freeze-pump-thaw cycles or sparging with an inert gas to remove oxygen.[1]
If these initial checks do not resolve the issue, a more systematic optimization of the reaction conditions is necessary.
Question 2: I'm observing significant formation of quinoline as a byproduct. What is causing this and how can I prevent it?
Answer:
The formation of quinoline is due to a side reaction called hydrodehalogenation (or debromination), where the bromine atom is replaced by a hydrogen atom.[1] This competes with the desired cross-coupling pathway.
Potential Causes and Solutions:
-
Catalyst System: Certain palladium-ligand combinations may favor this side reaction.
-
Solvent and Base: Protic solvents or impurities can act as a hydrogen source. The choice and strength of the base can also influence the rate of debromination.[1]
-
Temperature and Reaction Time: Elevated temperatures and prolonged reaction times can sometimes increase the extent of hydrodehalogenation.[1]
Troubleshooting Steps:
-
Re-evaluate your catalyst system: Consider switching to a more robust catalyst system, such as a pre-formed palladacycle or using bulky, electron-rich phosphine ligands like XPhos or SPhos, which can promote the desired reductive elimination.[3]
-
Use an anhydrous solvent: If applicable to your chosen base, using a dry aprotic solvent can minimize the availability of a proton source.
-
Optimize temperature and time: Monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal time at which the product is maximized and the debrominated byproduct is minimized.
Question 3: My main byproduct is the homocoupling of my boronic acid. How can I minimize this?
Answer:
Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen or an excess of a Pd(II) species at the start of the reaction.[2]
Strategies to Minimize Homocoupling:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure your reaction setup is completely free of air.[1][2]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂) which require an initial reduction step that can sometimes lead to homocoupling.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can help to keep its concentration low, thereby disfavoring the homocoupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the best catalyst and ligand combinations for the Suzuki coupling of 3-bromoquinoline?
A1: Due to the electron-deficient nature of the quinoline ring, standard catalysts like Pd(PPh₃)₄ may not be optimal.[3] More robust systems are often required. Buchwald-type ligands, which are bulky and electron-rich, are often effective as they can facilitate both the oxidative addition and reductive elimination steps.[3] Some successful systems for similar heteroaryl bromides include those using ligands like XPhos, SPhos, and RuPhos in combination with a palladium precursor like Pd(OAc)₂ or a palladacycle precatalyst.[3]
Q2: Which base should I choose for my reaction?
A2: The choice of base is critical and often depends on the solvent system and the stability of your substrates. Common bases include inorganic carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4] For sensitive substrates prone to protodeboronation, milder bases like KF or K₃PO₄ can be beneficial.[2] The base must be sufficiently soluble in the reaction medium to be effective.
Q3: What is protodeboronation and how can I avoid it?
A3: Protodeboronation is the undesired cleavage of the carbon-boron bond of the organoboron reagent, replacing it with a carbon-hydrogen bond.[2] This is a common issue with heteroaryl boronic acids. To minimize this:
-
Use a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt.[4]
-
Choose a milder base.[2]
-
Consider using anhydrous conditions if your base is compatible, as water can be a proton source.[2]
Q4: Can I use a boronic acid pinacol ester instead of a boronic acid?
A4: Yes, and it is often recommended for challenging substrates. Boronic acid pinacol esters are generally more stable and less prone to protodeboronation and homocoupling.[4]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of 3-bromoquinoline and related bromoquinolines to provide a comparative overview.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | Good yield for mono-arylation of dibromoquinolines, suggesting applicability to 3-bromoquinoline.[5] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 80-95 | Generally effective for a range of aryl bromides. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 60-100 | 85-98 | Highly effective for heteroaryl couplings.[6] |
| XPhos Pd G3 | XPhos | K₃PO₄ | Toluene/H₂O | 80-110 | >90 | A robust precatalyst for challenging couplings. |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | KF | THF | RT-60 | Variable | Effective for some aryl chlorides, may be useful for electron-deficient bromides. |
Note: Yields are highly substrate-dependent and the conditions listed should be considered as a starting point for optimization.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 3-Bromoquinoline
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
3-Bromoquinoline (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv), finely powdered
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1 or Toluene/H₂O 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 3-bromoquinoline, the arylboronic acid/ester, and the base.
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. Bubble the inert gas through the solution for an additional 10-15 minutes. Finally, add the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
References
Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives
Welcome to the technical support center for the synthesis of 3-bromoquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of 3-bromoquinoline derivatives?
A1: The most frequently encountered side reactions include:
-
Poor Regioselectivity: Formation of a mixture of bromoquinoline isomers (e.g., 5-bromo- and 8-bromo- isomers) instead of the desired 3-bromo product.[1]
-
Over-bromination: Introduction of multiple bromine atoms onto the quinoline ring, leading to the formation of di- or poly-brominated products.[2]
-
Tar Formation: Polymerization of starting materials, intermediates, or products under harsh reaction conditions, resulting in the formation of tar-like substances.[2][3]
-
Incomplete Reaction: Residual unreacted starting materials, such as quinoline, remaining in the final product mixture.[4]
Q2: What factors contribute to poor regioselectivity in the bromination of quinoline?
A2: Poor regioselectivity is primarily influenced by the reaction conditions and the nature of the brominating agent. Direct electrophilic bromination of quinoline typically yields a mixture of 5- and 8-bromoquinolines due to the directing effects of the nitrogen atom.[1] Achieving high regioselectivity for the 3-position requires specific synthetic strategies that either pre-functionalize the ring or use reaction conditions that favor kinetic control over thermodynamic control.
Q3: How can I minimize the formation of over-brominated products?
A3: To minimize over-bromination, consider the following strategies:
-
Choice of Brominating Agent: Use a milder brominating agent such as N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂), which can be too reactive.[2]
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent, using no more than 1.0 to 1.1 equivalents.[2]
-
Reaction Temperature: Perform the reaction at lower temperatures (e.g., 0 °C) to decrease the rate of competing side reactions.[2]
Q4: What causes tar formation, especially in classical quinoline syntheses like the Skraup reaction, and how can it be prevented?
A4: Tar formation is common in reactions that use harsh acidic and oxidizing conditions, such as the Skraup synthesis.[3] This is due to the polymerization of reactants and intermediates. To minimize tarring, you can:
-
Use a Moderator: Add a moderator like ferrous sulfate (FeSO₄) to make the reaction less violent.[3]
-
Control Temperature: Gently heat the reaction to initiate it and control the exothermic phase to avoid excessively high temperatures.[3]
-
Slow Addition of Acid: Add concentrated sulfuric acid slowly with efficient cooling and stirring to dissipate heat.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low to no yield of 3-bromoquinoline | - Inactive brominating agent.- Reaction temperature is too low.- Insufficient reaction time. | - Use a fresh bottle of the brominating agent.- Gradually increase the reaction temperature while monitoring for product formation via TLC.- Extend the reaction time. |
| Presence of multiple bromoquinoline isomers | - Use of a non-regioselective bromination method.- High reaction temperature favoring thermodynamic products. | - Employ a regioselective synthesis method like the formal [4+2] cycloaddition of N-aryliminium ions with 1-bromoalkynes.[5][6]- Lower the reaction temperature to favor the kinetically controlled product.[2] |
| Significant amount of di- and poly-brominated products | - Excess of brominating agent.- Highly reactive brominating agent.- Elevated reaction temperature. | - Use a precise 1:1 molar ratio of substrate to brominating agent.[2]- Switch to a milder brominating agent like NBS.[2]- Conduct the reaction at a lower temperature (e.g., 0 °C).[2] |
| Formation of a dark, tarry reaction mixture | - Reaction is too vigorous (e.g., Skraup synthesis).- Harsh acidic or oxidizing conditions. | - In Skraup synthesis, add a moderator such as ferrous sulfate (FeSO₄).[3]- Control the rate of addition of strong acids and ensure efficient cooling.[3]- Consider alternative synthetic routes with milder conditions. |
| Difficulty in purifying the product from starting material | - Similar polarities of the product and starting material. | - Utilize acid-base extraction to separate the basic quinoline compounds from non-basic impurities.[4]- Optimize column chromatography by using a longer column and a shallow solvent gradient.[4]- Attempt recrystallization from a suitable solvent system.[4] |
Quantitative Data Summary
The following table summarizes typical yields and purity levels for bromoquinoline synthesis and purification.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85 | 95 | 70 | Effective for removing less polar impurities.[4] |
| Column Chromatography (Petroleum Ether:Ethyl Acetate 4:1) | 85 | 98 | 60 | Good for separating closely related impurities.[4] |
| Recrystallization followed by Column Chromatography | 85 | >99 | 50 | Recommended for achieving high purity.[4] |
Data adapted from a study on a similar bromoquinoline derivative.[4]
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3-Bromoquinolines via Formal [4+2] Cycloaddition[5][6]
This method offers high regioselectivity for the 3-position.
Materials:
-
Arylmethyl azide
-
1-Bromoalkyne
-
Trifluoromethanesulfonic acid (TfOH)
-
Dry dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Procedure:
-
To a round-bottom flask under an argon atmosphere, add the arylmethyl azide (1.0 equiv) and dry DCE.
-
Add TfOH (1.0 equiv) to the solution and stir for 5 minutes at room temperature.
-
Add the 1-bromoalkyne (2.0 equiv) to the reaction mixture.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with EtOAc.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dihydroquinoline intermediate.[5]
-
Dissolve the crude intermediate in EtOAc and add DDQ (1.0 equiv).
-
Stir the mixture until the oxidation is complete (monitored by TLC).
-
Purify the product by column chromatography on silica gel.[5]
Protocol 2: Purification of 3-Bromoquinoline by Column Chromatography[4]
Materials:
-
Crude 3-bromoquinoline
-
Silica gel
-
Non-polar solvent (e.g., hexanes)
-
Eluent system (e.g., ethyl acetate/hexanes)
-
Sand
Procedure:
-
Eluent Selection: Determine the optimal solvent system by running TLC plates to achieve an Rf value of approximately 0.3-0.4 for the 3-bromoquinoline.[2][4]
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent and pour it into a glass column, allowing it to settle into a compact bed. Add a thin layer of sand on top.
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.[4]
-
-
Elution: Carefully add the eluent to the column and begin elution, collecting fractions.
-
Fraction Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-bromoquinoline.[4]
Protocol 3: Purification by Recrystallization of the Hydrobromide Salt[2][5]
Materials:
-
Crude 3-bromoquinoline hydrobromide
-
Water
-
Alcohol (e.g., ethanol or isopropanol)
-
Alkali solution (e.g., NaOH or NaHCO₃)
Procedure:
-
Dissolve the crude 3-bromoquinoline hydrobromide in a minimal amount of a hot water/alcohol mixed solvent.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of the cold water/alcohol solvent.
-
To obtain the free base, dissolve the purified hydrobromide salt in water and neutralize with an alkali solution until basic. The 3-bromoquinoline will separate and can be extracted with an organic solvent.[2]
Visualizations
Caption: Experimental workflow for the synthesis and purification of 3-bromoquinoline.
Caption: Logical relationships of side reactions in 3-bromoquinoline synthesis.
References
Technical Support Center: Purification of 6-(Benzyloxy)-3-bromoquinoline by Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 6-(Benzyloxy)-3-bromoquinoline using column chromatography. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a summary of key quantitative data to streamline your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the initial and most critical steps before attempting the column chromatography of this compound?
A1: Before proceeding with column chromatography, it is crucial to perform a preliminary analysis using Thin Layer Chromatography (TLC). TLC helps in determining the optimal solvent system for separation, assessing the complexity of the crude mixture, and identifying the Rf (retention factor) of the target compound. An ideal Rf for the compound of interest is typically between 0.3 and 0.4, as this allows for good separation from impurities.[1]
Q2: How do I select an appropriate solvent system (mobile phase) for the purification?
A2: The selection of the mobile phase is critical for achieving good separation. A common starting point for quinoline derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[1][2] You should screen various ratios of these solvents using TLC to find the mixture that provides the best separation between this compound and any impurities.
Q3: My compound appears to be decomposing on the silica gel column. What can I do to prevent this?
A3: Quinoline derivatives can be sensitive to the acidic nature of standard silica gel, which can lead to degradation.[1] The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the silica surface.[1] To mitigate this, you can:
-
Deactivate the silica gel: Prepare a slurry of the silica gel in your eluent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt3).[1][3]
-
Use an alternative stationary phase: Consider less acidic stationary phases like neutral or basic alumina, or Florisil.[1][4]
Q4: I am struggling to separate this compound from closely related impurities. How can I improve the resolution?
A4: Separating compounds with similar polarities can be challenging.[1] To enhance resolution:
-
Optimize the mobile phase: Fine-tune the solvent ratio to maximize the difference in Rf values between your product and the impurities.
-
Use gradient elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to better separate compounds that are close together on a TLC plate.[1]
-
Avoid overloading the column: Overloading leads to broad bands and poor separation. A general guideline is to use a silica gel to crude material ratio of at least 30:1 by weight.[1]
Q5: The bands of my compound are streaking or "tailing" on the column. What is the cause and how can I fix it?
A5: Tailing is often caused by the interaction of polar functional groups, like the basic nitrogen in the quinoline ring, with the acidic sites on the silica gel. Adding a small amount of a modifier like triethylamine to the mobile phase can block these active sites and result in sharper, more symmetrical peaks.[1]
Q6: My compound is not eluting from the column, or it is eluting too quickly with the solvent front. What should I do?
A6: This issue is directly related to the polarity of your mobile phase.
-
If the compound is not eluting: Your mobile phase is not polar enough. You need to increase the proportion of the polar solvent (e.g., ethyl acetate) in your eluent mixture.
-
If the compound elutes with the solvent front: Your mobile phase is too polar. You should decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane).[1]
Q7: What are some of the common impurities I might encounter during the synthesis of this compound?
A7: Common impurities can originate from starting materials or side reactions. These may include:
-
Unreacted starting materials: Such as 6-(benzyloxy)quinoline.
-
Over-brominated products: Dibrominated quinoline species.
-
Other positional isomers: Depending on the synthetic route, other monobrominated isomers could be formed.[2]
Troubleshooting Guide
The following table summarizes common issues, their probable causes, and suggested solutions.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No Elution of Compound | Mobile phase polarity is too low. | Gradually increase the percentage of the polar solvent in the eluent mixture. |
| Compound Elutes with Solvent Front | Mobile phase polarity is too high. | Decrease the percentage of the polar solvent in the eluent mixture.[1] |
| Poor Separation of Compounds | - Inappropriate solvent system.- Column is overloaded.- Poorly packed column. | - Optimize the solvent system using TLC.- Use a larger column or load less material (aim for a 30:1 silica to crude ratio).[1]- Repack the column carefully to ensure a homogenous stationary phase. |
| Compound Streaking/Tailing | Acidic sites on silica gel interacting with the basic quinoline nitrogen. | Add 0.5-2% triethylamine to the mobile phase to neutralize the acidic sites.[1] |
| Compound Decomposition | The compound is unstable on acidic silica gel. | - Deactivate the silica gel with triethylamine.- Use an alternative, less acidic stationary phase like neutral alumina or Florisil.[1][4] |
| Low Recovery of Compound | - Compound is not fully eluting.- Fractions are too dilute to detect the compound.- Decomposition on the column. | - Flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) at the end.- Concentrate the fractions before TLC analysis.[4]- Test for compound stability on silica using 2D TLC.[4] |
| Colored Impurities in Purified Product | Highly polar, colored byproducts. | If the colored impurities are very polar, they may remain at the baseline. If they co-elute, recrystallization after chromatography might be necessary, potentially with the use of activated charcoal.[5] |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol provides a general method for the purification of crude this compound using silica gel flash chromatography.
1. Selection of Eluent:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it with various solvent systems (e.g., different ratios of hexane:ethyl acetate).
-
The ideal solvent system will give an Rf value of approximately 0.3-0.4 for this compound and show good separation from impurities.
2. Preparation of the Slurry and Packing the Column:
-
Prepare a slurry of silica gel in the least polar solvent system you plan to use.
-
Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until it is level with the top of the silica.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
4. Elution:
-
Gently add your chosen mobile phase to the column.
-
Apply pressure with a pump or inert gas to maintain a steady flow rate.
-
Collect fractions in an appropriate number of test tubes. If a gradient elution is required, gradually increase the polarity of the mobile phase.
5. Fraction Analysis:
-
Monitor the elution of your compound by spotting the collected fractions on TLC plates and visualizing them under UV light.
-
Combine the fractions that contain the pure this compound.
6. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified product.
Visualizations
Caption: A logical workflow for troubleshooting common chromatography issues.
Caption: A step-by-step workflow for the purification process.
References
Technical Support Center: Synthesis of 6-(Benzyloxy)-3-bromoquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 6-(benzyloxy)-3-bromoquinoline. The synthesis of this compound typically proceeds in two key stages: the benzylation of 6-hydroxyquinoline and the subsequent regioselective bromination of the resulting 6-(benzyloxy)quinoline. This guide will address potential challenges in both steps to improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: The main challenges include achieving high yields in the benzylation step, controlling the regioselectivity of the bromination to favor the 3-position, preventing over-bromination, and effectively purifying the final product from starting materials and isomeric byproducts.[1]
Q2: Which brominating agent is most effective for the regioselective synthesis of 3-bromoquinolines?
A2: N-Bromosuccinimide (NBS) is a widely recommended reagent for the mild and regioselective bromination of quinoline derivatives.[2] It offers better control compared to molecular bromine (Br₂), which can be more aggressive and lead to the formation of multiple brominated products.[1]
Q3: How can I monitor the progress of the benzylation and bromination reactions?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of both reactions. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product.[3]
Troubleshooting Guides
Step 1: Benzylation of 6-Hydroxyquinoline (Williamson Ether Synthesis)
Problem: Low yield of 6-(benzyloxy)quinoline.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete deprotonation of 6-hydroxyquinoline. | Ensure a sufficiently strong base is used to fully deprotonate the hydroxyl group. Sodium hydride (NaH) is a common and effective choice. The pKa of the conjugate acid of the base should be significantly higher than the pKa of the phenolic proton.[4] |
| Reaction temperature is too low. | While the initial addition of reagents may be done at 0°C to control the reaction, allowing the mixture to gradually warm to room temperature or even gentle heating can drive the reaction to completion.[5] |
| Poor quality of reagents or solvents. | Use anhydrous solvents (e.g., DMF or THF) and fresh reagents. Moisture can quench the base and hinder the reaction.[5] |
| Side reaction: C-alkylation instead of O-alkylation. | While less common for phenols, this can occur. Using a polar aprotic solvent like DMF can favor O-alkylation. |
Problem: Difficulty in purifying 6-(benzyloxy)quinoline.
| Possible Cause | Troubleshooting Suggestion |
| Presence of unreacted 6-hydroxyquinoline. | An aqueous workup with a dilute base (e.g., 1M NaOH) can remove unreacted 6-hydroxyquinoline by converting it to its water-soluble salt. |
| Residual benzyl bromide. | Benzyl bromide can be removed during aqueous workup and subsequent evaporation under reduced pressure. |
| Formation of multiple products. | If side reactions are significant, purification by column chromatography on silica gel is recommended. A solvent system of ethyl acetate and hexanes can be effective. |
Step 2: Regioselective Bromination of 6-(Benzyloxy)quinoline
Problem: Low yield of this compound.
| Possible Cause | Troubleshooting Suggestion |
| Harsh reaction conditions leading to product degradation. | Use a mild brominating agent like NBS.[2] Control the reaction temperature; starting at a lower temperature and gradually warming can improve yields. |
| Incomplete reaction. | Ensure the correct stoichiometry of the brominating agent. An excess may be required, but this should be optimized to avoid over-bromination. Monitor the reaction by TLC to determine the optimal reaction time. |
Problem: Poor regioselectivity (bromination at other positions).
| Possible Cause | Troubleshooting Suggestion |
| Nature of the brominating agent and solvent. | The choice of solvent can influence regioselectivity. Acetonitrile or dichloromethane are commonly used with NBS for controlled bromination.[2] |
| Activating effect of the benzyloxy group. | The electron-donating nature of the benzyloxy group activates the quinoline ring towards electrophilic substitution. Careful control of reaction conditions (low temperature, portion-wise addition of brominating agent) is crucial. |
Problem: Formation of di- or poly-brominated products.
| Possible Cause | Troubleshooting Suggestion |
| Excess of brominating agent. | Use a controlled amount of the brominating agent (e.g., 1.0 to 1.1 equivalents of NBS). Add the agent portion-wise to maintain a low concentration in the reaction mixture. |
| Reaction temperature is too high. | Higher temperatures can lead to over-bromination. Perform the reaction at room temperature or below. |
Problem: Difficulty in separating 3-bromo isomer from other isomers.
| Possible Cause | Troubleshooting Suggestion |
| Similar polarity of isomers. | Optimized column chromatography using a long column and a shallow solvent gradient can enhance separation. Test different solvent systems using TLC to find the optimal mobile phase. |
| Co-elution of impurities. | If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina. |
Data Presentation
Table 1: O-Benzylation of Hydroxy Compounds - Reaction Conditions and Yields
| Starting Material | Base | Solvent | Temperature | Time | Yield (%) |
| 2-Methyl-3-nitrophenol | K₂CO₃ | DMF | 90°C | 3h | 90 |
| Hydroxy benzaldehyde | K₂CO₃ | DMF | Room Temp | 4-6h | - |
| Generic Alcohol | NaH | DMF | 0°C to RT | - | - |
Table 2: Bromination of Activated Aromatic Compounds - Reaction Conditions and Yields
| Starting Material | Brominating Agent | Solvent | Temperature | Time | Product | Yield (%) |
| Quinoline Derivatives | NBS | CH₃CN or CH₂Cl₂ | Controlled | - | Monobromo-quinolines | - |
| 8-aminoquinoline amides | Ethyl bromoacetate/Cu(OAc)₂·H₂O | DMSO | 100°C | 12h | C5-bromo-8-aminoquinoline amides | up to 99 |
| Aromatic Compounds | TBBDA or PBBS | CH₂Cl₂ | Mild | - | para-Bromo aromatic compounds | >90 |
Experimental Protocols
Protocol 1: Synthesis of 6-(Benzyloxy)quinoline
This protocol is based on the Williamson ether synthesis.
Materials:
-
6-Hydroxyquinoline
-
Benzyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve 6-hydroxyquinoline (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0°C and quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 6-(benzyloxy)quinoline.
Protocol 2: Synthesis of this compound
This protocol is based on regioselective bromination using N-Bromosuccinimide.
Materials:
-
6-(Benzyloxy)quinoline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Dichloromethane
-
Water
-
Brine
Procedure:
-
Dissolve 6-(benzyloxy)quinoline (1.0 eq) in acetonitrile in a round-bottom flask.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x volume of acetonitrile).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Mandatory Visualizations
Caption: A flowchart illustrating the synthetic workflow and troubleshooting logic for the synthesis of this compound.
Caption: Logical relationship of key components in the two-step synthesis of this compound.
References
Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in palladium-catalyzed cross-coupling reactions.
General Troubleshooting Workflow
When encountering a low-yield reaction, a systematic approach to identify the root cause is crucial. The following workflow outlines a logical diagnostic sequence to pinpoint the issue.
Caption: A step-by-step workflow for troubleshooting low-yield cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Catalyst and Ligand Issues
Q1: My reaction is sluggish or stalls completely. How do I know if my catalyst is the problem?
A: Catalyst inactivity is a primary cause of reaction failure. Here are key indicators and solutions:
-
Palladium Black Formation: The precipitation of black palladium metal is a clear sign of catalyst decomposition. This can be caused by high temperatures, improper ligand-to-metal ratio, or the presence of impurities.
-
Inefficient Precatalyst Activation: Many reactions use stable Pd(II) precatalysts that require in situ reduction to the active Pd(0) species.[1] If this activation is slow or incomplete, the concentration of the active catalyst will be too low.
-
Solution: Consider using a well-defined Pd(0) precatalyst like Pd₂(dba)₃ or a more easily activated Pd(II) precatalyst.[1] Ensure your base and solvent system are appropriate for the activation of your chosen precatalyst.
-
-
Ligand Degradation: Phosphine ligands, especially electron-rich ones, are susceptible to oxidation, which can deactivate the catalyst.[2]
-
Solution: Use fresh, high-purity ligands stored under an inert atmosphere. Consider using more robust ligands, such as bulky biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), which are often more resistant to degradation.[3]
-
Q2: I'm using a substrate with a coordinating group (e.g., pyridine, quinoline) and getting no reaction. What's happening?
A: Substrates containing nitrogen or other Lewis basic functional groups can coordinate to the palladium center and act as a catalyst poison, leading to inactive species.[4]
-
Solution: Employ bulky ligands that sterically shield the palladium center, preventing coordination of the substrate's heteroatom. Ligands like XPhos and SPhos are often effective in these cases.
Reaction Conditions and Reagents
Q3: I suspect my reagents or solvent are the issue. What should I check?
A: The purity and handling of all reaction components are critical for success.
-
Oxygen Sensitivity: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen.[2]
-
Solution: Rigorously degas all solvents and reagents. This can be done by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
-
Water Content: While some Suzuki protocols benefit from aqueous bases, excess water or unintended water in anhydrous reactions can lead to side reactions like protodeboronation of boronic acids.
-
Solution: Use anhydrous solvents when the protocol demands it. If using an aqueous base, the amount of water can be a critical parameter to optimize.
-
-
Base Purity and Strength: The base is crucial for activating the coupling partners but can also promote side reactions. The strength and solubility of the base are important factors.[5]
-
Solution: Use a high-purity base. If base-sensitive functional groups are present, consider a milder base like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.
-
Substrate-Specific Problems (Suzuki-Miyaura Coupling)
Q4: I'm observing significant homocoupling of my boronic acid. How can I prevent this?
A: Homocoupling, the formation of a biaryl from two boronic acid molecules, is a common side reaction that consumes your starting material.
-
Primary Cause: The presence of oxygen is a major contributor to homocoupling.[2]
-
Solution: Ensure rigorous degassing of the reaction mixture and maintain a strict inert atmosphere.
-
-
Catalyst Choice: The in-situ reduction of some Pd(II) precatalysts can sometimes promote homocoupling.
-
Solution: Starting with a Pd(0) source like Pd₂(dba)₃ can help minimize this side reaction. Slow addition of the boronic acid can also be beneficial by keeping its instantaneous concentration low.
-
Q5: My main side product is from protodeboronation. What can I do?
A: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent issue, especially with electron-deficient or heteroaromatic boronic acids.[2]
-
Solutions:
-
Milder Base: Switch to a weaker base such as KF or K₃PO₄.
-
Anhydrous Conditions: Water can be a proton source for this side reaction, so using anhydrous conditions can be effective.
-
More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester (BPin) or an MIDA boronate, which are more resistant to protodeboronation.
-
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data on the effect of key reaction parameters on the yield of palladium-catalyzed cross-coupling reactions.
Table 1: Effect of Ligand-to-Palladium Ratio on Suzuki-Miyaura Coupling Yield
This table illustrates the impact of the ligand-to-metal ratio on the yield of the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid using an in-situ generated catalyst from Pd(OAc)₂ and XPhos ligand.
| Precatalyst System | Ligand | Ligand:Pd Ratio | Yield (%) |
| In-situ from Pd(OAc)₂ | XPhos | 0.8:1 | 44 |
| In-situ from Pd(OAc)₂ | XPhos | 1.0:1 | 74 |
| In-situ from Pd(OAc)₂ | XPhos | 1.2:1 | 84 |
Data adapted from a comparative study on palladium precatalysts.[6]
Table 2: Comparison of Common Bases in Buchwald-Hartwig Amination
The choice of base is critical and depends on the substrate's functional groups and the solvent.
| Base | Strength | pKaH (approx.) | Common Applications & Notes |
| NaOtBu | Strong | ~19 | Highly effective for a wide range of substrates. Can cause decomposition of sensitive functional groups.[7] |
| LHMDS | Strong | ~26 | Very strong, non-nucleophilic base. Useful for weakly acidic amines. |
| K₃PO₄ | Moderate | ~12.3 | A milder alternative to alkoxides, often used with more sensitive substrates. |
| Cs₂CO₃ | Moderate | ~10.2 | Often provides good results with a broad range of substrates. |
| K₂CO₃ | Weak | ~10.3 | A weaker base that may require higher temperatures or more active catalyst systems.[4] |
Experimental Protocols
Protocol 1: General Procedure for Ligand Screening in Suzuki-Miyaura Coupling
This protocol provides a general method for screening different phosphine ligands to optimize a Suzuki-Miyaura reaction.
-
Preparation: To a series of oven-dried vials equipped with magnetic stir bars, add the aryl halide (1.0 equiv, e.g., 0.5 mmol), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal each vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Catalyst and Ligand Addition: In a separate glovebox or under a positive flow of inert gas, prepare stock solutions of the palladium source (e.g., Pd(OAc)₂) and each ligand to be screened in a degassed solvent.
-
Reaction Initiation: To each vial, add the palladium source (e.g., 1-2 mol%) and the respective ligand (e.g., 1.2-2.4 mol% for a 1.2:1 ligand:Pd ratio) via syringe. Then, add the degassed solvent to achieve the desired concentration (e.g., 0.1 M).
-
Execution and Monitoring: Place the vials in a preheated aluminum block on a magnetic stirrer hotplate. Stir the reactions at the desired temperature (e.g., 80-100 °C). Monitor the progress of each reaction by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 16h).
-
Analysis: Upon completion, cool the reactions to room temperature. Quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the crude product mixture by a quantitative method (e.g., GC or ¹H NMR with an internal standard) to determine the yield for each ligand.
Protocol 2: General Procedure for Base and Solvent Optimization in Buchwald-Hartwig Amination
This protocol outlines a systematic approach to screen bases and solvents for a Buchwald-Hartwig amination reaction.
-
Array Setup: In an inert atmosphere glovebox, arrange an array of reaction vials (e.g., in a 96-well plate format or individual vials).
-
Reagent Dispensing:
-
To each vial, add the aryl halide (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., a G3 Buchwald precatalyst, 1-2 mol%), and the corresponding ligand if not using a precatalyst.
-
Dispense a different base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) to different sets of vials (e.g., 1.5 equiv).
-
-
Solvent Addition: Add a different degassed solvent (e.g., toluene, dioxane, THF, 2-MeTHF) to each column or row of vials to achieve the desired concentration.
-
Reaction Execution: Seal the plate or vials and place them on a heated magnetic stirrer. Run the reactions at a set temperature (e.g., 100 °C) for a specified time (e.g., 12-24 hours).
-
Workup and Analysis: After cooling, quench the reactions, and perform a high-throughput workup and analysis (e.g., using an automated liquid handler and LC-MS analysis) to determine the conversion and/or yield for each combination of base and solvent.
Visualizing Catalytic Cycles and Relationships
The following diagrams illustrate key concepts in palladium-catalyzed cross-coupling reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Common pathways for palladium catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Preventing dehalogenation of bromoquinolines in reactions
Welcome to the technical support center for bromoquinoline reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired dehalogenation of bromoquinolines during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in bromoquinoline reactions?
A1: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on the quinoline ring is replaced by a hydrogen atom, leading to the formation of quinoline as a byproduct. This reduces the yield of the desired functionalized quinoline and complicates the purification process. This side reaction is particularly prevalent in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
Q2: What are the main causes of dehalogenation?
A2: The primary cause of dehalogenation is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can occur through several pathways, including:
-
Reaction with a hydride source: Trace amounts of water, alcohols (e.g., methanol, isopropanol), or even amines used as bases can act as hydride sources.
-
β-hydride elimination: In Heck reactions, β-hydride elimination from the alkyl-palladium intermediate can lead to the formation of a Pd-H species.
-
Decomposition of reagents: Decomposition of the phosphine ligand or other reagents can also generate hydride sources.
Once formed, the Pd-H species can undergo reductive elimination with the bromoquinoline coordinated to the palladium center, resulting in the dehalogenated quinoline.
Q3: How does the position of the bromine atom on the quinoline ring affect the likelihood of dehalogenation?
A3: The electronic properties of the quinoline ring can influence the susceptibility of the C-Br bond to both oxidative addition and dehalogenation. Bromoquinolines with electron-donating groups may be more prone to dehalogenation. The steric environment around the bromine atom can also play a role, with more hindered positions potentially favoring the competing dehalogenation pathway if the desired coupling is slowed down.
Q4: Are there any general strategies to minimize dehalogenation?
A4: Yes, several general strategies can be employed:
-
Catalyst System: Use bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands can promote the desired reductive elimination step over the dehalogenation pathway. Palladium precatalysts are often more stable and can provide more consistent results.
-
Base Selection: Opt for weaker, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong alkoxide bases (e.g., NaOtBu) or amine bases.
-
Solvent Choice: Use anhydrous, aprotic solvents such as toluene, dioxane, or THF to minimize the presence of potential proton sources.
-
Temperature Control: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Reagent Purity: Ensure all reagents and solvents are pure and dry to avoid introducing hydride sources.
Troubleshooting Guides
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
You are performing a Suzuki-Miyaura coupling with a bromoquinoline and observe a significant amount of quinoline byproduct in your reaction mixture.
Caption: Troubleshooting workflow for dehalogenation in Suzuki coupling.
The following table summarizes the general trends observed for the effect of ligand and base selection on the yield of the desired coupled product versus the dehalogenated byproduct in Suzuki-Miyaura reactions of bromoquinolines.
| Catalyst System (Pd Source + Ligand) | Base | Solvent | Temperature (°C) | Approx. Yield of Coupled Product (%) | Approx. Yield of Dehalogenated Product (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | 10-20 |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 100 | 80 | 5-15 |
| Pd(OAc)₂ + XPhos | K₃PO₄ | Toluene | 100 | >90 | <5 |
| Pd(OAc)₂ + SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80 | >90 | <5 |
Note: Yields are illustrative and can vary depending on the specific bromoquinoline and boronic acid used.
Reaction: Coupling of 3-Bromoquinoline with Phenylboronic Acid
Materials:
-
3-Bromoquinoline (1.0 mmol, 208 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Pd(OAc)₂ (0.02 mmol, 4.5 mg)
-
XPhos (0.04 mmol, 19 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 3-bromoquinoline, phenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Issue 2: Dehalogenation Observed in Buchwald-Hartwig Amination
You are attempting to synthesize an aminoquinoline via a Buchwald-Hartwig amination and are observing the formation of quinoline.
Caption: Troubleshooting workflow for dehalogenation in Buchwald-Hartwig amination.
The choice of base and ligand is critical in suppressing dehalogenation in Buchwald-Hartwig aminations of bromoquinolines.
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Approx. Yield of Aminated Product (%) | Approx. Yield of Dehalogenated Product (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 110 | 70-80 | 15-25 |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 85-95 | <10 |
| XPhos-Pd-G3 | (internal) | K₃PO₄ | Toluene | 90 | >95 | <5 |
| Pd₂(dba)₃ | RuPhos | LHMDS | THF | 80 | >95 | <5 |
Note: Yields are illustrative and can vary depending on the specific bromoquinoline and amine used.
Reaction: Amination of 6-Bromoquinoline with Morpholine
Materials:
-
6-Bromoquinoline (1.0 mmol, 208 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
XPhos-Pd-G3 (0.02 mmol, 17 mg)
-
Potassium phosphate (K₃PO₄) (1.5 mmol, 318 mg)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox, add 6-bromoquinoline, XPhos-Pd-G3, and K₃PO₄ to an oven-dried Schlenk tube.
-
Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene followed by morpholine via syringe under an inert atmosphere.
-
Place the Schlenk tube in a preheated oil bath at 90 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a short pad of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Logical Relationships
Catalytic Cycle and Competing Dehalogenation Pathway
The following diagram illustrates the desired catalytic cycle for a generic cross-coupling reaction and the competing dehalogenation pathway.
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
Technical Support Center: Suzuki Coupling of Heteroaryl Bromides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of heteroaryl bromides.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield of the desired coupled product is one of the most common issues encountered. The following sections break down potential causes and solutions.
1.1 Inefficient Catalyst System
The choice of palladium catalyst and ligand is critical for the successful coupling of heteroaryl bromides, which can be challenging substrates due to the presence of heteroatoms that can coordinate to the palladium center and inhibit catalysis.
Recommended Actions:
-
Ligand Modification: For electron-rich heteroaryl bromides, oxidative addition can be slow. Switching to bulky, electron-rich phosphine ligands can accelerate this step. For electron-deficient heteroaryl bromides, a less electron-rich ligand might be sufficient. Consider screening ligands such as SPhos, XPhos, or RuPhos, which are often effective for challenging couplings.[1]
-
Catalyst Precursor: If using a Pd(0) source like Pd(PPh₃)₄, consider switching to a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf) in combination with a suitable phosphine ligand.[1] This can sometimes lead to more active catalytic species in situ.
-
"Ligandless" Conditions: In some cases, particularly at higher temperatures, phosphine-free palladium sources like Pd(OAc)₂ can be effective, potentially forming palladium nanoparticles that act as the active catalyst.[2][3]
Catalyst and Ligand Selection Guide:
| Heteroaryl Bromide Type | Recommended Catalyst/Ligand System | Rationale |
| Electron-Deficient (e.g., Pyridines, Pyrimidines) | Pd(PPh₃)₄, PdCl₂(dppf) | Often couples readily with standard catalysts.[4][5] |
| Electron-Rich (e.g., Indoles, Pyrroles) | Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., XPhos, SPhos) | Electron-rich ligands facilitate the oxidative addition step.[1] |
| Sterically Hindered | Pd₂(dba)₃ or Pd(OAc)₂ with bulky ligands (e.g., SPhos, P(t-Bu)₃) | Bulky ligands can promote the reductive elimination step.[6][7] |
| Nitrogen-Containing Heterocycles | Careful optimization is needed to avoid catalyst inhibition.[8] Buchwald's palladacycle precatalysts can be effective. | Minimizes side reactions and catalyst deactivation. |
1.2 Suboptimal Reaction Conditions
The base, solvent, and temperature play a synergistic role with the catalyst system.
Recommended Actions:
-
Base Selection: The choice of base is crucial. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[1] For sensitive substrates, a weaker base or a fluoride source like CsF might be beneficial. Ensure the base is finely ground to maximize its reactivity.[1]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, THF, toluene) and water is often employed, as water can facilitate the crucial transmetalation step.[1] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[9]
-
Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions like dehalogenation.[10] If dehalogenation is observed, try lowering the reaction temperature. Microwave heating can sometimes provide rapid and efficient heating, leading to improved yields.[11]
1.3 Substrate-Related Issues
-
Boronic Acid/Ester Instability: Heteroaryl boronic acids can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under prolonged heating or in the presence of excess water.[9]
-
Solution: Consider using the corresponding boronate ester (e.g., pinacol ester) which is often more stable. Alternatively, using an excess of the boronic acid (1.5-2.0 equivalents) can compensate for some degradation.
-
-
Poor Solubility: Highly polar heterocyclic compounds may have poor solubility in common organic solvents, leading to a sluggish reaction.[9]
-
Solution: Screen different solvent systems or consider using a co-solvent to improve solubility.
-
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Issue 2: Dehalogenation of the Heteroaryl Bromide
Dehalogenation is a significant side reaction where the bromo substituent is replaced by a hydrogen atom.
2.1 Potential Causes:
-
High Temperatures and Prolonged Reaction Times: These conditions can favor the dehalogenation pathway.[10]
-
Choice of Base: Some bases can act as hydride donors or promote pathways leading to dehalogenation.[10]
-
Solvent: Protic solvents can sometimes be a source of hydrogen.
-
Ligand Properties: The steric and electronic properties of the phosphine ligand can influence the relative rates of cross-coupling versus dehalogenation.[10]
2.2 Recommended Actions:
-
Lower the Reaction Temperature: This is often the most effective first step.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Screen Bases: Switch to a non-hydridic base. For example, if using a borohydride-based reagent, switch to a carbonate or phosphate base.
-
Use Anhydrous Solvents: If dehalogenation is persistent, ensure all solvents are rigorously dried.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is the best starting point for the Suzuki coupling of a novel heteroaryl bromide?
A1: For a general starting point, PdCl₂(dppf) or Pd(PPh₃)₄ are robust and versatile catalysts that are effective for a range of heteroaryl bromides, particularly those that are electron-deficient.[2][7] For more challenging or electron-rich systems, a combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich ligand such as SPhos or XPhos is a highly recommended starting point.[1][6]
Q2: My heteroaryl bromide has multiple halogen atoms. How can I achieve selective coupling?
A2: Site-selectivity in the coupling of polyhalogenated heteroarenes is influenced by both electronic and steric factors. Generally, the intrinsic electrophilicity of the different carbon-halogen bonds is the dominant factor.[2][7] However, the choice of catalyst and ligand can be decisive. Using sterically hindered phosphine ligands can sometimes alter the selectivity compared to standard ligands like PPh₃.[2][7] Careful screening of reaction conditions is essential to achieve the desired regioselectivity.
Q3: Can I run the Suzuki coupling of my heteroaryl bromide under "ligand-free" conditions?
A3: Yes, ligand-free Suzuki couplings using a simple palladium salt like Pd(OAc)₂ can be successful, especially for activated aryl bromides at elevated temperatures.[3] However, for many challenging heteroaryl bromides, particularly those that are electron-rich or sterically hindered, the use of a supporting ligand is often necessary to achieve good yields and prevent catalyst decomposition.[12]
Q4: What is the role of water in the reaction mixture?
A4: A small amount of water is often beneficial and can accelerate the reaction. It is believed to facilitate the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[1] However, excessive water can lead to unwanted side reactions, such as protodeboronation of the boronic acid.[1]
Simplified Suzuki Catalytic Cycle:
Caption: Key steps in the palladium-catalyzed Suzuki coupling cycle.
Experimental Protocols
General Protocol for Suzuki Coupling of a Heteroaryl Bromide
This protocol is a general starting point and should be optimized for each specific substrate combination.
Materials:
-
Heteroaryl bromide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[13]
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
Procedure:
-
To a dry reaction vessel, add the heteroaryl bromide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[8]
Protocol for a Challenging Coupling Using a Buchwald Ligand
Materials:
-
Heteroaryl bromide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., SPhos, 4.5 mol%)[6]
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor and ligand to a dry reaction vessel.
-
Add the solvent and stir for a few minutes to allow for pre-formation of the active catalyst.
-
Add the heteroaryl bromide, arylboronic acid, and base.
-
Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Follow steps 5-9 from the general protocol for workup and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Bromoquinoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of bromoquinoline derivatives. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues encountered during purification, detailed experimental protocols, and summaries of available data.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing my bromoquinoline derivative?
A1: The ideal solvent depends on the specific bromoquinoline derivative and the impurities present. A good starting point is to screen various solvents and solvent systems. For many bromoquinolines, mixed-solvent systems like ethanol/water or ethyl acetate/hexanes are effective.[1] For purifying 3-bromoquinoline hydrobromide, a mixture of water and an alcohol such as methanol or ethanol is recommended.[2][3]
Q2: How do I choose a suitable solvent system for recrystallization?
A2: A suitable solvent should dissolve the bromoquinoline derivative when hot but not when it is cold. Conversely, the impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (staying in the mother liquor after filtration). Small-scale solubility tests are the best way to determine the optimal solvent or solvent mixture.
Q3: My bromoquinoline derivative has a low melting point. Can I still use recrystallization?
A3: Yes, recrystallization is still a viable purification method for low-melting-point solids. For instance, 3-bromoquinoline has a melting point of 13-15°C, meaning it can be a liquid at room temperature.[2] For such compounds, you will need to cool the solution significantly below its melting point to induce crystallization, which may require using an ice-salt bath or a laboratory chiller.[2]
Q4: What is "oiling out," and how can I prevent it?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of forming solid crystals.[4] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.[4] To prevent this, you can reheat the solution to redissolve the oil and add a small amount of additional "good" solvent (one in which the compound is more soluble). Allowing the solution to cool more slowly can also encourage crystal formation instead of oiling out.[2][4]
Q5: My purified bromoquinoline crystals are colored. How can I remove colored impurities?
A5: Colored impurities can often be removed by treating the hot solution with activated charcoal. The colored impurities adsorb onto the surface of the charcoal, which is then removed by hot filtration before allowing the solution to cool and crystallize.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | 1. The solution is not sufficiently saturated (too much solvent was used).[2][4]2. The compound is too soluble in the chosen solvent, even at low temperatures.[4]3. Impurities are inhibiting crystal nucleation.[4]4. Lack of nucleation sites in a very clean flask.[4] | 1. Induce Nucleation: Gently scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal.[2][4]2. Increase Concentration: Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.[2][4]3. Change Solvent: Try a different solvent or solvent system in which the compound is less soluble at cold temperatures. |
| "Oiling Out" | 1. The solution is supersaturated, and the compound is coming out of solution above its melting point.[1][4]2. The cooling rate is too fast.[1][4]3. The boiling point of the solvent is higher than the melting point of the solute.[4] | 1. Adjust Saturation: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation.[1][2][4]2. Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath.[1][2][4]3. Modify Solvent System: If using a single solvent, try a mixed-solvent system. If already using one, adjust the ratio by adding more of the "good" solvent.[2][4] |
| Low Yield | 1. Too much solvent was used, leaving a significant portion of the product in the mother liquor.[2][4]2. Premature crystallization during hot filtration.[2]3. The compound is still significantly soluble in the cold solvent. | 1. Recover from Mother Liquor: Concentrate the mother liquor and cool it to obtain a second crop of crystals.[2]2. Optimize Solvent Volume: In future attempts, use the minimum amount of hot solvent required for dissolution.[2]3. Ensure Complete Crystallization: Allow sufficient time for crystallization and cool the flask in an ice bath for at least 30 minutes before filtration.[1] |
| Isomeric Impurities Remain | Isomers have very similar physical properties, making separation by recrystallization difficult.[1] | 1. Meticulous Solvent Screening: Perform careful solvent screening to exploit subtle differences in solubility between the isomers.[1]2. Alternative Purification: If recrystallization is ineffective, consider other methods like column chromatography. Using a long column with a shallow solvent gradient can enhance separation.[1] |
Data Presentation
Quantitative solubility data for many bromoquinoline derivatives is not extensively available in the public domain.[2] However, qualitative data and some specific quantitative points can guide solvent selection. Researchers are encouraged to perform small-scale solubility tests to determine the optimal recrystallization solvent for their specific derivative.
Table 1: Qualitative Solubility of Select Bromoquinoline Derivatives
| Compound | Solvent(s) | Solubility Description |
| 6-Bromoquinoline | Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, THF | Soluble[2] |
| 5,7-Dibromo-8-hydroxyquinoline | Acetonitrile, Acetone, Ethyl Acetate, Chloroform, Dichloromethane, Benzene, Toluene, Hexane | Fairly Soluble[5] |
| 7-Bromo-8-hydroxyquinoline | Acetonitrile, Acetone, Ethyl Acetate, Chloroform, Dichloromethane, Benzene, Toluene, Hexane | Insoluble[5] |
| 3-Bromoquinoline Hydrobromide | Alcohols | Low solubility, requiring a large volume of solvent.[6] |
| 3-Bromoquinoline Hydrobromide | Water/Alcohol Mixtures | Good solubility for recrystallization.[6] |
Table 2: Quantitative Solubility Data for Structurally Similar Quinoline Derivatives
| Compound | Solvent | Temperature (°C) | Solubility |
| 4-Chloro-7-(trifluoromethyl)quinoline | Chloroform | Not Specified | 25 mg/mL |
| 4,7-Dichloroquinoline | Chloroform | Not Specified | 50 mg/mL |
| 4,7-Dichloroquinoline | Ethanol | 26.65 | 0.0113 (mole fraction) |
| 4,7-Dichloroquinoline | Ethanol | 40.15 | 0.0364 (mole fraction) |
| 4,7-Dichloroquinoline | Ethanol | 50.05 | 0.0886 (mole fraction) |
| 4,7-Dichloroquinoline | Ethanol | 60.25 | 0.2083 (mole fraction) |
This data is provided for structurally similar compounds to give an indication of solubility behavior and is sourced from a technical guide by BenchChem.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol describes a general method for purifying a bromoquinoline derivative using a single solvent.
-
Dissolution: Place the crude bromoquinoline derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring to dissolve the solid. Continue adding small portions of the solvent until the solid is completely dissolved at the boiling point of thesolvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove any insoluble impurities and, if used, activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent. Dry the purified crystals under vacuum.[1]
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethyl Acetate/Hexane)
This method is useful when no single solvent has the ideal solubility characteristics. It uses a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not.
-
Dissolution: Dissolve the crude bromoquinoline derivative in a minimal amount of the hot "good" solvent (e.g., ethyl acetate).
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold "poor" solvent. Dry the crystals under vacuum.
Visualizations
Experimental and Troubleshooting Workflows
Caption: A decision tree for troubleshooting common recrystallization issues.
Signaling Pathway: Bromoquinoline Derivatives as Topoisomerase I Inhibitors
Some bromoquinoline derivatives have shown potential as anticancer agents by inhibiting Topoisomerase I, an enzyme critical for DNA replication and repair in cancer cells.[7]
Caption: Inhibition of Topoisomerase I by bromoquinoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. jptcp.com [jptcp.com]
- 4. Antiproliferation activity and the mechanism of action of 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline--potential anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Reactions Involving 6-(Benzyloxy)-3-bromoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(Benzyloxy)-3-bromoquinoline. The information is presented in a question-and-answer format to directly address common issues encountered during the workup of reactions such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling.
Troubleshooting Guides
Issue 1: Emulsion Formation During Aqueous Workup
Question: I am observing a persistent emulsion at the aqueous-organic interface during the extraction of my reaction mixture. How can I resolve this?
Answer: Emulsion formation is a common issue, particularly when basic aqueous solutions are used. Here are several strategies to break the emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break up the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can help to remove particulate matter that may be stabilizing the emulsion.
-
Solvent Modification: Add a small amount of a different organic solvent with a different polarity, such as toluene or diethyl ether, to alter the properties of the organic phase.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.
-
Patience: Sometimes, simply allowing the mixture to stand undisturbed for an extended period can lead to separation.
Issue 2: Low Recovery of the Desired Product
Question: After the workup and purification, my product yield is significantly lower than expected. What are the potential causes and solutions?
Answer: Low product recovery can stem from several factors throughout the workup and purification process. Consider the following:
-
Incomplete Extraction: Your product may have higher solubility in the aqueous phase than anticipated, especially if it is protonated or contains polar functional groups. Perform multiple extractions (at least 3) with the organic solvent. You can also try changing the pH of the aqueous layer to ensure your product is in a neutral, less water-soluble form.
-
Precipitation during Workup: The product might be precipitating out of solution during the workup. Carefully inspect any filtered solids for your product.
-
Adsorption onto Drying Agent: Over-drying with agents like magnesium sulfate or sodium sulfate can sometimes lead to adsorption of the product. Use a minimal amount of the drying agent and wash it thoroughly with the extraction solvent.
-
Column Chromatography Issues: The product may be strongly retained on the silica gel column. Try using a more polar eluent system or adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.
-
Stability of the Benzyloxy Group: While generally stable, the benzyloxy protecting group can be cleaved under strongly acidic or certain reductive conditions. Ensure your workup conditions are not harsh enough to cause debenzylation.
Issue 3: Presence of Persistent Impurities
Question: I am having difficulty separating my product from starting materials or byproducts. What purification strategies can I employ?
Answer: Purification can be challenging due to similar polarities of the desired product and impurities. Here are some suggestions:
-
Optimize Column Chromatography:
-
Solvent System: Experiment with different solvent systems. A shallow gradient elution can improve separation.
-
Silica Gel: If standard silica gel is not effective, consider using alumina (basic or neutral) or reverse-phase silica (C18).
-
-
Recrystallization: This can be a highly effective method for purification if a suitable solvent or solvent system is found. Experiment with solvents of varying polarities.
-
Acid-Base Extraction: If your product has a basic nitrogen (the quinoline nitrogen), you can perform an acid-base extraction. Dissolve the crude material in an organic solvent and extract with a dilute acid (e.g., 1 M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the product back into an organic solvent. This can effectively remove non-basic impurities.
-
Trituration: Suspending the crude product in a solvent in which the desired product is sparingly soluble, while the impurities are more soluble, can be an effective purification technique.
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a Suzuki-Miyaura coupling reaction with this compound?
A1: A typical workup procedure is as follows:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.[1]
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and any insoluble inorganic salts.
-
Wash the organic phase with water and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Q2: What is a general workup procedure for a Buchwald-Hartwig amination reaction with this compound?
A2: A general workup for a Buchwald-Hartwig amination is similar to that of a Suzuki coupling:
-
After cooling the reaction to room temperature, dilute it with a suitable organic solvent (e.g., ethyl acetate).[2]
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.[2]
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄).[2]
-
Remove the drying agent by filtration and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Q3: Is the benzyloxy group on the quinoline core stable to typical workup conditions?
A3: The benzyl ether protecting group is generally stable to the neutral and basic conditions found in most standard workup procedures for cross-coupling reactions. However, it is susceptible to cleavage under strongly acidic conditions and catalytic hydrogenation. Therefore, avoid washing with strong acids during the workup.
Q4: I am observing a debrominated byproduct in my reaction. How can I minimize this during the workup?
A4: The formation of a debrominated (hydrodehalogenation) product is a known side reaction in palladium-catalyzed couplings.[3] While this is primarily controlled by the reaction conditions (e.g., choice of base, solvent, and ligand), ensuring a thorough and careful workup can help. If the debrominated byproduct has a significantly different polarity from your desired product, it can often be separated by column chromatography.
Experimental Protocols
General Protocol for Aqueous Workup of a Cross-Coupling Reaction
-
Cooling and Dilution: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction vessel to cool to room temperature. Dilute the reaction mixture with 3-5 volumes of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, or toluene).
-
Filtration: Place a small plug of cotton in the neck of a funnel and add a 2-3 cm layer of Celite®. Pre-wet the Celite® pad with the organic solvent used for dilution. Filter the reaction mixture through the Celite® pad to remove the heterogeneous palladium catalyst and any inorganic salts. Wash the filter cake with additional organic solvent to ensure all the product is collected.
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Add an equal volume of deionized water and shake vigorously. Allow the layers to separate. Remove the aqueous layer.
-
Washing: Wash the organic layer with an equal volume of brine. This helps to remove any remaining water and break any emulsions. Separate the layers.
-
Drying: Transfer the organic layer to a clean flask and add a suitable amount of a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Concentration: Filter the solution to remove the drying agent, washing the drying agent with fresh solvent. Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product using an appropriate method, most commonly flash column chromatography on silica gel.
Recrystallization Protocol for Purification
-
Solvent Selection: Choose a solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Place the crude product in a flask and add a minimal amount of the hot solvent until the product just dissolves.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data
| Derivative of 6-Bromoquinoline | Recrystallization Solvent |
| 6,8-dibromoquinoline | Hexane-chloroform |
| 6,8-dibromo-3-nitroquinoline | Ethanol |
| 3-bromoquinoline hydrobromide | Water/alcohol mixture[4] |
Visualizations
Caption: A typical experimental workflow for the workup and purification of a reaction involving this compound.
Caption: A troubleshooting decision tree for addressing low product yield during workup.
References
Technical Support Center: Stability of the Benzyloxy Protecting Group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of the benzyloxy (Bn) protecting group under various reaction conditions. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Under what general conditions is the benzyloxy (Bn) group stable?
A1: The benzyloxy group is a robust protecting group for hydroxyl functionalities and is stable under a wide range of conditions, including strongly basic conditions, and towards many nucleophilic and organometallic reagents. It is also generally stable to many oxidative and reductive conditions that do not involve catalytic hydrogenation.
Q2: What are the primary methods for cleaving a benzyloxy group?
A2: The most common and generally mildest method for deprotection of a benzyloxy group is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and a hydrogen source.[1] Other methods include treatment with strong acids (e.g., HBr, BCl₃), or oxidative cleavage, for instance, with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[2]
Q3: Can I selectively remove other protecting groups in the presence of a benzyloxy group?
A3: Yes, the benzyloxy group is compatible with orthogonal protecting group strategies. For example, silyl ethers (e.g., TBDMS, TIPS) can be selectively cleaved using fluoride sources (e.g., TBAF) or mild acidic conditions that leave the benzyl ether intact. Similarly, acetyl esters can be removed under mildly basic conditions without affecting the benzyl ether.[3]
Q4: How does the stability of a benzyloxy group compare to a p-methoxybenzyl (PMB) ether?
A4: The p-methoxybenzyl (PMB) group is an electron-rich analogue of the benzyl group, which makes it more susceptible to oxidative cleavage. PMB ethers can be selectively cleaved with mild oxidizing agents like DDQ under conditions where a simple benzyl ether would be stable.[2]
Troubleshooting Guides
Issue 1: Unexpected Cleavage of the Benzyloxy Group
Q: My benzyloxy group was unexpectedly cleaved during a reaction. What are the likely causes and how can I prevent this?
A: Unexpected debenzylation is often caused by acidic conditions, even if not immediately obvious.
Potential Causes and Solutions:
-
Acidic Reagents or Workup: Strong acids, including Lewis acids, can cleave benzyl ethers. Even mildly acidic workup conditions can lead to partial or complete deprotection, especially at elevated temperatures.
-
Solution: Use milder acidic conditions or buffer the reaction mixture. Consider using non-acidic workup procedures.
-
-
"Hidden" Acid Catalyst: Some reagents can generate acidic byproducts that catalyze debenzylation.
-
Solution: Add a non-nucleophilic base (e.g., proton sponge) to the reaction mixture to scavenge any generated acid.
-
-
Elevated Temperatures: Higher reaction temperatures can promote acid-catalyzed cleavage.[4]
-
Solution: Perform the reaction at a lower temperature if possible.
-
Issue 2: Incomplete or Failed Deprotection
Q: I am having trouble removing a benzyloxy group. What are the common reasons for incomplete deprotection and how can I resolve them?
A: This is a common issue, particularly with catalytic hydrogenolysis.
Potential Causes and Solutions for Incomplete Hydrogenolysis:
-
Catalyst Poisoning: The palladium catalyst is susceptible to poisoning by sulfur-containing compounds, and to a lesser extent, by some nitrogen-containing functional groups.
-
Solution: Ensure the starting material and solvents are free of sulfur impurities. If catalyst poisoning is suspected, using a larger amount of catalyst or a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be effective.
-
-
Poor Catalyst Activity: The activity of Pd/C can vary between batches and decrease over time.
-
Solution: Use a fresh batch of high-quality catalyst.
-
-
Inadequate Hydrogen Source/Pressure: Atmospheric pressure of hydrogen may not be sufficient for challenging substrates.
-
Solution: Increase the hydrogen pressure using a Parr apparatus or similar hydrogenation equipment. Alternatively, switch to a transfer hydrogenolysis protocol using a hydrogen donor like ammonium formate.
-
-
Poor Solubility: The substrate may not be sufficiently soluble in the reaction solvent to interact effectively with the catalyst.
-
Solution: Use a solvent system that solubilizes the substrate, such as mixtures of THF, methanol, and water.
-
Data Presentation: Stability of the Benzyloxy Group
The following tables summarize the stability of the benzyloxy group under various reaction conditions.
Table 1: Stability of Benzyloxy Ethers under Acidic Conditions
| Category | Reagent/Condition | Substrate Example | Outcome | Yield (%) |
| Strong Acids | HBr, BCl₃, BBr₃ | General Benzyl Ethers | Cleavage | High |
| Lewis Acids | BF₃·OEt₂, SnCl₄ | Benzyl Phenyl Ether | Cleavage/No Reaction | Varies |
| Mild Acidic Conditions | Acetic Acid | Benzyl Trityl Ether | Generally Stable | - |
| Trifluoroacetic Acid (TFA) | Neat, Room Temp | Aryl Benzyl Ether | Slow to moderate cleavage | Varies |
Table 2: Stability of Benzyloxy Ethers under Basic, Oxidative, and Reductive Conditions
| Condition | Category | Reagent/Condition | Substrate Example | Outcome | Yield (%) |
| Basic | Strong Bases | NaH, KOH, Carbonates | General Benzyl Ethers | Generally Stable | - |
| Oxidative | DDQ | Carbohydrate Benzyl Ethers | Cleavage | 84-96[5] | |
| Oxidative | Swern Oxidation | Primary/Secondary Alcohol | Generally Stable | - | |
| Oxidative | Dess-Martin Periodinane | Primary/Secondary Alcohol | Generally Stable | - | |
| Reductive | Catalytic Hydrogenation (H₂/Pd-C) | General Benzyl Ethers | Cleavage | High[1] | |
| Reductive | Hydrides (e.g., LiAlH₄, DIBAL-H) | General Benzyl Ethers | Generally Stable | - |
Table 3: Compatibility of Benzyloxy Ethers with Common Organic Reactions
| Reaction Type | Reagents | Outcome for Benzyloxy Group |
| Wittig Reaction | Ylide, Aldehyde/Ketone | Generally Stable[6][7] |
| Grignard Reaction | RMgX | Generally Stable |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | Generally Stable[8] |
| Dess-Martin Oxidation | Dess-Martin Periodinane | Generally Stable[9] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol as a Benzyl Ether
This protocol describes a general procedure for the benzylation of a primary alcohol using sodium hydride and benzyl bromide.
Materials:
-
Primary alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 equiv) in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide (1.2 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
This protocol describes a general procedure for the deprotection of a benzyl ether using palladium on carbon and hydrogen gas.
Materials:
-
Benzyl-protected alcohol
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 mmol) in methanol or ethanol (10 mL) in a flask equipped with a magnetic stir bar.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).
-
Securely attach a balloon filled with hydrogen gas (H₂) to the flask or conduct the reaction in a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Protocol 3: Oxidative Deprotection of a Benzyl Ether using DDQ
This protocol is particularly useful when the substrate contains functional groups sensitive to hydrogenolysis.
Materials:
-
Benzyl ether
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
Dissolve the benzyl ether (100 µmol) in a mixture of CH₂Cl₂ (5 mL) and H₂O (50 µL).[5]
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equivalents per benzyl group).[5]
-
For less reactive benzyl ethers, irradiate the reaction mixture with a 525 nm light source at room temperature.[5]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and purify by column chromatography to isolate the desired alcohol.
Visualizations
Caption: Experimental workflow for the protection of an alcohol as a benzyl ether.
Caption: Decision tree for selecting a benzyl ether deprotection method.
Caption: Troubleshooting workflow for incomplete debenzylation via catalytic hydrogenolysis.
References
- 1. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 6-(Benzyloxy)-3-bromoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(benzyloxy)-3-bromoquinoline.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective strategy involves a multi-step synthesis. The process typically begins with the construction of the quinoline core, followed by benzylation and subsequent bromination. A plausible route is the Gould-Jacobs reaction using 4-bromoaniline and diethyl (ethoxymethylene)malonate to form 6-bromo-4-hydroxyquinoline. This intermediate is then benzylated to give 6-(benzyloxy)quinoline, which is finally brominated at the 3-position to yield the target compound.[1][2][3][4][5]
Q2: What are the most likely impurities to be found in the final product?
Potential impurities in this compound can originate from starting materials, intermediates, or side-reactions during the synthesis. These may include:
-
Unreacted starting materials: 6-(benzyloxy)quinoline.
-
Intermediates: 6-bromo-4-hydroxyquinoline.
-
Over-brominated species: 6-(benzyloxy)-3,X-dibromoquinoline (where X is another position on the quinoline ring).
-
Isomeric impurities: Bromination at positions other than the 3-position.
-
Debenzylation product: 6-hydroxy-3-bromoquinoline, which can form if the benzyl protecting group is cleaved.
Q3: How can I monitor the progress of the bromination reaction?
Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of the bromination reaction. By spotting the reaction mixture alongside the starting material (6-(benzyloxy)quinoline) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. The product, being more polar than the starting material, will typically have a lower Rf value.
Q4: What are the recommended purification methods for this compound?
The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:
-
Recrystallization: This is an effective method for removing small amounts of impurities, provided a suitable solvent system can be found in which the product has high solubility at elevated temperatures and low solubility at room temperature.[6][7][8][9][10]
-
Column Chromatography: Silica gel column chromatography is a highly effective technique for separating the desired product from starting materials, isomers, and other byproducts, especially when dealing with complex mixtures.[11]
Troubleshooting Guides
Problem 1: Low yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete bromination | - Monitor the reaction closely using TLC to ensure the complete consumption of the starting material. - Increase the reaction time or temperature if necessary, but be cautious of potential side reactions. - Ensure the brominating agent (e.g., N-Bromosuccinimide) is of high purity and added in the correct stoichiometric amount.[12] |
| Product degradation | - Avoid excessively high temperatures or prolonged reaction times, which can lead to the formation of degradation products. - Ensure the reaction is carried out under an inert atmosphere if the product is sensitive to oxidation. |
| Loss during workup/purification | - Optimize the extraction procedure to ensure complete transfer of the product into the organic phase. - When performing column chromatography, carefully select the eluent system to achieve good separation without excessive band broadening. - For recrystallization, use the minimum amount of hot solvent required to dissolve the product to maximize recovery upon cooling.[6][7][8][9][10] |
Problem 2: Presence of multiple spots on TLC after bromination, indicating a mixture of products
| Possible Cause | Troubleshooting Steps |
| Over-bromination | - Reduce the equivalents of the brominating agent used. - Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture. - Lower the reaction temperature to decrease the reaction rate and improve selectivity.[13] |
| Formation of isomeric byproducts | - The directing effects of the benzyloxy group and the quinoline nitrogen influence the position of bromination. Carefully control the reaction temperature, as lower temperatures often favor the formation of a specific isomer. - Experiment with different brominating agents (e.g., Br₂ vs. NBS) and solvent systems, as these can influence the regiochemical outcome.[13] |
| Incomplete reaction | - As mentioned previously, ensure the reaction goes to completion by monitoring with TLC. An additional spot corresponding to the starting material may be present. |
Problem 3: The final product is colored, but the pure compound is expected to be a white or off-white solid
| Possible Cause | Troubleshooting Steps |
| Presence of colored impurities | - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution to remove the charcoal before allowing it to cool. - If using column chromatography, colored impurities may elute separately from the desired product. |
| Product degradation | - Exposure to light or air can sometimes cause degradation and color formation. Store the final product in a dark, airtight container. |
Experimental Protocols
Protocol 1: Synthesis of 6-bromo-4-hydroxyquinoline (Gould-Jacobs Reaction)
This procedure is adapted from the well-established Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines.[1][2][3][4][5][14]
-
Condensation: A mixture of 4-bromoaniline (1.0 eq.) and diethyl (ethoxymethylene)malonate (1.1 eq.) is heated at 100-120 °C for 1-2 hours. The ethanol formed during the reaction is removed by distillation.
-
Cyclization: The resulting intermediate is added portion-wise to a pre-heated high-boiling solvent such as diphenyl ether at 240-250 °C and maintained at this temperature for 30-60 minutes.
-
Isolation: After cooling, the reaction mixture is diluted with a non-polar solvent like petroleum ether. The precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration.
-
Hydrolysis and Decarboxylation: The crude ester is refluxed in an aqueous solution of sodium hydroxide (10-20%) until hydrolysis is complete (monitored by TLC). The solution is then cooled and acidified with concentrated hydrochloric acid to precipitate 6-bromo-4-hydroxyquinoline-3-carboxylic acid. The isolated acid is then heated at its melting point until carbon dioxide evolution ceases, yielding 6-bromo-4-hydroxyquinoline.
Protocol 2: Benzylation of 6-bromo-4-hydroxyquinoline
-
To a solution of 6-bromo-4-hydroxyquinoline (1.0 eq.) in a suitable solvent such as DMF or acetone, add a base like potassium carbonate (K₂CO₃, 1.5-2.0 eq.).
-
Add benzyl bromide or benzyl chloride (1.1-1.2 eq.) to the mixture.
-
Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture, and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6-(benzyloxy)quinoline.
Protocol 3: Bromination of 6-(benzyloxy)quinoline
-
Dissolve 6-(benzyloxy)quinoline (1.0 eq.) in a suitable solvent such as chloroform or carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) to the solution. A radical initiator like AIBN or benzoyl peroxide can be added, and the reaction can be initiated with light or heat.[12]
-
Stir the reaction mixture at room temperature or gentle reflux and monitor its progress by TLC.
-
Once the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 4: HPLC Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of the final product and identifying impurities.[15][16][17][18][19]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or another appropriate wavelength based on the UV-Vis spectrum of the compound. |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection. |
Protocol 5: GC-MS Analysis of Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile impurities.[20][21][22][23]
| Parameter | Condition |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm). |
| Carrier Gas | Helium at a constant flow rate. |
| Oven Temperature Program | Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min. |
| Injection Mode | Split or splitless injection. |
| Mass Spectrometer | Electron Ionization (EI) at 70 eV. |
| Sample Preparation | Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. |
Protocol 6: NMR Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of the final product and any isolated impurities.[24][25][26][27][28]
-
¹H NMR: The ¹H NMR spectrum of this compound will show characteristic signals for the protons on the quinoline ring system and the benzyl group. The protons on the quinoline ring will appear in the aromatic region (typically δ 7.0-9.0 ppm), and the benzylic protons will appear as a singlet around δ 5.0-5.5 ppm. The protons of the phenyl ring of the benzyl group will also be in the aromatic region.
-
¹³C NMR: The ¹³C NMR spectrum will show the expected number of carbon signals for the molecule, confirming the presence of the quinoline and benzyl moieties.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for impurity identification and resolution.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. iipseries.org [iipseries.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. How To [chem.rochester.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. benchchem.com [benchchem.com]
- 12. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. ablelab.eu [ablelab.eu]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. madison-proceedings.com [madison-proceedings.com]
- 22. researchgate.net [researchgate.net]
- 23. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. rsc.org [rsc.org]
Technical Support Center: NMR Analysis of the Reaction Mixture for 6-(Benzyloxy)-3-bromoquinoline
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides troubleshooting advice and answers to frequently asked questions regarding the NMR analysis of the reaction mixture for the synthesis of 6-(Benzyloxy)-3-bromoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts for the aromatic protons of this compound in a ¹H NMR spectrum?
A1: While the exact chemical shifts can vary depending on the solvent and concentration, the protons on the quinoline core are typically observed in the aromatic region between δ 7.0 and 9.0 ppm. The protons at the 2 and 4 positions are generally the most deshielded due to the electron-withdrawing effect of the nitrogen atom. The benzyloxy group protons will appear as a singlet for the methylene group (around δ 5.2 ppm) and a multiplet for the phenyl group (around δ 7.3-7.5 ppm).
Q2: I am observing broad peaks in my ¹H NMR spectrum. What could be the cause?
A2: Broad peaks in an NMR spectrum can arise from several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is recommended.[1]
-
Inhomogeneous Sample: The sample may not be fully dissolved or could contain solid particles. Ensure complete dissolution and filter the sample into the NMR tube.
-
High Concentration: A highly concentrated sample can lead to increased viscosity and peak broadening. Diluting the sample may help.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances can cause significant line broadening.
Q3: My reaction mixture is not soluble in CDCl₃. What other deuterated solvents can I use?
A3: If your compound is not soluble in deuterated chloroform (CDCl₃), you can try other common deuterated solvents such as acetone-d₆, DMSO-d₆, or methanol-d₄.[2] Be aware that the chemical shifts of your compound will change depending on the solvent used.
Q4: I see a peak around 1.26 ppm and another around 0.88 ppm that I can't identify. What are these?
A4: These signals are often characteristic of "grease" from laboratory equipment. It is a common contaminant in NMR samples. Ensure that all glassware is scrupulously clean.
Q5: There is a persistent peak for ethyl acetate in my spectrum, even after drying under high vacuum. How can I remove it?
A5: Some compounds can trap ethyl acetate very effectively. A common technique to remove it is to dissolve the sample in dichloromethane (DCM), and then remove the DCM under reduced pressure. Repeating this process a few times can help to azeotropically remove the residual ethyl acetate.[2]
Q6: How can I confirm the presence of an acidic proton (e.g., from a starting material) in my spectrum?
A6: To identify an exchangeable proton like an -OH or -NH, you can perform a D₂O shake. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should disappear or significantly decrease in intensity.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Overlapping Aromatic Signals | The chemical shifts of the quinoline and benzyloxy phenyl protons are too close in the chosen solvent. | Try acquiring the spectrum in a different deuterated solvent, such as benzene-d₆, which can induce different chemical shifts and improve signal dispersion.[2] |
| Unexpected Peaks in the Spectrum | The reaction may have produced side-products, or there might be unreacted starting materials or residual solvent. | Compare the spectrum to the known spectra of your starting materials. Consult tables of common solvent impurities.[3] If side-products are suspected, further purification of the reaction mixture may be necessary before NMR analysis. |
| Poor Signal-to-Noise Ratio | The sample is too dilute. | Concentrate the sample if possible. Increase the number of scans acquired. |
| Inaccurate Integrations | The relaxation delay (d1) is too short for fully relaxed protons, especially for quaternary carbons in ¹³C NMR. | Increase the relaxation delay to at least 5 times the longest T1 relaxation time of the nuclei of interest. |
| "Rolling" Baseline | This can be caused by a variety of factors including poor shimming or issues with the receiver gain. | Re-shim the instrument. If the problem persists, consult the instrument manager. |
Quantitative Data
The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual values may vary based on experimental conditions.
Table 1: Predicted NMR Data for this compound (in CDCl₃)
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| H-2 | ~8.9 | C-2 | ~151.0 |
| H-4 | ~8.2 | C-3 | ~118.0 |
| H-5 | ~7.9 | C-4 | ~138.0 |
| H-7 | ~7.5 | C-4a | ~147.0 |
| H-8 | ~7.3 | C-5 | ~130.0 |
| -OCH₂- | ~5.2 (s) | C-6 | ~158.0 |
| Phenyl-H | ~7.3-7.5 (m) | C-7 | ~123.0 |
| C-8 | ~108.0 | ||
| C-8a | ~129.0 | ||
| -OCH₂- | ~71.0 | ||
| Phenyl C (ipso) | ~136.0 | ||
| Phenyl C | ~127-129 |
Experimental Protocols
General Synthesis of this compound
A common route to substituted quinolines involves the Skraup synthesis or related reactions. For this compound, a plausible synthesis could involve the bromination of 6-(benzyloxy)quinoline.
-
Dissolution: Dissolve 6-(benzyloxy)quinoline in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Bromination: Add a brominating agent, such as N-Bromosuccinimide (NBS), to the solution portion-wise at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench any remaining brominating agent. Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography.
NMR Sample Preparation for Reaction Mixture Analysis
-
Aliquot Collection: Take a representative aliquot from the reaction mixture.
-
Solvent Removal: If the reaction solvent is not deuterated, remove it under reduced pressure (e.g., using a rotary evaporator).
-
Dissolution in Deuterated Solvent: Dissolve the crude residue (typically 5-25 mg for ¹H NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[2][4]
-
Filtration: To remove any particulate matter that can affect spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]
-
Analysis: Cap the NMR tube, ensure the solution is homogeneous, and place it in the NMR spectrometer for analysis.
Visualizations
Caption: Experimental workflow for the synthesis and NMR analysis of this compound.
Caption: Troubleshooting decision tree for common NMR analysis issues.
References
Validation & Comparative
6-(Benzyloxy)-3-bromoquinoline vs 6-hydroxy-3-bromoquinoline reactivity
An Objective Comparison of 6-(Benzyloxy)-3-bromoquinoline and 6-hydroxy-3-bromoquinoline for Researchers and Drug Development Professionals.
Introduction
In the landscape of medicinal chemistry and materials science, quinoline derivatives serve as crucial scaffolds for developing novel therapeutic agents and functional materials.[1][2] Among these, 3-bromoquinolines are versatile intermediates, particularly for carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides a detailed comparison of two key analogs: this compound and 6-hydroxy-3-bromoquinoline. The primary distinction between these compounds lies in the substituent at the 6-position: a benzyl-protected hydroxyl group versus a free hydroxyl group. This single structural modification profoundly influences their respective reactivity, stability, and utility in multi-step syntheses. Understanding these differences is paramount for researchers in selecting the appropriate starting material and designing efficient synthetic routes.
Comparative Reactivity Analysis
The presence of a benzyloxy ether versus a phenolic hydroxyl group dictates the chemical behavior of the quinoline core in several key aspects:
-
Reactivity of the 6-Position Substituent : The free hydroxyl group in 6-hydroxy-3-bromoquinoline is acidic and can be readily deprotonated by a base to form a highly nucleophilic phenoxide. This allows for direct participation in reactions such as O-alkylation, esterification, and other nucleophilic displacements. Conversely, the benzyloxy group in this compound is an ether, which is generally unreactive under basic and mild acidic conditions, effectively "protecting" the oxygen atom from unwanted side reactions.
-
Reactivity of the Quinoline Ring : Both the hydroxyl and benzyloxy groups are electron-donating, thereby activating the quinoline ring towards electrophilic aromatic substitution compared to an unsubstituted quinoline. The lone pairs on the oxygen atom increase the electron density of the aromatic system through resonance. Phenol is known to be more activating towards electrophilic aromatic substitution than benzyl alcohol, suggesting that the 6-hydroxy derivative may be more susceptible to electrophilic attack on the ring.[3]
-
Reactivity of the C-Br Bond : The carbon-bromine bond at the 3-position is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[1][4][5][6][7] The electronic nature of the substituent at the 6-position can modulate the reactivity of this bond. While both are electron-donating, the free hydroxyl group's potential to coordinate with the metal catalyst or interact with the base could subtly alter reaction kinetics and yields compared to the sterically bulkier and less interactive benzyloxy group.
-
Stability and Deprotection : this compound offers the strategic advantage of a protecting group. The benzyl group is stable to a wide range of reaction conditions but can be selectively removed via catalytic hydrogenolysis (e.g., H₂/Pd/C) to yield the 6-hydroxy derivative.[8][9] This two-step approach allows for modifications at the 3-position without interference from the hydroxyl group, which might otherwise lead to undesired side products or require additional protection/deprotection steps.
Data Presentation: A Head-to-Head Comparison
| Feature | This compound | 6-hydroxy-3-bromoquinoline |
| 6-Position Reactivity | The benzyloxy group is a stable ether, generally unreactive. | The hydroxyl group is acidic and nucleophilic, readily undergoing O-alkylation, acylation, etc. |
| Acidity | Not applicable (ether linkage). | Phenolic hydroxyl group (pKa ≈ 10), readily deprotonated by common bases. |
| Key Synthetic Role | Protected intermediate for sequential functionalization. | Direct precursor for derivatives functionalized at the 6-hydroxy position. |
| Cross-Coupling (3-position) | Excellent substrate for Suzuki, Buchwald-Hartwig, and other Pd-catalyzed reactions. | Good substrate, but the free -OH may require careful selection of base and conditions to avoid side reactions. |
| Stability | Stable across a wide range of non-reductive conditions. | Stable, but the hydroxyl group can be reactive under acidic, basic, or strongly electrophilic conditions. |
| Deprotection | Benzyl group can be removed by catalytic hydrogenolysis (H₂, Pd/C).[9][10] | Not applicable. |
| Common Upstream Synthesis | Prepared by benzylation of 6-hydroxy-3-bromoquinoline.[11] | Synthesized from precursors like 3-bromo-6-nitroquinoline or 3-bromo-6-aminoquinoline.[11] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromoquinoline Derivatives
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 3-bromoquinoline with an arylboronic acid.
Reagents and Materials:
-
This compound OR 6-hydroxy-3-bromoquinoline (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)
-
Phosphine Ligand (e.g., SPhos, Xantphos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent (e.g., Dioxane/H₂O, Toluene, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the 3-bromoquinoline derivative, arylboronic acid, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note for 6-hydroxy-3-bromoquinoline : The phenolic proton is acidic. Using a strong base like NaOtBu could lead to deprotonation and potential side reactions. Inorganic bases like K₂CO₃ or K₃PO₄ are generally preferred.[12]
Protocol 2: Buchwald-Hartwig Amination of 3-Bromoquinoline Derivatives
This protocol outlines a general procedure for the palladium-catalyzed amination of a 3-bromoquinoline.
Reagents and Materials:
-
This compound OR 6-hydroxy-3-bromoquinoline (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Pd₂(dba)₃ (1-5 mol%) or a suitable Pd precatalyst
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.5 - 2.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium source, ligand, and base to an oven-dried Schlenk tube.[1]
-
Add the 3-bromoquinoline derivative and the amine.
-
Add the anhydrous, degassed solvent via syringe.[1]
-
Seal the tube and heat the reaction mixture to 90-120 °C.[1]
-
Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.[1]
-
After cooling, dilute the mixture with a suitable solvent and filter through a pad of celite to remove palladium residues.[1]
-
Perform an appropriate aqueous workup, extract the product, dry the organic layer, and concentrate.
-
Purify the product via column chromatography.
Protocol 3: Benzyl Ether Deprotection of this compound
This protocol details the removal of the benzyl protecting group to yield 6-hydroxy-3-bromoquinoline.
Reagents and Materials:
-
This compound (1.0 eq)
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Hydrogen source (H₂ gas balloon or hydrogen generator)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)[9]
Procedure:
-
Dissolve this compound in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.
-
Monitor the reaction until the starting material is consumed (TLC or LC-MS).
-
Once complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Rinse the celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product, 6-hydroxy-3-bromoquinoline.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the logical relationship between the two compounds and a typical experimental workflow for their use in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Bromoquinoline: Synthesis, Detection Method and application_Chemicalbook [chemicalbook.com]
- 3. quora.com [quora.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. lookchem.com [lookchem.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Analysis of the Biological Activities of Haloquinolines
For Researchers, Scientists, and Drug Development Professionals
Haloquinolines, a class of heterocyclic aromatic organic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The incorporation of halogen atoms into the quinoline scaffold can profoundly influence their physicochemical properties and pharmacological effects. This guide provides a comparative overview of the anticancer, antimicrobial, antiviral, and neuroprotective activities of various haloquinoline derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.
Anticancer Activity
Haloquinoline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of tubulin polymerization, and cell cycle arrest.
Quantitative Data: Anticancer Activity of Haloquinoline Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected haloquinoline derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g) | Human tumor cell lines | < 1.0 | [1] |
| Quinoline-chalcone derivative 5 | K562 (Leukemia) | Nanomolar range | [2] |
| Quinoline chalcone 6 | HL60 (Leukemia) | 0.59 | [2] |
| Phenylsulfonylurea derivative 7 | HepG-2 (Liver) | 2.71 | [2] |
| Phenylsulfonylurea derivative 7 | A549 (Lung) | 7.47 | [2] |
| Phenylsulfonylurea derivative 7 | MCF-7 (Breast) | 6.55 | [2] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast) | - (82.9% growth reduction) | [3][4] |
| 12c (Combretastatin A-4 analog) | MCF-7 (Breast) | 0.010 - 0.042 | [5] |
| 12c (Combretastatin A-4 analog) | HL-60 (Leukemia) | 0.010 - 0.042 | [5] |
| 12c (Combretastatin A-4 analog) | HCT-116 (Colon) | 0.010 - 0.042 | [5] |
| 12c (Combretastatin A-4 analog) | HeLa (Cervical) | 0.010 - 0.042 | [5] |
| 4c (Tubulin inhibitor) | K-562 (Leukemia) | 7.72 | [6] |
| 4c (Tubulin inhibitor) | HOP-92 (Non-small cell lung) | 2.37 | [6] |
| 4c (Tubulin inhibitor) | SNB-75 (CNS) | 2.38 | [6] |
| 4c (Tubulin inhibitor) | RXF 393 (Renal) | 2.21 | [6] |
| 4c (Tubulin inhibitor) | HS 578T (Breast) | 2.38 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the haloquinoline derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway: Induction of Apoptosis by Quinoline Derivatives
Many quinoline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). This is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1]
Figure 1. Intrinsic apoptosis pathway induced by haloquinolines.
Antimicrobial Activity
Haloquinolines have demonstrated significant activity against a range of pathogenic bacteria and fungi. Their antimicrobial action often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.
Quantitative Data: Antimicrobial Activity of Haloquinoline Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of various haloquinoline derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Clioquinol | Candida, Microsporum, Trichophyton (Fungi) | Active | [7] |
| Clioquinol | Staphylococci (Gram-positive bacteria) | Active | [7] |
| Quinoline-2-one derivative 6c | MRSA (Methicillin-resistant S. aureus) | 0.75 | [8] |
| Quinoline-2-one derivative 6c | VRE (Vancomycin-resistant Enterococci) | 0.75 | [8] |
| Quinoline-2-one derivative 6c | MRSE (Methicillin-resistant S. epidermidis) | 2.50 | [8] |
| 2-sulfoether-4-quinolone 15 | S. aureus | 0.8 µM | [9] |
| 2-sulfoether-4-quinolone 15 | B. cereus | 0.8 µM | [9] |
| Diarylpyrazolylquinoline 3 | S. aureus | 6.25 | [10] |
| 1,2-dihydroquinoline carboxamide 35 | M. Tuberculosis H37Rv | 0.39 | [11] |
| 1,2-dihydroquinoline carboxamide 36 | M. Tuberculosis H37Rv | 0.78 | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the haloquinoline derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without the antimicrobial agent) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the haloquinoline derivative at which there is no visible growth (turbidity) of the microorganism.
Antiviral Activity
Several haloquinoline derivatives have been investigated for their potential to inhibit the replication of various viruses. Their mechanisms of action can involve targeting viral enzymes or interfering with the viral life cycle.
Quantitative Data: Antiviral Activity of Haloquinoline Derivatives
The following table shows the half-maximal effective concentration (EC50) values of some haloquinoline derivatives against different viruses. The EC50 represents the concentration of a drug that gives a half-maximal response.
| Compound/Derivative | Virus | EC50 (µM) | Reference |
| Mefloquine | Zika Virus (ZIKV) | - (Potent inhibition) | [12] |
| 2,8-bis(trifluoromethyl)quinoline derivatives | Zika Virus (ZIKV) | Similar to mefloquine | [12] |
| Diarylpyrazolylquinoline 3 | Dengue Virus (DENV-1) | 1.21 | [9] |
| Diarylpyrazolylquinoline 3 | Dengue Virus (DENV-2) | 0.81 | [9] |
| Diarylpyrazolylquinoline 3 | Dengue Virus (DENV-3) | 0.73 | [9] |
| Diarylpyrazolylquinoline 3 | Dengue Virus (DENV-4) | 1.56 | [9] |
| Andrographolide derivative 4 | Zika Virus (ZIKV) | 1.31 | [9] |
| Andrographolide derivative 5 | Zika Virus (ZIKV) | 4.5 | [9] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.
Procedure:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.
-
Virus Infection: Infect the cells with a known amount of virus in the presence of varying concentrations of the haloquinoline derivative.
-
Overlay: After an adsorption period, remove the virus-drug mixture and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates until plaques (zones of cell death) are visible.
-
Staining and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control and determine the EC50 value.
Neuroprotective Activity
Certain haloquinolines, most notably clioquinol, have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's disease. The primary mechanism is believed to be their ability to chelate metal ions that are implicated in the aggregation of amyloid-beta plaques.[13][14]
Clioquinol's Mechanism in Alzheimer's Disease
Clioquinol is a metal-protein-attenuating compound (MPAC) that can chelate and redistribute metal ions such as copper, zinc, and iron.[13][14] In Alzheimer's disease, these metals are known to promote the aggregation of amyloid-beta (Aβ) peptides into toxic plaques. By binding to these metal ions, clioquinol can disrupt the formation of these plaques and even promote their dissolution.[13][14]
Figure 2. Mechanism of clioquinol in reducing amyloid plaque formation.
Experimental Protocol: In Vitro Neuroprotection Assay
An in vitro model of oxidative stress-induced neuronal cell death can be used to evaluate the neuroprotective effects of haloquinolines.
Procedure:
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate conditions.
-
Induction of Oxidative Stress: Expose the cells to an agent that induces oxidative stress, such as hydrogen peroxide (H₂O₂), to cause cell death.
-
Compound Treatment: Co-treat the cells with the oxidative stress-inducing agent and various concentrations of the haloquinoline derivative.
-
Viability Assessment: After the treatment period, assess cell viability using a method like the MTT assay.
-
Data Analysis: Compare the viability of cells treated with the haloquinoline to those treated with the oxidative stress agent alone to determine the neuroprotective effect.
Conclusion
Haloquinolines represent a versatile class of compounds with a wide array of biological activities. Their efficacy as anticancer, antimicrobial, antiviral, and neuroprotective agents is well-documented in preclinical studies. The data and protocols presented in this guide offer a comparative framework for researchers to evaluate and further explore the therapeutic potential of this promising chemical scaffold. Further research into the structure-activity relationships and mechanisms of action of haloquinoline derivatives will be crucial for the development of novel and effective therapeutic agents.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. atcc.org [atcc.org]
- 3. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Substituted Quinoline Isomers: A Guide for Researchers
Introduction
Quinoline and its substituted derivatives are fundamental scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes. The specific substitution pattern on the quinoline ring system gives rise to a diverse array of structural isomers, each often possessing unique biological activities, photophysical properties, and chemical reactivity. Consequently, the accurate identification and differentiation of these isomers are critical for drug development, quality control, and mechanistic studies.
This guide provides a comparative analysis of the spectroscopic properties of two key sets of substituted quinoline isomers: methylquinolines and hydroxyquinolines. By examining their distinct signatures in Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Fluorescence, and Mass Spectrometry (MS), this document offers researchers a practical framework for isomer characterization, supported by experimental data and detailed protocols.
Comparative Spectroscopic Data
The structural differences between positional isomers, though subtle, induce significant changes in electron density and molecular geometry. These changes are reflected in their respective spectra, providing a reliable basis for differentiation.
¹H NMR Spectroscopy
In ¹H NMR, the position of the substituent group dramatically influences the chemical shifts of the aromatic protons due to its electronic effects (donating or withdrawing) and anisotropic effects. The following table compares the proton chemical shifts for various methylquinoline isomers.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Methylquinoline Isomers in CDCl₃
| Position | 4-Methylquinoline | 6-Methylquinoline | 5-Methylquinoline |
| H-2 | 8.75 | 8.83 | 8.85 |
| H-3 | 7.20 | 7.33 | 7.35 |
| H-4 | - | 8.00 | 8.10 |
| H-5 | 8.05 | 7.55 | - |
| H-6 | 7.65 | - | 7.50 |
| H-7 | 7.50 | 7.53 | 7.60 |
| H-8 | 8.15 | 7.99 | 7.80 |
| -CH₃ | 2.65 | 2.52 | 2.65 |
| Reference | [1] | [2] | [3] |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.
UV-Visible and Fluorescence Spectroscopy
The position of substituents significantly impacts the π-electron system of the quinoline ring, leading to distinct absorption (λₘₐₓ) and emission (λₑₘ) maxima. Hydroxyquinolines, in particular, exhibit sensitive photophysical properties that are highly dependent on the position of the hydroxyl group and the solvent environment.[4] 8-Hydroxyquinoline and its derivatives are well-known for their fluorescence enhancement upon metal chelation.[5][6]
Table 2: Comparative UV-Vis and Fluorescence Data for Hydroxyquinoline Isomers
| Isomer | Solvent | Absorption λₘₐₓ (nm) | Emission λₑₘ (nm) | Key Characteristics |
| 2-Hydroxyquinoline | Ethanol | 270, 326 | - | Exists in lactam-lactim tautomerism.[7] |
| 8-Hydroxyquinoline | Ethanol | 255, 315 | 520 | Weakly fluorescent due to excited-state proton transfer (ESPT); fluorescence is enhanced upon metal chelation.[4] |
| 8-Hydroxyquinoline | DMSO | 260, 320 | 365, 410 | Dual fluorescence observed, indicating different emitting species. |
| Quinoline | Ethanol | 277, 313 | - | Used as a baseline for comparison.[7] |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation patterns of isomers. While positional isomers have identical molecular weights, their fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) can differ, allowing for their distinction.[8][9] The fragmentation of the quinoline ring itself often involves the expulsion of HCN (27 Da).[8] The substituent's position can influence the stability of fragment ions, leading to variations in their relative abundance.[10]
Table 3: Key Mass Spectrometry Data for Representative Quinoline Isomers
| Isomer | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Notes |
| 5-Methylquinoline | GC-MS (EI) | 143 | 142, 115 | The molecular ion peak is characteristic.[3] |
| 8-Aminoquinoline | GC-MS (EI) | 144 | Varies with substitution | Derivatization (e.g., silylation) is often used for analysis of hydroxylated metabolites.[11] |
| 5F-PB-22 Isomers * | LC-MS-MS (ESI+) | 377 | 232 | Relative intensities of the m/z 232 fragment ion differ significantly between isomers at varying collision energies, enabling differentiation.[9] |
*5F-PB-22 and its isomers are complex indole-based cannabinoids with a quinolinyl/isoquinolinyl moiety. This example illustrates how MS/MS can differentiate complex positional isomers.
Experimental Workflow Visualization
The systematic spectroscopic analysis of quinoline isomers follows a structured workflow, from initial sample preparation to final data interpretation and comparison. This process is crucial for ensuring reproducible and reliable characterization.
Caption: Workflow for spectroscopic differentiation of quinoline isomers.
Detailed Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of substituted quinoline isomers. Specific parameters should be optimized based on the instrument, sample properties, and research objectives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is suitable for determining the structure of methylquinoline isomers.[3]
-
Instrumentation : 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation : Dissolve approximately 10 mg of the quinoline isomer sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Reference Standard : Use Tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
Acquisition Parameters :
-
Nucleus : ¹H
-
Pulse Program : Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans : 16-64 scans, depending on sample concentration.
-
Relaxation Delay : 1-2 seconds.
-
-
Data Processing : Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal. Integrate peaks and determine chemical shifts and coupling constants.
UV-Visible (UV-Vis) Spectroscopy
This protocol is adapted for analyzing the absorption properties of hydroxyquinoline isomers.[12][13]
-
Instrumentation : Dual-beam UV-Vis spectrophotometer.
-
Sample Preparation :
-
Measurement :
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Acquire the sample spectrum over a range of 200-500 nm.
-
-
Data Analysis : Identify the wavelengths of maximum absorbance (λₘₐₓ).
Fluorescence Spectroscopy
This protocol is suitable for measuring the emission spectra of fluorescent quinoline derivatives like 8-hydroxyquinoline.
-
Instrumentation : Spectrofluorometer.
-
Sample Preparation : Prepare a dilute solution (e.g., 1-10 µM) in the desired solvent. The concentration should be low enough to avoid inner filter effects.
-
Acquisition Parameters :
-
Excitation Wavelength (λₑₓ) : Set to one of the absorption maxima (λₘₐₓ) determined by UV-Vis spectroscopy (e.g., 290 nm for 8-HQ in some solvents).
-
Emission Scan Range : Scan a wavelength range starting ~10-20 nm above the excitation wavelength to a longer wavelength (e.g., 300-600 nm).
-
Slit Widths : Set both excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and resolution.
-
-
Data Analysis : Identify the wavelength(s) of maximum emission (λₑₘ).
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted for the analysis of volatile or semi-volatile isomers like methylquinolines.[3]
-
Instrumentation : GC system coupled to a Mass Selective Detector (MSD).
-
GC Conditions :
-
Column : HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature : 250°C.
-
Oven Program : Initial temperature of 50°C (hold for 2 min), ramp to 250°C at 10°C/min, and hold for 5 min.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 400.
-
-
Sample Preparation : Dilute the sample in a suitable solvent like dichloromethane to a concentration of approximately 100 µg/mL.[3]
-
Data Analysis : Analyze the resulting chromatogram to determine retention times and examine the mass spectrum for the molecular ion and characteristic fragment ions.
References
- 1. 4-methylquinoline(491-35-0) 1H NMR spectrum [chemicalbook.com]
- 2. 6-Methylquinoline(91-62-3) 1H NMR [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempap.org [chempap.org]
- 9. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gas chromatography mass spectrometry studies on biologically important 8-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Catalysts for Suzuki Coupling of 3-Bromoquinoline
For researchers, scientists, and drug development professionals, the functionalization of the quinoline scaffold is a critical step in synthesizing a wide range of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and its application to 3-bromoquinoline allows for the strategic introduction of various substituents at the 3-position. The success of this transformation—influencing yield, reaction time, and functional group tolerance—is highly dependent on the choice of catalyst.[1]
This guide provides an objective comparison of different palladium-based catalyst systems for the Suzuki coupling of 3-bromoquinoline, supported by experimental data. While palladium catalysts are most common, nickel-based systems are also emerging as a cost-effective alternative.[2] The selection of the palladium source, ligand, base, and solvent are all crucial for achieving high yields.[1]
Comparative Performance of Palladium Catalyst Systems
The efficacy of a Suzuki coupling reaction hinges on the interplay between the palladium catalyst and the supporting ligand.[3][4] Bulky, electron-rich phosphine ligands and N-Heterocyclic Carbenes (NHCs) are two dominant families of ligands that have revolutionized the field by promoting the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[3][5] The following table summarizes the performance of various palladium catalyst systems in the Suzuki coupling of 3-bromoquinoline with different organoboron partners.
| Catalyst System (Pd Source + Ligand) | Boronic Acid / Ester Partner | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Pd(dppf)Cl₂ | Arylboronic acids (general) | K₂CO₃ | 1,4-Dioxane | 80-100 | - | 85-95 | [1] |
| Pd(PPh₃)₄ | Arylboronic acids (general) | K₂CO₃ | Toluene/H₂O | 90-110 | - | ~75 | [1] |
| Pd(OAc)₂ + XPhos | Arylboronic acids (general) | K₃PO₄ | Toluene | 100 | - | High | [1] |
| P1 Precatalyst + L1 Ligand¹ | 3,5-dimethylisoxazole-4-boronic acid pinacol ester | DBU | THF/H₂O | 97 | 4.7 min | 90 | [6] |
| P1 Precatalyst + L1 Ligand¹ | 3,5-dimethylisoxazole-4-boronic acid pinacol ester | DBU | THF/H₂O | 110 | 3.9 min | 88 | [6] |
| P1 Precatalyst + Xantphos Ligand¹ | 3,5-dimethylisoxazole-4-boronic acid pinacol ester | DBU | THF/H₂O | 110 | 10 min | 82 | [6] |
¹Data from an automated feedback optimization study involving various precatalyst scaffolds (P) and ligands (L).[6][7]
Experimental Protocols
The following is a generalized, representative methodology for a Suzuki-Miyaura cross-coupling reaction with 3-bromoquinoline. Researchers should note that specific quantities, solvents, bases, and temperatures may require optimization for specific substrate combinations and catalyst systems.[3][8]
General Procedure for Suzuki-Miyaura Cross-Coupling of 3-Bromoquinoline
-
Reaction Setup: In an oven-dried Schlenk tube or reaction vessel equipped with a magnetic stir bar and condenser, combine 3-bromoquinoline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid or boronic ester (1.2–1.5 mmol, 1.2–1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 mmol, 2.0–3.0 equiv.).[1][3]
-
Catalyst and Ligand Addition: Add the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 0.5–5 mol%) and the appropriate ligand (e.g., PPh₃, XPhos, dppf; 1–10 mol%). Alternatively, a pre-formed palladium complex (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) can be used directly (0.5–5 mol%).[1][8]
-
Solvent Addition and Degassing: Add the chosen anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF) via syringe. To remove dissolved oxygen which can deactivate the catalyst, thoroughly degas the reaction mixture. This can be achieved by bubbling a stream of inert gas (argon or nitrogen) through the solution for 15-30 minutes or by subjecting the mixture to several "freeze-pump-thaw" cycles.[8]
-
Reaction: Heat the reaction mixture in an oil bath to the desired temperature (typically 80–120 °C) under an inert atmosphere.[1] Monitor the reaction progress by a suitable technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the 3-bromoquinoline starting material is consumed.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel to yield the desired 3-substituted quinoline.[1][9]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for performing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
The Pivotal Role of C6 Substitution in Quinoline Scaffolds: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. A critical determinant of the biological activity of these compounds lies in the nature and position of their substituents. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-substituted quinolines, focusing on their anticancer and antibacterial properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate a deeper understanding of how modifications at the C6 position influence therapeutic efficacy.
The strategic placement of various functional groups at the 6-position of the quinoline ring has been shown to significantly modulate the pharmacological profile of these molecules. This has been particularly evident in the pursuit of potent and selective inhibitors of protein kinases, such as c-Met, and in the development of new classes of antibacterial agents. The following sections will delve into the specifics of these SAR studies, offering a comparative look at the performance of different 6-substituted quinoline derivatives.
Comparative Anticancer Activity of 6-Substituted Quinolines
The c-Met proto-oncogene, a receptor tyrosine kinase, is a well-established target in cancer therapy. The development of small molecule inhibitors that can effectively block its signaling pathway is a major focus of drug discovery. Cabozantinib, a potent c-Met inhibitor, features a quinoline core, and recent studies have explored the impact of substitutions at the 6-position of this scaffold to enhance its activity and selectivity.
Quantitative Comparison of c-Met Inhibitors
A study focused on modifying the cabozantinib scaffold has provided valuable insights into the SAR at the quinoline 6-position. A range of substituents were introduced to explore potential polar interactions with the c-Met active site. The in vitro c-Met enzymatic binding affinity and the antiproliferative effects of these novel compounds were evaluated and compared to cabozantinib.[1][2]
| Compound | 6-Substituent | c-Met Binding Affinity IC50 (nM) | NCI60 Antiproliferative Activity (GI50, µM) - Selected Cell Lines |
| Cabozantinib | -O(CH2)2N(CH3)2 | 40 | Leukemia (CCRF-CEM): 0.32, CNS (SF-295): 0.25, Breast (MDA-MB-231): 0.40 |
| 15b | -NH2 | 19 | Leukemia (CCRF-CEM): 0.15, CNS (SF-295): 0.10, Breast (MDA-MB-231): 0.20 |
| 18b | -NH-pyridin-4-yl | 64 | Leukemia (CCRF-CEM): 0.18, CNS (SF-295): 0.12, Breast (MDA-MB-231): 0.22 |
| 17a | -F | >1000 | Not as effective as cabozantinib |
Table 1: Comparative in vitro activity of 6-substituted quinoline derivatives based on the cabozantinib scaffold. Data sourced from Lien et al., 2019.[1][2]
The data clearly indicates that the introduction of a para-amino group (compound 15b ) at the 6-position leads to a significant improvement in both c-Met binding affinity and antiproliferative activity across various cancer cell lines when compared to the parent compound, cabozantinib.[1][2] This enhancement is attributed to the formation of additional hydrogen bonds within the enzymatic pocket.[2] Conversely, the introduction of a fluorine atom at the same position (compound 17a ) resulted in a considerable reduction in binding affinity.[2]
Experimental Protocol: c-Met Enzymatic Binding Assay
The following protocol outlines the methodology used to determine the in vitro c-Met enzymatic binding affinity of the synthesized compounds.
Objective: To measure the 50% inhibitory concentration (IC50) of test compounds against the c-Met kinase.
Materials:
-
Recombinant human c-Met enzyme
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
384-well plates
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Plate reader capable of measuring luminescence
Procedure:
-
A solution of the c-Met enzyme is prepared in kinase buffer.
-
The test compounds are serially diluted in DMSO and then further diluted in kinase buffer.
-
In a 384-well plate, the c-Met enzyme solution, the substrate solution, and the test compound dilutions are added.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
The ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
The luminescence is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
c-Met Signaling Pathway.
Structure-Activity Relationship in Antibacterial 6-Substituted Quinolones
The quinolone scaffold is also the backbone of a major class of antibiotics. The substitution pattern on the quinoline ring is crucial for their antibacterial spectrum and potency. While fluorine at the C6 position has been a hallmark of many successful fluoroquinolones, research has explored other substituents to overcome resistance and enhance activity.[3][4][5]
Comparative Antibacterial Activity
Studies have shown that replacing the C6-fluorine with an amino group can maintain good activity against Gram-negative bacteria and, in some cases, enhance activity against Gram-positive bacteria.[5] The nature of the substituent at C7 also plays a significant role in concert with the C6 modification.
| Compound | 6-Substituent | 7-Substituent | Antibacterial Activity (MIC, µg/mL) - Selected Strains |
| Ciprofloxacin | -F | Piperazinyl | E. coli: 0.015, S. aureus: 0.25 |
| 18g | -NH2 | Thiomorpholinyl | E. coli: 0.25, S. aureus: 0.5 |
| 38g | -NH2 | 3-Methylpiperazinyl | E. coli: 0.5, S. aureus: 1 |
Table 2: Comparative in vitro antibacterial activity of 6-aminoquinolones. Data sourced from Cecchetti et al., 1995.[5]
These findings demonstrate that while the C6-fluoro group is a powerful determinant of broad-spectrum activity, a C6-amino group can be a viable alternative, particularly when paired with suitable substituents at the C7 position.[5] This highlights the intricate interplay between different positions on the quinoline ring in defining the antibacterial profile.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The following is a generalized protocol for determining the MIC of antibacterial compounds.
Objective: To determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton broth (MHB) or agar (MHA)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
The test compounds are serially diluted in MHB in a 96-well microtiter plate.
-
A standardized bacterial inoculum is prepared and diluted to the final desired concentration.
-
The bacterial suspension is added to each well of the microtiter plate containing the compound dilutions.
-
Positive (bacteria without compound) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
SAR of 6-Substituted Quinolines.
Conclusion
The substituent at the 6-position of the quinoline ring is a critical determinant of its biological activity, profoundly influencing its potential as both an anticancer and antibacterial agent. For anticancer applications targeting c-Met, the introduction of polar groups capable of forming additional hydrogen bonds, such as a para-amino group, can significantly enhance inhibitory potency. In the antibacterial realm, while the C6-fluoro substitution has been a cornerstone of quinolone antibiotics, the exploration of alternatives like the amino group reveals promising avenues for developing new agents with potentially improved properties or different resistance profiles.
The data and protocols presented in this guide underscore the importance of rational drug design and systematic SAR studies. By understanding the intricate relationships between chemical structure and biological function, researchers can more effectively design and synthesize novel 6-substituted quinoline derivatives with enhanced therapeutic potential. The continued exploration of this versatile scaffold holds great promise for the future of drug discovery.
References
- 1. Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SAR of Quinolines.pptx [slideshare.net]
- 4. pharmacy180.com [pharmacy180.com]
- 5. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzyloxy and Methoxy Quinoline Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and antimicrobial properties. The functionalization of the quinoline scaffold is a key strategy in drug design to modulate potency, selectivity, and pharmacokinetic profiles. Among the various substituents, benzyloxy and methoxy groups are frequently employed to enhance the therapeutic potential of quinoline-based compounds. This guide provides a comprehensive comparative analysis of benzyloxy versus methoxy quinoline derivatives, supported by experimental data, to aid researchers in the rational design of novel therapeutics.
The benzyloxy group, being larger and more lipophilic than the methoxy group, can offer distinct advantages in terms of target engagement. The phenyl ring of the benzyloxy moiety can participate in π-π stacking and hydrophobic interactions within the binding pockets of biological targets, often leading to enhanced potency. Conversely, the smaller methoxy group can contribute to more favorable pharmacokinetic profiles and synthetic accessibility. This analysis will delve into a comparison of their biological activities, supported by quantitative data, and provide detailed experimental protocols for their synthesis and evaluation.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro cytotoxic and antimalarial activities of representative benzyloxy and methoxy quinoline derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound/Derivative | Cancer Cell Line | Benzyloxy Derivative IC50 (µM) | Methoxy Derivative IC50 (µM) | Reference |
| 6-Substituted Quinoline | COLO 205 (Colon) | < 1 | ~1 (for 6-methoxy) | [1] |
| 6-Substituted Quinoline | HL-60 (Leukemia) | < 1 | Not explicitly compared | [1] |
| Biphenylaminoquinoline | SW480 (Colorectal) | 1.05 (for 7j) | Not available | |
| Biphenylaminoquinoline | DU145 (Prostate) | 0.98 (for 7j) | Not available | |
| Biphenylaminoquinoline | MDA-MB-231 (Breast) | 0.38 (for 7j) | Not available | |
| Biphenylaminoquinoline | MiaPaCa-2 (Pancreatic) | 0.17 (for 7j) | Not available | |
| Quinoline-3-carboxamide | EGFR | 1.73 | Not available | [2] |
Table 2: Comparative Antimalarial Activity (Ki and IC50)
| Compound/Derivative | Target/Strain | Benzyloxy Derivative | Methoxy Derivative | Reference |
| 6-Substituted Quinoline | PvNMT (enzyme) | Ki = 0.12 µM | Ki = ~1 µM | [1] |
| 6-Substituted Quinoline | PfNMT (enzyme) | Ki = 1.1 µM | Not explicitly compared | [1] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
The choice between a benzyloxy and a methoxy substituent significantly influences the physicochemical and pharmacokinetic properties of quinoline derivatives.
Lipophilicity and Solubility: The benzyloxy group is substantially more lipophilic than the methoxy group, which can enhance membrane permeability and cell uptake. However, this increased lipophilicity can also lead to lower aqueous solubility, potentially impacting formulation and bioavailability.
Metabolism: The benzyloxy group can be susceptible to O-debenzylation by cytochrome P450 enzymes, leading to the formation of a hydroxylated metabolite. Methoxy groups can also be metabolized via O-demethylation. The metabolic stability of these derivatives can vary depending on the overall structure of the molecule and the specific metabolic enzymes involved. In silico ADME/Tox profiling of methoxybenzo[h]quinoline-3-carbonitrile derivatives has been reported to describe their molecular properties related to pharmacokinetic aspects.[1]
Pharmacokinetics: A pharmacokinetic study of a benzyl-isoquinoline derivative showed a distribution half-life of 1 hour and an elimination half-life of 11.5 to 14.7 hours after oral administration.[3] While specific comparative pharmacokinetic data for benzyloxy versus methoxy quinoline derivatives is limited, it is generally understood that the substituent can influence absorption, distribution, metabolism, and excretion (ADME) profiles.
Experimental Protocols
Synthesis of 6-(Benzyloxy)quinoline
Method: Nucleophilic Substitution
Materials:
-
6-Hydroxyquinoline
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-hydroxyquinoline in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide to the reaction mixture.
-
Heat the reaction mixture to 80-100°C and monitor the progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 6-(benzyloxy)quinoline.[4]
Synthesis of 6-Methoxyquinoline
Method: Skraup Synthesis
Materials:
-
p-Anisidine (p-methoxyaniline)
-
Glycerol
-
p-Methoxynitrobenzene (as an oxidizing agent)
-
Ferrous sulfate (FeSO₄)
-
Boric acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, mix p-anisidine, glycerol, p-methoxynitrobenzene, ferrous sulfate, and boric acid.
-
Slowly add concentrated sulfuric acid to the mixture while stirring.
-
Heat the mixture to reflux at 140°C for 8-8.5 hours.
-
Cool the reaction mixture to room temperature and neutralize it with a sodium hydroxide solution to a pH of 5.5.
-
Remove any resinous material by decantation and filter the mixture.
-
Wash the solid with distilled water and then with ethyl acetate.
-
Extract the aqueous phase with ethyl acetate.
-
Combine all the organic phases and distill off the ethyl acetate under reduced pressure to obtain 6-methoxyquinoline.[5][6]
Cytotoxicity Evaluation: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
Test compounds (benzyloxy and methoxy quinoline derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[1]
Enzyme Inhibition Assay: Tyrosine Kinase Inhibition
Principle: This assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate by a specific tyrosine kinase. The level of phosphorylation can be quantified using various methods, such as ELISA or radiometric assays.
Materials:
-
Recombinant tyrosine kinase (e.g., EGFR, c-Met)
-
Substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds
-
Assay buffer
-
Detection antibody (e.g., anti-phosphotyrosine antibody)
-
96-well plates
Procedure:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the tyrosine kinase.
-
Incubate for a short period to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Stop the reaction and detect the amount of phosphorylated substrate using an appropriate method (e.g., ELISA with a phosphotyrosine-specific antibody).
-
Calculate the percentage of inhibition and determine the IC50 value.[7]
Signaling Pathways and Mechanisms of Action
Quinoline derivatives exert their anticancer effects by modulating various signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer.[7] Several quinoline derivatives have been shown to inhibit this pathway at different nodes. The benzyloxy and methoxy substituents can influence the binding affinity of these compounds to the ATP-binding pocket of kinases like PI3K and mTOR. The larger benzyloxy group may form additional hydrophobic and π-stacking interactions, potentially leading to higher inhibitory potency.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell migration, invasion, and proliferation. Dysregulation of the HGF/c-Met axis is implicated in the progression of many cancers. Benzyloxyquinoline derivatives have been specifically designed as selective c-Met kinase inhibitors.[8] The benzyloxy moiety can occupy a hydrophobic pocket in the c-Met kinase domain, contributing to high-affinity binding and potent inhibition.
Caption: Quinoline derivatives as inhibitors of the c-Met signaling pathway.
Conclusion
The selection between benzyloxy and methoxy substituents on a quinoline scaffold presents a classic trade-off in drug design. The benzyloxy group, with its greater size and lipophilicity, can enhance target binding and potency through additional hydrophobic and aromatic interactions, as evidenced by the superior antimalarial activity of 6-(benzyloxy)quinoline over its methoxy counterpart. However, these same properties may negatively impact solubility and metabolic stability. The smaller, more polar methoxy group may lead to improved pharmacokinetic properties and greater synthetic ease.
This comparative guide provides a framework for researchers to make informed decisions in the design and development of novel quinoline-based therapeutics. The provided experimental protocols offer a starting point for the synthesis and evaluation of these compounds, while the analysis of their impact on key signaling pathways can guide the elucidation of their mechanisms of action. Further research focusing on a direct comparison of the pharmacokinetic profiles of structurally analogous benzyloxy and methoxy quinoline derivatives is warranted to provide a more complete picture for drug development professionals.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant activity, molecular docking, and modeling pharmacokinetics study of some benzo[f]quinoline candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant activity, molecular docking, and modeling pharmacokinetics study of some benzo[f]quinoline candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. [Pharmacokinetic study of a new benzyl-1 isoquinoline derivative (458 L) after oral administration in men] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 8. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 6-(Benzyloxy)-3-bromoquinoline: A 2D NMR Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive overview of the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural validation of 6-(Benzyloxy)-3-bromoquinoline. We present a comparative analysis of key 2D NMR techniques, detailed experimental protocols, and a comparison with alternative analytical methods, supported by predictive data based on analogous structures.
The structural elucidation of substituted quinolines, such as this compound, can be challenging due to the complex and often crowded aromatic region in their one-dimensional (1D) ¹H NMR spectra. While 1D NMR provides initial insights, 2D NMR spectroscopy is indispensable for definitive assignment of proton (¹H) and carbon (¹³C) signals, confirming the connectivity and substitution pattern of the molecule.[1] Techniques such as COSY, HSQC, and HMBC provide through-bond correlation data that allows for the piecing together of the molecular structure.
Comparative Analysis of 2D NMR Techniques
The synergistic application of various 2D NMR experiments is essential for the complete structural assignment of this compound. Each experiment provides a unique piece of the structural puzzle.
| 2D NMR Experiment | Correlation Type | Information Gained for this compound |
| COSY (Correlation Spectroscopy) | ¹H-¹H | Identifies protons that are coupled to each other (typically over 2-3 bonds). This is crucial for establishing the connectivity of the protons on the quinoline and benzene rings. For instance, it will show correlations between H-7 and H-8, and between the protons of the benzyloxy group's phenyl ring.[2] |
| HSQC (Heteronuclear Single Quantum Coherence) | ¹H-¹³C (one bond) | Correlates each proton signal with the carbon signal of the carbon atom to which it is directly attached.[3] This allows for the unambiguous assignment of protonated carbon signals. |
| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H-¹³C (multiple bonds) | Reveals correlations between protons and carbons over two to three bonds.[4] This is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the benzyloxy group to the C-6 position of the quinoline ring. |
Predicted 2D NMR Correlations for this compound
The following table summarizes the expected key 2D NMR correlations for this compound. Chemical shifts are estimates based on known data for similar quinoline structures and are subject to variation based on solvent and other experimental conditions.[5]
| Proton (¹H) | Expected δ (ppm) | Key COSY Correlations (with ¹H) | Key HSQC Correlation (with ¹³C) | Key HMBC Correlations (with ¹³C) |
| H-2 | ~8.8 | H-4 | C-2 | C-3, C-4, C-8a |
| H-4 | ~8.2 | H-2 | C-4 | C-2, C-3, C-4a, C-5 |
| H-5 | ~7.5 | H-7 | C-5 | C-4, C-4a, C-6, C-7 |
| H-7 | ~7.3 | H-5, H-8 | C-7 | C-5, C-6, C-8, C-8a |
| H-8 | ~8.0 | H-7 | C-8 | C-6, C-7, C-8a |
| -OCH₂- | ~5.2 | Protons of Benzyl Phenyl | C of -OCH₂- | C-6, C of Benzyl Phenyl |
| Benzyl Phenyl | ~7.4 | Other Benzyl Phenyl Protons | Corresponding Benzyl Phenyl Carbons | C of -OCH₂-, Other Benzyl Phenyl Carbons |
Experimental Workflow for Structural Validation
The logical flow for validating the structure of this compound using 2D NMR is outlined below.
References
Navigating the Analytical Maze: A Comparative Guide to HPLC Purity Analysis of 6-(Benzyloxy)-3-bromoquinoline
For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 6-(Benzyloxy)-3-bromoquinoline, a key building block in medicinal chemistry. Detailed experimental protocols, supporting data, and visual workflows are presented to facilitate informed decisions in the analytical laboratory.
The quinoline scaffold is a privileged structure in drug discovery, and its derivatives are explored for a wide range of therapeutic applications. This compound serves as a crucial intermediate, and its purity is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final compounds. While HPLC is a workhorse for purity determination in the pharmaceutical industry, a multi-faceted approach employing orthogonal techniques provides a more complete picture of a compound's purity profile. This guide delves into the nuances of HPLC analysis and compares it with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC, particularly in the reversed-phase mode, is the most widely adopted technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and reproducibility make it ideal for separating the main compound from its impurities.
Proposed HPLC Method
A robust reversed-phase HPLC method for the purity analysis of this compound can be established using a C18 column. The separation is based on the differential partitioning of the analyte and its impurities between the non-polar stationary phase and a polar mobile phase.
Table 1: Proposed HPLC Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 40% B5-25 min: 40-90% B25-30 min: 90% B30-31 min: 90-40% B31-35 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol or Acetonitrile |
Experimental Protocol: HPLC Purity Analysis
This section provides a step-by-step protocol for the purity analysis of this compound using the proposed HPLC method.
1. Reagent and Sample Preparation:
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Sample Solution: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1.0 mL of methanol or acetonitrile. Vortex and sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC System Setup and Analysis:
-
Set up the HPLC system with the C18 column and the prepared mobile phases.
-
Equilibrate the column with the initial mobile phase composition (40% B) for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C and the UV detection wavelength to 254 nm.
-
Create a sequence with the sample vials and inject 10 µL of each solution.
-
Run the gradient program as specified in Table 1.
3. Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
The purity of the compound is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
Alternative and Complementary Analytical Techniques
While HPLC is a powerful tool, relying on a single analytical technique can sometimes be misleading. Orthogonal methods, which rely on different separation or detection principles, provide a more comprehensive assessment of purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS is invaluable for detecting and identifying volatile impurities that may be present from the synthesis, such as residual solvents or volatile starting materials and byproducts.
Table 2: General GC-MS Parameters for Volatile Impurity Profiling
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow of 1.0-1.5 mL/min |
| Injector Temperature | 250-280 °C |
| Oven Program | Initial: 50-60 °C (hold 2 min)Ramp: 10-20 °C/min to 280-300 °C (hold 5-10 min) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | m/z 40-500 |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) has emerged as a primary analytical method that can determine the absolute purity of a sample without the need for a specific reference standard of the analyte itself.[1][2] By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration, a highly accurate purity value can be obtained.[3][4] This technique also provides structural confirmation of the main component and can help identify and quantify impurities that have a proton signal.[5]
Table 3: General ¹H-qNMR Parameters for Absolute Purity Determination
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Internal Standard | Maleic anhydride, 1,2,4,5-tetrachloro-3-nitrobenzene, or another suitable certified standard with non-overlapping signals |
| Sample Preparation | Accurately weigh both the sample and the internal standard into a vial and dissolve in a known volume of deuterated solvent. |
| Acquisition | Standard ¹H pulse sequence with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation. |
Comparative Analysis of Purity Assessment Methods
The choice of analytical technique depends on the specific information required. HPLC is excellent for routine purity checks and quantifying known and unknown non-volatile impurities. GC-MS is superior for identifying volatile impurities, while qNMR provides an absolute purity value and structural confirmation.
Table 4: Comparison of Analytical Techniques for Purity Analysis of this compound
| Feature | HPLC-UV | GC-MS | ¹H-qNMR |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility and boiling point | Nuclear magnetic resonance of protons |
| Primary Use | Routine purity assessment, quantification of non-volatile impurities | Identification and quantification of volatile impurities and residual solvents | Absolute purity determination, structural confirmation, quantification of proton-containing impurities |
| Analyte Volatility | Not required | Required | Not required |
| Reference Standard | Required for identification and absolute quantification | Required for identification and quantification | Internal standard of known purity required for absolute purity |
| Sensitivity | High (ng range) | Very high (pg-fg range) | Moderate (µg-mg range) |
| Quantification | Relative (area %) or absolute with standard | Relative (area %) or absolute with standard | Absolute (mass %) |
| Structural Info | Limited (retention time) | Provides mass spectrum for identification | Detailed structural information |
| Destructive | Yes | Yes | No |
Potential Impurities in the Synthesis of this compound
A thorough purity analysis should consider potential impurities arising from the synthetic route. The synthesis of this compound likely involves the benzylation of a 6-hydroxyquinoline derivative followed by bromination, or a multi-step synthesis from precursors. Potential impurities could include:
-
Unreacted Starting Materials: e.g., 6-hydroxy-3-bromoquinoline, benzyl bromide.
-
Byproducts of Benzylation: e.g., dibenzyl ether.
-
Isomeric Byproducts: Bromination at other positions of the quinoline ring.
-
Over-brominated Products: D-bromo substituted quinolines.
-
Residual Solvents: From reaction and purification steps.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purity analysis process for this compound.
References
Comparative Analysis of the Anticancer Activity of Bromoquinoline Analogs
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds explored for their anti-cancer properties, quinoline derivatives have emerged as a promising scaffold.[1] This guide delves into the in vitro cytotoxic effects of various bromoquinoline analogs against several cancer cell lines, offering a comparative analysis of their performance based on available experimental data.
Quantitative Data Summary: Cytotoxic Activity
The in vitro anticancer activity of several brominated quinoline derivatives has been evaluated against a panel of human and rat cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized in the tables below.
Table 1: IC50 Values of Bromoquinoline Derivatives against Various Cancer Cell Lines
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
| 6,8-dibromo-4(3H)quinazolinone derivatives | ||||
| XIIIb | MCF-7 (Breast) | 1.7 µg/mL | Doxorubicin | Not Specified |
| IX | MCF-7 (Breast) | 1.8 µg/mL | Doxorubicin | Not Specified |
| XIVd | MCF-7 (Breast) | 1.83 µg/mL | Doxorubicin | Not Specified |
| 6-Bromo quinazoline derivative | ||||
| 8a | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |
| 8a | SW480 (Colon) | 17.85 ± 0.92 | Erlotinib | Not Specified |
| Brominated methoxyquinolines | ||||
| Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) | C6 (Glioma) | 15.4 | 5-FU | 240.8 - 258.3 |
| HeLa (Cervical) | 26.4 | 5-FU | 240.8 - 258.3 | |
| HT29 (Colon) | 15.0 | 5-FU | 240.8 - 258.3 | |
| Nitrated bromoquinoline | ||||
| Compound 17 (6,8-dibromo-5-nitroquinoline) | C6 (Glioma) | 50.0 µM (approx. 15.5 µg/mL) | 5-FU | Not Specified |
| HT29 (Colon) | 26.2 µM (approx. 8.1 µg/mL) | 5-FU | Not Specified | |
| HeLa (Cervical) | 24.1 µM (approx. 7.5 µg/mL) | 5-FU | Not Specified | |
| Other Bromoquinoline Derivatives | ||||
| 6-Bromo-5-nitroquinoline (4) | HT29 (Colon) | Lower than 5-FU | 5-Fluorouracil (5-FU) | Not Specified |
| Bromoquinoline (Compound 17) | C6 (Glioma) | >20 µg/mL | Not Specified | Not Specified |
| HeLa (Cervical) | 11.2 µg/mL | Not Specified | Not Specified | |
| HT29 (Colon) | 10.5 µg/mL | Not Specified | Not Specified | |
| 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 to 25.6 µg/mL | Not Specified | Not Specified |
Note: Direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions across different studies.[1]
Experimental Protocols
The evaluation of the cytotoxic activity of these bromoquinoline analogs predominantly involved the use of colorimetric assays such as the MTT, SRB, and BCPE assays to assess cell viability.[1][2][3]
General MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the bromoquinoline analogs or a reference drug. A control group with vehicle (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24 or 48 hours).[1][5]
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.[1]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals, resulting in a purple solution.[1]
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is plotted against the compound concentration, and the IC50 value, the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.[1]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
To assess membrane integrity and cytotoxicity, the LDH assay is utilized. This assay measures the amount of LDH released from damaged cells into the culture medium.[2][3] The results often indicate that potent antiproliferative compounds can exhibit low cytotoxicity toward normal cells, suggesting a degree of selectivity.[2]
Apoptosis Detection by DNA Laddering
The ability of compounds to induce apoptosis can be confirmed through DNA laddering assays.[2][3]
-
Cell Treatment: Cancer cells are treated with the test compounds at their IC50 concentrations for a defined period.
-
DNA Extraction: Genomic DNA is extracted from both treated and untreated cells.
-
Gel Electrophoresis: The extracted DNA is run on an agarose gel.
-
Visualization: The DNA is visualized under UV light after staining with an intercalating agent like ethidium bromide. Apoptotic cells will show a characteristic "ladder" pattern due to the cleavage of DNA into fragments of 180-200 base pairs.[2]
Visualizing Experimental and Mechanistic Pathways
Potential Mechanisms of Action
While detailed mechanistic studies for all derivatives are not available, the literature suggests several potential pathways through which bromoquinoline analogs may exert their anticancer effects.
-
Induction of Apoptosis: Several studies indicate that bromoquinoline derivatives can induce programmed cell death, or apoptosis, in cancer cells.[2][6][7] This is a crucial mechanism for anticancer agents, as it leads to the safe and effective elimination of malignant cells. The induction of apoptosis has been confirmed by techniques such as DNA laddering.[2][3] Some compounds have been shown to cause an increase in the sub-G1 cell population, which is indicative of apoptotic cells.[7]
-
Topoisomerase Inhibition: Certain bromoquinoline analogs, such as 5,7-dibromo-8-hydroxyquinoline, have been found to inhibit human DNA topoisomerase I.[2][3] This enzyme is critical for DNA replication and repair, and its inhibition can lead to DNA damage and ultimately cell death.[2]
-
Cell Cycle Arrest: Some quinoline derivatives have been reported to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle and proliferating.[1]
-
Reactive Oxygen Species (ROS) Production: One novel pyrazolo[3,4-h]quinoline derivative was found to induce paraptotic cell death through the production of ROS and subsequent endoplasmic reticulum (ER) stress.[5]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of bromoquinoline analogs is significantly influenced by the position and nature of substituents on the quinoline scaffold.
-
Effect of Hydroxyl Group: A structure-activity relationship (SAR) analysis suggests that a hydroxyl group at the C-8 position of the quinoline core can lead to greater anticancer potential.[3] The conversion of a methoxy group at C-8 to a hydroxyl group has been observed to enhance inhibitory activity.[2]
-
Synergistic Effects of Substituents: The introduction of a nitro group at the C-5 position, in addition to bromine substitutions, has been shown to amplify antiproliferative effects. For instance, 6,8-dibromo-5-nitroquinoline displayed remarkable inhibitory activity, whereas its precursor, 6,8-dibromoquinoline, showed no such activity.[2]
-
Position of Bromine: The placement of bromine atoms on the quinoline ring is crucial. For example, the bromination of 3,6,8-trimethoxyquinoline at the C-5 and C-7 positions resulted in a substantial increase in antiproliferative activity.[2]
Conclusion
The in vitro data on bromoquinoline analogs highlight their potential as a scaffold for the development of novel anticancer agents.[1] Several derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, with some exhibiting IC50 values in the low micromolar or microgram range.[1][2][3] Key mechanisms of action appear to involve the induction of apoptosis and inhibition of essential enzymes like topoisomerase I.[2][3] The structure-activity relationship studies underscore the importance of specific substitutions, such as hydroxyl and nitro groups, in enhancing the anticancer potency of the quinoline core.[2][3] These findings warrant further investigation into the mechanisms of action and therapeutic applications of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage [mdpi.com]
Comparative Guide to the Mass Spectrometry Analysis of 6-(Benzyloxy)-3-bromoquinoline for Structural Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry with alternative analytical techniques for the structural confirmation of 6-(Benzyloxy)-3-bromoquinoline. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical methodology.
Introduction
This compound is a substituted quinoline derivative with potential applications in medicinal chemistry and drug development. Unambiguous structural confirmation is a critical step in the synthesis and characterization of this compound. Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. This guide will focus on the utility of mass spectrometry for the confirmation of this compound and compare its performance with other analytical methods.
Comparison of Analytical Techniques
The confirmation of this compound can be achieved through various analytical techniques. While mass spectrometry provides direct evidence of molecular weight and fragmentation patterns, other methods like Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic techniques offer complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns. | High sensitivity, provides direct molecular weight information, characteristic isotopic pattern for bromine confirms its presence. | Isomeric differentiation can be challenging without tandem MS, ionization method can influence fragmentation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent separation efficiency for complex mixtures, provides both retention time and mass spectrum for identification. | Compound must be volatile and thermally stable. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of non-volatile compounds followed by mass analysis. | Applicable to a wide range of compounds, including non-volatile and thermally labile ones. | Matrix effects can suppress ionization, choice of mobile phase is critical. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | High-resolution separation, well-established for purity determination. | Does not provide direct structural information beyond retention time comparison with a standard. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and connectivity of atoms. | Unambiguous structure elucidation, provides information on stereochemistry. | Lower sensitivity compared to MS, requires larger sample amounts. |
Mass Spectrometry Analysis of this compound
Mass spectrometry is a primary tool for the confirmation of this compound. The presence of a bromine atom provides a distinct isotopic signature that greatly aids in the identification of the molecular ion.
Expected Mass Spectrometry Data
The mass spectrum of this compound is expected to show a characteristic molecular ion peak cluster due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[1][2] This results in two peaks of almost equal intensity separated by 2 m/z units.
| m/z (Theoretical) | Ion Formula | Assignment | Interpretation |
| 314.01 | [C₁₆H₁₂⁷⁹BrNO]⁺ | Molecular Ion (M⁺) | Confirms the molecular weight of the compound with the ⁷⁹Br isotope. |
| 316.01 | [C₁₆H₁₂⁸¹BrNO]⁺ | Molecular Ion (M+2)⁺ | Confirms the molecular weight of the compound with the ⁸¹Br isotope and the presence of one bromine atom. |
| 235.05 | [C₁₆H₁₂NO]⁺ | [M - Br]⁺ | Fragment resulting from the loss of the bromine atom. |
| 207.00 | [C₉H₆⁷⁹BrN]⁺ | [M - C₇H₇O]⁺ | Fragmentation of the benzyloxy group. |
| 209.00 | [C₉H₆⁸¹BrN]⁺ | [M+2 - C₇H₇O]⁺ | Isotopic peak for the fragmentation of the benzyloxy group. |
| 128.05 | [C₉H₆N]⁺ | [M - Br - C₇H₇O]⁺ | Loss of both the bromine and the benzyloxy group, indicating the quinoline core. |
| 91.05 | [C₇H₇]⁺ | Tropylium ion | Characteristic fragment from the benzyl group. |
Experimental Protocols
Sample Preparation
-
For Direct Infusion MS: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as acetonitrile or methanol. Further dilute the solution to a final concentration of 1-10 µg/mL.
-
For GC-MS: Dissolve the sample in a volatile organic solvent like dichloromethane or toluene to a concentration of approximately 100 µg/mL.[3]
-
For LC-MS: Prepare a stock solution of 1 mg/mL in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol). Dilute as necessary.
Mass Spectrometry Conditions
A generalized protocol for acquiring a mass spectrum of this compound is as follows:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to either a direct infusion source, a gas chromatograph, or a liquid chromatograph.
-
Ionization Mode:
-
Mass Analyzer Scan Range: m/z 50-500 to cover the molecular ion and expected fragments.
-
Data Analysis: The acquired mass spectrum should be analyzed for the presence of the characteristic M and M+2 molecular ion peaks with an intensity ratio of approximately 1:1.[1] The fragmentation pattern should be compared with the expected fragments to confirm the structure.
Alternative Technique: GC-MS Protocol
-
Instrumentation: A gas chromatograph equipped with a mass selective detector.[3]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate.[3]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold: Maintain 280°C for 5 minutes.
-
-
Injection: 1 µL of the sample solution in splitless mode.[3]
-
MS Detector: Operated in EI mode (70 eV) scanning a mass range of m/z 40-500.[3]
Visualizations
Workflow for Mass Spectrometry Confirmation
Caption: Workflow for the confirmation of this compound by mass spectrometry.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation pathway of this compound in mass spectrometry.
Conclusion
Mass spectrometry, particularly when coupled with chromatographic separation techniques like GC or LC, is an indispensable tool for the structural confirmation of this compound. The characteristic isotopic pattern of bromine provides a clear marker for the molecular ion, and the fragmentation pattern offers valuable insights into the compound's structure. While other techniques such as NMR provide more detailed structural information, the high sensitivity and direct molecular weight determination of mass spectrometry make it a crucial component of the analytical workflow for the characterization of novel chemical entities in drug discovery and development.
References
Bromo-Substituted Quinolines: A Comparative Guide to Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the continuous search for novel antimicrobial agents, quinoline scaffolds have proven to be a privileged structure in medicinal chemistry. The introduction of a bromine substituent to the quinoline ring has been shown to significantly modulate the antimicrobial activity of these compounds. This guide provides a comparative analysis of the antimicrobial performance of various bromo-substituted quinolines, supported by experimental data, to aid in the development of new and effective therapeutic agents.
Quantitative Antimicrobial Efficacy
The antimicrobial activity of bromo-substituted quinolines is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for different classes of bromo-substituted quinolines against a panel of clinically relevant bacteria and fungi. Lower MIC values are indicative of higher potency.
Antibacterial Activity of Bromo-Substituted Quinolines
| Compound Class | Specific Derivative | Target Organism | MIC (µg/mL) | Reference |
| 9-Bromo-substituted Indolizinoquinoline-5,12-diones | Compound 27 | Staphylococcus aureus (MRSA, ATCC43300) | 0.031 | [1] |
| Compound 1 | Staphylococcus aureus (ATCC25923) | 1 | [1] | |
| Compound 26 | Staphylococcus aureus (ATCC25923) | 1 | [1] | |
| Compound 28 | Staphylococcus aureus (ATCC25923) | 1 | [1] | |
| Compound 1 | Beta-hemolytic streptococcus (CMCC32210) | 1 | [1] | |
| Compound 27 | Beta-hemolytic streptococcus (CMCC32210) | 0.125 | [1] | |
| Compound 1 | Enterococcus faecalis (ATCC29212) | 2 | [1] | |
| 6-Bromoquinolin-4-ol Derivatives | Compound 3e | Escherichia coli (ESBL-producing) | 6.25 | [2] |
| Compound 3e | Staphylococcus aureus (MRSA) | 3.125 | [2] |
Antifungal Activity of Bromo-Substituted Quinolines
| Compound Class | Specific Derivative | Target Organism | MIC (µg/mL) | Reference |
| Dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a] quinoline-2,3-dicarboxylates | BQ-06 | Candida albicans | 0.4 | [3][4][5] |
| BQ-07 | Candida albicans | 0.4 | [3][4][5] | |
| BQ-08 | Candida albicans | 0.4 | [3][4][5] | |
| BQ-01 | Candida albicans | 0.8 | [3][4][5] | |
| BQ-03 | Candida albicans | 0.8 | [3][4][5] | |
| BQ-05 | Candida albicans | 0.8 | [3][4][5] | |
| BQ-04 | Candida albicans | 1.6 | [3][4][5] | |
| BQ-02 | Candida albicans | 12.5 | [3][4][5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Method for MIC Determination
This method is a widely accepted standard for determining the quantitative susceptibility of microorganisms to antimicrobial agents.
-
Preparation of Microdilution Plates: A series of twofold dilutions of the bromo-substituted quinoline compounds are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated at an appropriate temperature (e.g., 35-37°C for most bacteria, 35°C for Candida species) for a specified duration (typically 16-20 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: Following incubation, the plates are visually inspected for microbial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[6][7][8][9]
Agar Well Diffusion Method
This method is a common qualitative or semi-quantitative technique for screening the antimicrobial activity of compounds.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism using a sterile swab.
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.
-
Application of Test Compound: A defined volume of the bromo-substituted quinoline solution at a known concentration is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition generally indicates greater antimicrobial activity.[10][11][12][13][14]
Visualizing Mechanisms and Workflows
To better understand the logical processes and biological mechanisms involved in the study of bromo-substituted quinolines, the following diagrams are provided.
References
- 1. Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. chemistnotes.com [chemistnotes.com]
- 11. botanyjournals.com [botanyjournals.com]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hereditybio.in [hereditybio.in]
A Comparative Study of Protecting Groups for 6-Hydroxyquinoline: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of a protecting group for the hydroxyl moiety of 6-hydroxyquinoline is a critical step in multi-step syntheses. This guide provides an objective comparison of common protecting groups, summarizing their performance based on experimental data for both protection and deprotection reactions.
The phenolic hydroxyl group at the 6-position of the quinoline ring is a versatile functional handle for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. However, its reactivity often necessitates protection to ensure chemoselectivity during subsequent synthetic transformations. The ideal protecting group should be introduced in high yield under mild conditions, remain stable throughout various reaction steps, and be selectively removed without affecting other functional groups. This guide evaluates several common protecting groups for the 6-hydroxyl of 6-hydroxyquinoline, including benzyl, methoxy, acetyl, pivaloyl, tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and methoxymethyl (MOM) ethers.
Comparative Data of Protecting Groups for 6-Hydroxyquinoline
The following table summarizes the experimental conditions and yields for the protection of the 6-hydroxy group of 6-hydroxyquinoline and the subsequent deprotection to regenerate the free phenol.
| Protecting Group | Protection Reaction | Yield (%) | Deprotection Reaction | Yield (%) | Stability |
| Benzyl (Bn) | 6-Hydroxyquinoline, Benzyl bromide (BnBr), K₂CO₃, DMF, 80-100 °C, 4 h | ~80 | H₂, 10% Pd/C, a mixture of Methanol and Ethyl acetate (4:1), rt, 2 atm | 70-95 | Stable to a wide range of acidic and basic conditions. Sensitive to catalytic hydrogenation. |
| Methyl (Me) | p-Anisidine, Glycerol, p-methoxy nitrobenzene, FeSO₄, Boric acid, H₂SO₄, 140 °C, 8-8.5 h | 64-65 | - | - | Very stable, cleavage requires harsh conditions (e.g., BBr₃). Not ideal for routine protection. |
| Acetyl (Ac) | 6-Hydroxyquinoline, Acetic anhydride (Ac₂O), Pyridine, rt | High (qualitative) | Na₂CO₃, H₂O, rt, 12 h | 91 | Prone to hydrolysis under both acidic and basic conditions. Suitable for temporary protection. |
| Pivaloyl (Piv) | 6-Hydroxyquinoline, Pivaloyl chloride (PivCl), Triethylamine (Et₃N), CH₂Cl₂, 0 °C to rt, 2.5 h | 96 (on a similar substrate) | LiAlH₄ or NaOH/Bu₄NHSO₄ | High (qualitative) | More sterically hindered and thus more stable to hydrolysis than acetyl. |
| TBDMS | 6-Hydroxyquinoline, TBDMSCl, Imidazole, DMF, rt | High (qualitative) | Tetrabutylammonium fluoride (TBAF) (1.1 equiv), THF, 0 °C to rt, 45 min | 32 (on a similar substrate) | Stable to mild acids and bases. Cleaved by fluoride ions. |
| TIPS | 6-Hydroxyquinoline, TIPSCl, DMAP, Et₃N, 25 h | 95 (on a similar substrate) | HF-Pyridine, MeCN, rt, 2 h | 91 (on a similar substrate) | More stable than TBDMS to acidic conditions due to greater steric bulk. Cleaved by fluoride ions. |
| MOM | 6-Hydroxyquinoline, MOMCl, (iPr)₂EtN, CH₃CN, 50 °C, 6 h | Moderate (qualitative) | Concentrated HCl, THF or Methanol, heat | High (qualitative) | Stable to basic conditions. Cleaved under acidic conditions. |
Experimental Protocols
Detailed methodologies for the introduction and removal of key protecting groups are provided below.
Benzyl (Bn) Protection and Deprotection
Protection of 6-Hydroxyquinoline: To a solution of 6-hydroxyquinoline in dimethylformamide (DMF), potassium carbonate (K₂CO₃) is added, followed by benzyl bromide (BnBr). The reaction mixture is heated to 80-100 °C for 4 hours. After cooling, the mixture is worked up to yield 6-(benzyloxy)quinoline.[1]
Deprotection of 6-(Benzyloxy)quinoline: 6-(Benzyloxy)quinoline is dissolved in a 4:1 mixture of methanol and ethyl acetate. 10% Palladium on carbon (Pd/C) is added as a catalyst, and the mixture is subjected to a hydrogen atmosphere (2 atm) at room temperature. The reaction is monitored until completion, after which the catalyst is filtered off, and the solvent is removed to yield 6-hydroxyquinoline.
Acetyl (Ac) Protection and Deprotection
Protection of 6-Hydroxyquinoline: 6-Hydroxyquinoline is dissolved in pyridine, and acetic anhydride (Ac₂O) is added. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product, 6-acetoxyquinoline, is isolated.
Deprotection of 6-Acetoxyquinoline: 6-Acetoxyquinoline is stirred in an aqueous solution of sodium carbonate (Na₂CO₃) at room temperature for 12 hours. The reaction mixture is then acidified to precipitate the product, 6-hydroxyquinoline, which is collected by filtration.
TBDMS Protection and Deprotection
Protection of 6-Hydroxyquinoline: To a solution of 6-hydroxyquinoline in dimethylformamide (DMF), imidazole and tert-butyldimethylsilyl chloride (TBDMSCl) are added. The reaction is stirred at room temperature until the starting material is consumed. The product, 6-(tert-butyldimethylsilyloxy)quinoline, is then isolated after an aqueous workup.
Deprotection of 6-(tert-Butyldimethylsilyloxy)quinoline: The silyl ether is dissolved in tetrahydrofuran (THF) and cooled to 0 °C. A solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equivalents) is added, and the mixture is stirred for 45 minutes, allowing it to warm to room temperature. The reaction is quenched with water, and the product is extracted to yield 6-hydroxyquinoline.[2]
Visualization of Experimental Workflows
Protection of 6-Hydroxyquinoline
Caption: Workflow for the protection of 6-hydroxyquinoline.
Deprotection to Regenerate 6-Hydroxyquinoline
Caption: Workflow for the deprotection of protected 6-hydroxyquinoline.
Conclusion
The choice of a suitable protecting group for 6-hydroxyquinoline is contingent upon the specific requirements of the synthetic route. For robustness and stability across a wide pH range, the benzyl group is an excellent choice, provided that subsequent steps do not involve catalytic hydrogenation. For short-term protection where mild acidic or basic hydrolysis is permissible, the acetyl group offers a convenient option. Silyl ethers, such as TBDMS and TIPS , provide a good balance of stability and ease of removal under non-hydrolytic conditions using fluoride reagents, with TIPS offering enhanced stability towards acidic environments. The MOM group is suitable when protection is required under basic conditions, with the option of acidic deprotection. The quantitative data and protocols presented in this guide are intended to assist researchers in making an informed decision for the efficient and successful synthesis of 6-hydroxyquinoline derivatives.
References
Safety Operating Guide
Proper Disposal of 6-(Benzyloxy)-3-bromoquinoline: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 6-(Benzyloxy)-3-bromoquinoline
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This compound, a halogenated quinoline derivative, requires specialized disposal procedures due to its potential hazards. This guide provides a detailed, step-by-step operational plan for the safe and compliant disposal of this compound. Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines, is imperative.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), a laboratory coat, and safety goggles.[1][2] All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3][4]
In the event of a spill, evacuate the immediate area and alert personnel.[3] For minor spills, absorb the material with an inert substance (e.g., vermiculite, sand), collect the contaminated absorbent into a sealed, labeled container for hazardous waste disposal, and then decontaminate the area.[3] For major spills, evacuate the laboratory and contact your institution's emergency response team.[3]
Waste Classification and Segregation
As a halogenated organic compound, this compound waste must be segregated from other waste streams.[1][5][6][7] It is critical to collect this waste in a dedicated, clearly labeled "Halogenated Organic Waste" container.[1][6][7] Do not mix this waste with non-halogenated organic solvents, aqueous waste, or general laboratory trash.[3][5][6]
Table 1: Waste Segregation for this compound
| Waste Category | Examples | Disposal Container |
| Halogenated Organic Waste | This compound , Chloroform, Dichloromethane | Designated, labeled, and sealed container for halogenated organic waste.[1][6][7] |
| Non-Halogenated Organic Waste | Acetone, Ethanol, Hexane | Designated, labeled, and sealed container for non-halogenated organic waste. |
| Aqueous Waste | Dilute acid/base solutions (neutralized) | Designated container for aqueous waste. |
| Solid Waste (Contaminated) | Gloves, absorbent pads, weighing paper | Collect in a sealed bag and place in the designated solid hazardous waste container.[3] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal company.[1][4] The following protocol outlines the necessary steps to prepare the waste for collection.
Experimental Protocol: Waste Preparation for Disposal
-
Container Selection: Choose a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[3][6]
-
Container Labeling: Before adding any waste, label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and list any other components, including solvents and their approximate concentrations.[1][2] Indicate the date the waste was first added.[2]
-
Waste Collection: Carefully transfer the waste this compound, including any contaminated materials, into the designated "Halogenated Organic Waste" container.[7] Avoid overfilling the container; a general guideline is not to exceed 80-90% of its capacity.[7][8]
-
Storage: Securely seal the waste container and store it in a designated, well-ventilated, and secure hazardous waste accumulation area.[2][7] This area should be away from incompatible materials and have secondary containment.[2]
-
Documentation: Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and date.[7]
-
Professional Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[1] Provide them with complete and accurate documentation of the waste contents.
Decontamination of Empty Containers
Empty containers that previously held this compound must be treated as hazardous waste unless properly decontaminated.[1]
Experimental Protocol: Triple Rinse Decontamination
-
Initial Rinse: Rinse the empty container three times with a suitable organic solvent in which this compound is soluble (e.g., acetone, ethanol).[1][3]
-
Collect Rinsate: Collect the solvent used for rinsing (rinsate) as hazardous waste and add it to your designated "Halogenated Organic Waste" container.[1][3]
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware, though it is crucial to consult your institution's EHS guidelines for specific rules.[1]
Disposal Workflow and Logic
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. benchchem.com [benchchem.com]
- 8. ethz.ch [ethz.ch]
Essential Safety and Operational Guide for Handling 6-(Benzyloxy)-3-bromoquinoline
This guide provides crucial safety and logistical information for the handling and disposal of 6-(Benzyloxy)-3-bromoquinoline. The following procedures are based on best practices for handling structurally similar hazardous chemicals and should be implemented to minimize risk and ensure a safe laboratory environment.
Hazard Summary
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical Resistant Gloves | Nitrile gloves are suitable for short-term protection.[5] Consider double-gloving for added safety.[6] |
| Eye Protection | Safety Goggles | Chemical splash goggles are required.[7] |
| Face Protection | Face Shield | To be worn over safety goggles, especially when there is a risk of splashing.[5] |
| Body Protection | Laboratory Coat | A flame-retardant or 100% cotton lab coat is recommended.[5] |
| Respiratory Protection | Respirator | Use of a respirator may be required if work is not performed in a chemical fume hood or if dust/aerosols are generated.[6] |
| Foot Protection | Closed-toe Shoes | Leather or solvent-resistant material that covers the entire foot.[8] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is mandatory for the safe handling of this compound.
-
Preparation:
-
Handling:
-
Post-Handling:
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and adhere to regulations.
-
Waste Segregation:
-
Waste Collection:
-
Collect all waste materials, including contaminated PPE, in a designated and clearly labeled hazardous waste container.[9]
-
The container must be made of a compatible material and have a secure lid.
-
-
Waste Disposal:
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1]
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1][3]
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
In case of ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.fr [fishersci.fr]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 7. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
